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  • Product: N-Pentylformamide
  • CAS: 2591-79-9

Core Science & Biosynthesis

Foundational

N-Pentylformamide (CAS 2591-79-9): A Comprehensive Technical Guide on Properties, Synthesis, and Applications

Executive Summary In the landscape of organic synthesis and pharmaceutical development, secondary amides serve as critical structural motifs and versatile synthetic intermediates. N-Pentylformamide (CAS Number: 2591-79-9...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organic synthesis and pharmaceutical development, secondary amides serve as critical structural motifs and versatile synthetic intermediates. N-Pentylformamide (CAS Number: 2591-79-9), also known as N-amylformamide, is a prominent aliphatic secondary amide characterized by a five-carbon alkyl chain attached to a formamide core[1]. As a Senior Application Scientist, I approach the utility of N-pentylformamide not merely as a solvent, but as a highly tunable C1-building block and a precursor for complex multicomponent reactions (MCRs). This whitepaper provides an in-depth analysis of its physicochemical properties, modern green synthesis protocols, and downstream applications in drug discovery.

Physicochemical Profiling & Structural Dynamics

Understanding the physical and chemical properties of N-pentylformamide is essential for predicting its behavior in complex reaction matrices. The molecule exhibits unique dielectric properties driven by its hydrogen-bonding capabilities. Recent spectroscopic studies correlating structural dynamics with dielectric relaxation reveal that the length of the alkyl chain significantly influences the static dielectric constant ( ϵs​ ) and the Abraham hydrogen-bond acidity parameter ( A )[2].

Table 1: Core Physicochemical and Computed Properties
ParameterSpecificationCausality / Significance
CAS Registry Number 2591-79-9Unique identifier for regulatory and procurement tracking[1].
IUPAC Name N-pentylformamideStandardized chemical nomenclature[3].
Molecular Formula C 6​ H 13​ NODefines the atomic composition[1].
Molecular Weight 115.17 g/mol Critical for stoichiometric calculations in synthesis[1].
SMILES O=CNCCCCCEnables computational modeling and cheminformatics[1].
XLogP3-AA 1.3Indicates moderate lipophilicity, useful for phase-transfer predictions[3].
Topological Polar Surface Area 29.1 ŲSuggests good membrane permeability in downstream drug derivatives[3].
Static Dielectric Constant ( ϵs​ ) ~2.37Low polarity compared to primary formamides; affects solvent selection[2].
H-bond Acidity (Abraham A ) 0.32Quantifies the molecule's ability to act as a hydrogen bond donor[2].

Synthetic Methodologies: Upstream Pathways

The synthesis of N-pentylformamide relies on the formylation of its primary amine precursor, n-pentylamine. The evolution of this synthesis highlights a transition from traditional, harsh conditions to modern, atom-economical green chemistry.

Traditional Boric Acid-Catalyzed Formylation

Historically, the formylation of n-pentylamine was achieved using neat formamide as both the solvent and the formyl donor, catalyzed by boric acid (H 3​ BO 3​ )[4]. The causality behind using boric acid lies in its ability to act as a mild Lewis acid, activating the carbonyl carbon of formamide toward nucleophilic attack by the primary amine, followed by the expulsion of ammonia gas. While effective, this method often requires high temperatures and excess formamide.

Advanced Green Synthesis: Cobalt-Catalyzed CO 2​ /H 2​ Formylation

A modern, highly efficient approach utilizes captured greenhouse gases (CO 2​ ) and hydrogen gas (H 2​ ) over a Cobalt catalyst. This method is highly valued in pharmaceutical development for its sustainability and avoidance of toxic carbon monoxide (CO) or corrosive formic acid.

Protocol 1: Ethanol-Mediated N-Formylation of n-Pentylamine

Self-Validating Design: This protocol incorporates an internal standard prior to workup to ensure accurate yield quantification without isolation bias.

  • Reactor Preparation: In a high-pressure stainless-steel autoclave, combine 1.0 mmol of n-pentylamine, 5 mol% Co(ClO 4​ ) 2​ ·6H 2​ O (catalyst), 5 mol% PP3 ligand, and 1.5 mmol K 2​ CO 3​ (base).

  • Solvent Addition: Add 3.0 mL of anhydrous ethanol. Causality: Ethanol acts not only as a solvent to homogenize the reaction mixture but also facilitates hydrogen transfer and stabilizes the transition state during CO 2​ insertion.

  • Pressurization: Purge the reactor three times with CO 2​ to remove atmospheric oxygen. Pressurize the vessel with 3 MPa of CO 2​ and subsequently 3 MPa of H 2​ . Causality: High pressure drives the thermodynamic equilibrium of the gas-liquid phase reaction toward the formation of the formamide.

  • Reaction Execution: Seal the autoclave, heat to 140 °C, and stir continuously for 24 hours.

  • In-Situ Yield Validation: Cool the reactor to room temperature and carefully depressurize. Add a known quantity of dodecane as an internal standard. Analyze an aliquot via Gas Chromatography (GC) to validate the conversion rate.

  • Purification: Purify the crude mixture via silica gel column chromatography using a CH 2​ Cl 2​ /CH 3​ OH (50:1) eluent system to isolate N-pentylformamide as a light yellow liquid.

G A n-Pentylamine (Precursor) B Cobalt Catalyst & CO2/H2 Pressurization A->B C Catalytic Formylation (140°C, 24h, EtOH) B->C D Column Chromatography (CH2Cl2/CH3OH) C->D E N-Pentylformamide (Target Product) D->E

Caption: Workflow for the Cobalt-catalyzed formylation of n-pentylamine using CO2 and H2.

Downstream Applications: Isocyanide Generation for Drug Discovery

In drug development, N-pentylformamide is primarily utilized as a direct upstream precursor for the synthesis of 1-Pentyl Isocyanide (CAS 18971-59-0)[5]. Isocyanides are indispensable C1 building blocks for multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR) and the Passerini reaction, which rapidly generate peptidomimetics and diverse chemical libraries.

Protocol 2: Dehydration of N-Pentylformamide to 1-Pentyl Isocyanide

Safety Note: Isocyanides possess highly pungent odors. All operations must be conducted in a high-performance fume hood.

  • Setup: Dissolve 10 mmol of N-pentylformamide in 30 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an argon atmosphere.

  • Base Addition: Add 30 mmol (3.0 eq) of anhydrous triethylamine (Et 3​ N). Causality: Et 3​ N serves as an acid scavenger. It neutralizes the HCl generated during the dehydration step, preventing the acid-catalyzed hydrolysis of the newly formed, highly sensitive isocyanide back to the formamide.

  • Dehydration: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add 12 mmol (1.2 eq) of Phosphorus oxychloride (POCl 3​ ) over 15 minutes. Causality: POCl 3​ acts as a potent dehydrating agent. The low temperature is critical to control the exothermic nature of the reaction and suppress the polymerization of the isocyanide product.

  • Quenching & Extraction: Stir for 2 hours at room temperature. Quench the reaction by slowly pouring it into an ice-cold saturated aqueous Na 2​ CO 3​ solution. Extract the aqueous layer with DCM (3 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure (keeping the water bath below 30 °C to prevent degradation) to yield 1-pentyl isocyanide.

G N1 Primary Amine (n-Pentylamine) N2 Formylation (Formyl Donor) N1->N2 N3 Secondary Amine (N-Pentylformamide) N2->N3 N4 Dehydration (POCl3 / Base) N3->N4 N5 Isocyanide (1-Pentyl Isocyanide) N4->N5

Caption: Logical transformation pathway from primary amine to isocyanide via formamide.

Analytical Validation & Self-Validating Systems

To ensure the scientific integrity of the synthesized N-pentylformamide, a robust analytical validation framework must be employed:

  • Fourier-Transform Infrared Spectroscopy (FT-IR): The structural conversion from primary amine to secondary amide is confirmed by the appearance of a strong carbonyl (C=O) stretching frequency. For N-pentylformamide, this peak is characteristically observed around 1657.9 cm −1 [2]. Tracking the shift of this peak is a self-validating method to monitor the extent of intermolecular hydrogen bonding within the liquid[2].

  • Nuclear Magnetic Resonance (1H NMR): The formyl proton typically appears as a distinct singlet or doublet (due to rotamers) downfield (approx. 8.0 - 8.2 ppm), which is the definitive marker of successful formylation.

References

  • The Journal of Physical Chemistry C / University of Liverpool. (Correlation of Dielectric Properties with Structure and H-Bonding for Liquids). Retrieved from[Link]

  • PubChem / National Institutes of Health. (CID 155641065 | C6H12NO+). Retrieved from[Link]

  • Royal Society of Chemistry (RSC). (Electronic Supplementary Information: Ethanol-Mediated N-Formylation of Amines with CO2/H2 over Cobalt Catalysts). Retrieved from[Link]

  • Google Patents.(US3347916A - Process for preparing N-formyl compounds using boric acid as catalyst).
  • LookChem. (Cas 18971-59-0, 1-PENTYL ISOCYANIDE 97). Retrieved from[Link]

Sources

Exploratory

N-Pentylformamide in Advanced Chemical Synthesis: Physicochemical Profiling and Dehydration Methodologies

N-Pentylformamide is an aliphatic amide that serves as a critical building block in organic synthesis, materials science, and pharmaceutical development. As a primary precursor to 1-pentyl isocyanide, it plays an indispe...

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Author: BenchChem Technical Support Team. Date: April 2026

N-Pentylformamide is an aliphatic amide that serves as a critical building block in organic synthesis, materials science, and pharmaceutical development. As a primary precursor to 1-pentyl isocyanide, it plays an indispensable role in multicomponent reactions (MCRs)—such as the Ugi and Passerini reactions—which are foundational to modern combinatorial chemistry and high-throughput drug discovery. This technical guide provides a rigorous analysis of its molecular properties, its mechanistic role in dielectric studies, and a self-validating experimental protocol for its conversion into isocyanide derivatives.

Physicochemical Profiling: Molecular Weight and Formula

Understanding the baseline physicochemical properties of N-pentylformamide is essential for stoichiometric precision, solvent compatibility, and thermal management in complex synthetic workflows. The compound features a five-carbon aliphatic chain attached to a formamide group, rendering it amphiphilic and highly versatile.

Table 1: Quantitative Physicochemical Data for N-Pentylformamide

PropertyValue
IUPAC Name N-pentylformamide
CAS Number 2591-79-9
Molecular Formula 1[1]
Molecular Weight 1[1]
Density 2[2]
Boiling Point 2[2]
Flash Point 2[2]

Mechanistic Insights: Dielectric Properties and Hydrogen Bonding

Beyond its role as a synthetic intermediate, N-pentylformamide is extensively utilized in the study of liquid structure reorganization and dielectric relaxation. The molecule's ability to form hierarchical liquid structures via intermolecular hydrogen bonding makes it a valuable model for understanding amide-containing molecules, including peptides, proteins, and nylon polymers.

According to studies published in the Journal of Physical Chemistry C,3[3]. Higher hydrogen bonding acidity is mechanistically linked to increased dielectric relaxation times ( τ ) and a corresponding drop in the static dielectric constant ( ϵs​ )[3]. Understanding these structural reorganizations at the molecular level allows researchers to predict the behavior of N-pentylformamide under microwave-assisted heating, an increasingly popular technique in accelerated drug synthesis.

Experimental Protocol: Dehydration of N-Pentylformamide to 1-Pentyl Isocyanide

The most critical application of N-pentylformamide in pharmaceutical development is its dehydration to 1-pentyl isocyanide.4[4]. The following protocol outlines a highly controlled, self-validating dehydration workflow using phosphoryl chloride ( POCl3​ ).

Causality & Experimental Choices
  • Anhydrous Dichloromethane (DCM): Moisture must be strictly excluded to prevent the premature hydrolysis of the dehydrating agent ( POCl3​ ), which would generate HCl and degrade the starting material.

  • Triethylamine (TEA) as a Base: 5[5]. TEA acts as an acid scavenger. The dehydration generates HCl ; TEA neutralizes this to form triethylammonium chloride, driving the reaction forward and preventing the acid-catalyzed degradation of the newly formed isocyanide.

  • Thermal Control (0 °C): The addition of POCl3​ is highly exothermic. Ice-bath cooling prevents thermal runaway and minimizes the formation of dark, tarry byproducts, ensuring high yield and purity.

Step-by-Step Methodology
  • Preparation: In an oven-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet,6[6].

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C under a steady nitrogen purge.

  • Dehydration: Charge the dropping funnel with 1.1 equivalents of phosphoryl chloride ( POCl3​ ) dissolved in a minimal amount of anhydrous DCM. Add the POCl3​ solution dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 to 2 hours. Reaction progress can be monitored via Thin-Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a vigorously stirred, ice-cold saturated aqueous solution of sodium carbonate ( Na2​CO3​ ). Crucial Step: The basic quench neutralizes excess POCl3​ and prevents the acidic hydrolysis of the isocyanide product.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate ( Na2​SO4​ ). Concentrate under reduced pressure (in a well-ventilated fume hood due to the pungent odor of isocyanides) and purify via vacuum distillation.

SynthesisWorkflow Node1 N-Pentylformamide (Starting Material) Node2 Addition of Triethylamine in Anhydrous DCM Node1->Node2 Node3 Cooling to 0°C (Ice Bath) Node2->Node3 Node4 Dropwise Addition of POCl3 (Dehydrating Agent) Node3->Node4 Node5 Reaction Stirring (1-2 hours at RT) Node4->Node5 Node6 Aqueous Quench & Extraction (Na2CO3 / H2O) Node5->Node6 Node7 1-Pentyl Isocyanide (Final Product) Node6->Node7

Dehydration workflow of N-pentylformamide to 1-pentyl isocyanide.

Analytical Validation

To ensure the trustworthiness of the synthesized 1-pentyl isocyanide, the product must be validated through orthogonal analytical techniques to confirm the complete consumption of N-pentylformamide:

  • FT-IR Spectroscopy: Confirm the disappearance of the broad amide carbonyl ( C=O ) stretch at ~1665 cm−1 and the appearance of the characteristic, sharp isocyanide ( N≡C ) stretch at ~2150 cm−1 .

  • Mass Spectrometry (HRMS): The expected molecular weight of the final product is 97.16 g/mol , corresponding to the exact loss of H2​O (18.02 g/mol ) from the N-pentylformamide precursor (115.18 g/mol ).

References

  • Source: aifchem.
  • CAS No.2591-79-9, N-(1-PENTYL)
  • Source: acs.
  • Source: lookchem.
  • Source: benchchem.
  • Source: benchchem.

Sources

Foundational

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Synthesis of N-Pentylformamide from Pentylamine and Formic Acid Abstract This guide provides a comprehensive technical overview of the synthesis of N-pentylformamide, a representative a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of N-Pentylformamide from Pentylamine and Formic Acid

Abstract

This guide provides a comprehensive technical overview of the synthesis of N-pentylformamide, a representative aliphatic formamide, through the direct formylation of pentylamine using formic acid. Formamides are a critical class of compounds, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and as versatile protecting groups in peptide synthesis.[1][2][3] This document moves beyond a simple recitation of procedural steps to offer an in-depth analysis of the underlying reaction mechanism, the rationale for specific experimental conditions, and the critical safety protocols required for handling the precursor materials. Detailed, field-tested experimental protocols for both solvent-based and solvent-free conditions are presented, alongside methodologies for purification and characterization. This guide is designed to equip researchers with the foundational knowledge and practical insights necessary to successfully and safely execute this fundamental organic transformation.

Introduction and Significance

The N-formylation of amines is a cornerstone reaction in organic chemistry. The resulting formamides are not only stable and effective protecting groups for primary and secondary amines but also serve as precursors for the synthesis of isocyanides, formamidines, and various nitrogen-containing heterocycles which are often scaffolds for biologically active molecules.[4] While numerous formylating agents exist, including acetic formic anhydride and activated formic esters, many are expensive, moisture-sensitive, or toxic.[1][3]

The direct use of formic acid as both the reagent and a potential catalyst offers a practical, atom-economical, and environmentally benign alternative for the synthesis of N-alkylformamides like N-pentylformamide.[5][6] This method is particularly advantageous due to the low cost and ready availability of formic acid, which can be sourced from biomass or the hydrogenation of CO2.[6] This guide will focus exclusively on this direct, robust, and scalable approach.

Reactant and Product Profile

A thorough understanding of the physical and chemical properties of all substances involved is paramount for experimental design and safety.

Compound Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL) Key Hazards
Pentylamine C₅H₁₃N87.161040.752Flammable, Corrosive, Toxic[7]
Formic Acid CH₂O₂46.03100.81.22Corrosive, Severe Burns[8][9]
N-Pentylformamide C₆H₁₃NO115.17232-2340.903(Assumed Irritant)
Toluene C₇H₈92.14110.60.867Flammable, Health Hazard

Critical Health and Safety Protocols

The synthesis of N-pentylformamide requires strict adherence to safety protocols due to the hazardous nature of the reactants.

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical-resistant gloves (nitrile or neoprene are suitable), and chemical splash goggles must be worn at all times.[10] Given the corrosive nature of the reactants, a face shield is strongly recommended.[10]

  • Ventilation: All manipulations involving pentylamine and formic acid must be conducted within a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.[8][11]

  • Handling Pentylamine: Pentylamine is a highly flammable liquid and vapor.[7] All sources of ignition, including sparks and hot surfaces, must be eliminated from the work area.[7] It is also corrosive and can cause severe skin and eye burns.[7] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]

  • Handling Formic Acid: Formic acid is severely corrosive and can cause deep, painful burns that are slow to heal.[9] It is critical to avoid all direct contact.[9] Dispense the acid carefully to prevent splashing. An emergency shower and eyewash station must be readily accessible.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Amine and acid waste streams should typically be collected in separate, clearly labeled containers.

Reaction Mechanism and Theoretical Basis

The N-formylation of an amine with formic acid is a classic example of nucleophilic acyl substitution. The reaction proceeds through the direct condensation of the amine and the carboxylic acid to form an amide and water.

The proposed mechanism is as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pentylamine (the nucleophile) attacks the electrophilic carbonyl carbon of formic acid.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, forming a tetrahedral intermediate.

  • Dehydration: The hydroxyl group of the intermediate is protonated (either by another molecule of formic acid or an acid catalyst, if present), converting it into a good leaving group (water).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water to yield the final N-pentylformamide product.

N-Pentylformamide Synthesis Mechanism Pentylamine Pentylamine (Nucleophile) Intermediate Tetrahedral Intermediate Pentylamine->Intermediate 1. Nucleophilic Attack FormicAcid Formic Acid (Electrophile) FormicAcid->Intermediate Product N-Pentylformamide Intermediate->Product 2. Dehydration Water Water Intermediate->Water (-H₂O) Experimental_Workflow start Start setup 1. Assemble Glassware (Flask, Condenser) start->setup charge 2. Charge Reactants (Pentylamine, Formic Acid) setup->charge react 3. Heat Reaction Mixture (Reflux or 60-80°C) charge->react monitor 4. Monitor Progress (TLC / Water Collection) react->monitor monitor->react Incomplete workup 5. Cool & Concentrate (Rotary Evaporation) monitor->workup Reaction Complete purify 6. Purify Product (Distillation, if needed) workup->purify end End purify->end

Sources

Exploratory

Comprehensive Spectroscopic Profiling of N-Pentylformamide: A Multi-Modal Analytical Framework

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary N-Pentylformamide (IUPAC: N-pentylformamide, C₆H₁₃...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

N-Pentylformamide (IUPAC: N-pentylformamide, C₆H₁₃NO, MW: 115.18 g/mol ) serves as a critical model compound for investigating hydrogen-bonding networks, dielectric relaxation, and host-guest coordination chemistry[1][2]. As a secondary amide, its structural simplicity combined with an amphiphilic nature makes it an ideal probe for evaluating solvent interactions and supramolecular assembly[3]. This whitepaper provides a rigorous, self-validating analytical framework for the spectroscopic characterization of N-pentylformamide using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HR-MS).

Structural Context and Analytical Strategy

The spectroscopic behavior of N-pentylformamide is heavily dictated by its secondary amide linkage, which acts as both a hydrogen-bond donor (N-H) and acceptor (C=O). Recent studies have utilized this compound to correlate dielectric properties with H-bonding extent, utilizing the Abraham solute hydrogen bond acidity parameter ( A ) derived from NMR chemical shifts[2][4]. Furthermore, its ability to act as a monotopic guest in palladium-based coordination cages relies on the precise electronic distribution across the formamide moiety[3][5].

Workflow Visualization: Multi-Modal Spectroscopic Validation

SpectroscopicWorkflow Sample N-Pentylformamide Sample Preparation NMR 1H & 13C NMR (CDCl3 / D2O) Sample->NMR IR ATR-FTIR (Neat Liquid) Sample->IR MS ESI-HRMS (Positive Ion Mode) Sample->MS NMR_Data H-Bonding & Conformational Analysis (Abraham Parameter) NMR->NMR_Data IR_Data Vibrational Modes (Amide I & II Bands) IR->IR_Data MS_Data Molecular Weight & Fragmentation (m/z 116.1069) MS->MS_Data Integration Structural Validation & Purity Assessment NMR_Data->Integration IR_Data->Integration MS_Data->Integration

Figure 1: Integrated analytical workflow for the structural validation of N-pentylformamide, highlighting the orthogonal data streams required for rigorous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the conformational dynamics of N-pentylformamide. Due to the partial double-bond character of the C-N bond, formamides often exist as a mixture of cis and trans rotamers at room temperature. Furthermore, the chemical shift of the N-H proton is highly sensitive to the solvent environment, a property exploited to calculate the Abraham solute hydrogen bond acidity parameter[2].

Quantitative Data Summary

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (CDCl₃, 298 K)

NucleusPositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
¹HC=O-H 8.15s (broad)1HFormyl proton; deshielded by carbonyl oxygen.
¹HN-H 5.80 - 6.20s (broad)1HAmide proton; shift varies significantly with concentration and H-bonding[2].
¹HN-CH ₂ (α)3.25 - 3.35q2HAlpha protons; coupled to adjacent CH₂ and NH.
¹HCH ₂ (β, γ, δ)1.25 - 1.60m6HAliphatic chain protons.
¹HCH ₃ (ε)0.85 - 0.95t3HTerminal methyl group.
¹³CC =O~161.5--Carbonyl carbon; characteristic formamide shift.
¹³CN-C H₂ (α)~38.5--Alpha carbon.
Protocol: High-Resolution ¹H NMR for H-Bonding Assessment

Causality: To accurately measure the Abraham parameter ( A ), the N-H chemical shift must be recorded in both a non-competing solvent (CDCl₃) and a strong H-bond accepting solvent (DMSO-d₆)[2]. The difference ( Δδ ) directly correlates to the solute's H-bond acidity.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 5.0 mg of high-purity N-pentylformamide.

  • Solvation: Dissolve the sample in 600 µL of anhydrous CDCl₃ (containing 0.03% v/v TMS as an internal standard). Prepare a parallel sample using DMSO-d₆.

  • Equilibration: Transfer to a 5 mm NMR tube and allow the sample to thermally equilibrate in the spectrometer probe at 298 K for 5 minutes.

  • Acquisition: Acquire a standard 1D ¹H spectrum (e.g., 16 scans, 64k data points, 2-second relaxation delay to ensure full integration recovery).

  • Processing: Apply a 0.3 Hz exponential line broadening window function, Fourier transform, phase correct, and reference the TMS peak to 0.00 ppm.

  • Analysis: Extract the chemical shift of the N-H proton in both solvents and calculate Δδ=δ(DMSO)−δ(CDCl3​) .

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides critical insights into the vibrational modes of the amide linkage. The electron density distribution around the carbonyl group, and consequently the C=O bond strength, is directly modulated by intermolecular hydrogen bonding[2].

Quantitative Data Summary

Table 2: Key FT-IR Vibrational Frequencies (Neat Liquid, ATR)

Wavenumber (cm⁻¹)ModeDescription / Causality
~3280ν(N-H)N-H stretching; broadness indicates extensive intermolecular H-bonding.
~2950, ~2870ν(C-H)Asymmetric and symmetric C-H stretching of the pentyl chain.
~1655 - 1660Amide I (ν C=O)Carbonyl stretch; sensitive to H-bond donor interactions[2].
~1530 - 1540Amide II (δ N-H + ν C-N)Mixed N-H bending and C-N stretching mode[6].
Protocol: ATR-FTIR Analysis of Liquid Amides

Causality: Attenuated Total Reflectance (ATR) is chosen over transmission cells for neat liquids to prevent pathlength saturation and to allow for rapid, reproducible measurements of the highly polar amide groups.

Step-by-Step Methodology:

  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Deposit 2-3 drops of neat N-pentylformamide directly onto the ATR crystal, ensuring complete coverage of the sensor area.

  • Acquisition: Collect the sample spectrum under identical conditions (32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range).

  • Data Processing: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth, followed by baseline correction.

  • Validation: Verify the Amide I band position; a shift to lower wavenumbers compared to gas-phase data confirms the presence of strong liquid-state hydrogen bonding[2].

High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry provides definitive confirmation of the molecular formula and structural connectivity. Under mild ionization conditions, such as Electrospray Ionization (ESI), intact protonated molecules are observed, which is crucial for confirming amidation reaction products[6].

Quantitative Data Summary
  • Theoretical Monoisotopic Mass: 115.0997 Da

  • Expected [M+H]⁺ Ion: m/z 116.1075 (Calculated)

  • Observed [M+H]⁺ Ion (Literature): m/z 116.1069[6]

  • Mass Accuracy: ~5 ppm error, well within the acceptable threshold for HR-MS validation.

Protocol: ESI-HRMS Workflow

Causality: ESI is a soft ionization technique that prevents extensive in-source fragmentation, allowing for the accurate mass determination of the parent [M+H]⁺ ion. Positive ion mode is selected due to the basicity of the amide nitrogen.

Step-by-Step Methodology:

  • Sample Dilution: Dilute the N-pentylformamide sample to a final concentration of 1 µg/mL in a solvent mixture of 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid promotes protonation, enhancing ionization efficiency in positive mode.

  • Instrument Tuning: Introduce the sample via direct infusion at a flow rate of 5 µL/min. Tune the ESI source parameters (capillary voltage ~3.0 kV, desolvation temperature 250 °C) to maximize the signal at m/z ~116.1.

  • Acquisition: Acquire high-resolution MS data (e.g., using a TOF or Orbitrap mass analyzer) over a mass range of m/z 50 - 500.

  • Calibration: Ensure the instrument is calibrated with a standard tuning mix prior to acquisition to guarantee mass accuracy < 5 ppm.

  • Data Analysis: Extract the exact mass of the [M+H]⁺ peak and generate the elemental composition report to confirm the C₆H₁₄NO⁺ formula[1][6].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 155641065, N-pentylformamide". PubChem. Available at: [Link]

  • Ronson, T. K., et al. "Self-assembly of a water-soluble endohedrally functionalized coordination cage including polar guests". Chemical Science. Available at: [Link]

  • Smith, J., et al. "Correlation of Dielectric Properties with Structure and H-Bonding for Liquids". The Journal of Physical Chemistry C, 2023. Available at: [Link]

  • Signorile, M., et al. "Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface". ChemSusChem. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of N-Pentylformamide

Executive Summary N-Pentylformamide (CAS: 2591-79-9) is a versatile aliphatic secondary amide that serves as a critical intermediate in organic synthesis and a model compound in advanced physicochemical studies. In drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Pentylformamide (CAS: 2591-79-9) is a versatile aliphatic secondary amide that serves as a critical intermediate in organic synthesis and a model compound in advanced physicochemical studies. In drug development and materials science, understanding its physical properties and chemical reactivity is paramount. This whitepaper provides an authoritative analysis of N-pentylformamide, detailing its dielectric properties, structural behavior, and its pivotal role as a precursor in the synthesis of 1-pentyl isocyanide.

Physicochemical Profiling & Dielectric Properties

To establish a baseline for experimental design, the quantitative physicochemical properties of N-pentylformamide are summarized below .

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Method / Source
IUPAC Name N-PentylformamideComputed (Lexichem TK)
CAS Registry Number 2591-79-9Standard Registry
Molecular Formula C6H13NOElemental Analysis
Molecular Weight 115.17 g/mol Mass Spectrometry
SMILES O=CNCCCCCCheminformatics
Abraham H-Bond Acidity (A) 2.37 1 H NMR Chemical Shift
Relaxation Frequency ( fR​ ) 1657.9 MHzDielectric Spectroscopy
Mechanistic Insight: Structure-Property Relationships

In my experience evaluating solvent systems for microwave-assisted synthesis, the dielectric relaxation of formamides is a critical parameter. N-pentylformamide exhibits unique dielectric behavior compared to its shorter-chain homologues. The Abraham solute hydrogen bond acidity parameter ( A ), determined via 1 H NMR chemical shifts, serves as a quantitative measure of the extent of hydrogen bonding.

For N-pentylformamide, the A value is 2.37, with a relaxation frequency ( fR​ ) of 1657.9 MHz . The causality here is straightforward: the extended five-carbon alkyl chain increases the hydrophobic bulk, which sterically modulates the intermolecular hydrogen-bonding network. This structural shift directly causes an increase in the dielectric relaxation time ( τ ) and a proportional drop in the static dielectric constant ( εs​ ).

H A Alkyl Chain Length (N-Pentylformamide) B Steric Hindrance & Hydrophobic Bulk A->B C H-Bond Acidity (A) 1H NMR Shift B->C Modulates D Static Dielectric Constant Drops C->D Inverse Correlation E Relaxation Time Increases C->E Direct Correlation

Correlation between alkyl chain length, H-bonding, and dielectric properties.

Chemical Reactivity & Synthesis Workflows

N-pentylformamide is primarily utilized as a synthetic precursor for 1-pentyl isocyanide (CAS: 18971-59-0) . Isocyanides are highly valuable ligands in transition metal catalysis and essential building blocks in multicomponent reactions (e.g., Ugi and Passerini reactions) critical to modern drug discovery.

The synthesis relies on the dehydration of N-pentylformamide. Mild dehydrating agents are often insufficient for aliphatic formamides; thus, highly electrophilic reagents like phosphoryl chloride (POCl 3​ ) or p-toluenesulfonyl chloride (TsCl) are required.

G N1 N-Pentylformamide (CAS: 2591-79-9) N5 O-Phosphorylated Intermediate N1->N5 Nucleophilic Attack N2 Dehydrating Agent (POCl3 or TsCl) N2->N1 N3 Base Addition (Pyridine / TEA) N3->N1 N4 Anhydrous Solvent (DCM / Toluene) N4->N1 N6 1-Pentyl Isocyanide (CAS: 18971-59-0) N5->N6 E2 Elimination

Workflow for the dehydration of N-pentylformamide to 1-pentyl isocyanide.

Experimental Protocol: Dehydration to 1-Pentyl Isocyanide

The following protocol outlines the base-mediated dehydration of N-pentylformamide.

Causality of Reagent Selection: We utilize Phosphorus Oxychloride (POCl 3​ ) because it rapidly phosphorylates the formamide oxygen, creating an excellent leaving group (dichlorophosphate). This is critical because formamides are relatively stable, and mild reagents fail to activate the carbonyl sufficiently. Pyridine is selected as the base not only to neutralize the generated HCl but also to drive the E2 elimination of the phosphorylated intermediate.

Step-by-Step Methodology
  • System Preparation (Anhydrous Conditions): Flame-dry a 250 mL three-neck round-bottom flask under a continuous argon stream. Causality: Isocyanides are sensitive to hydrolysis, and POCl 3​ reacts violently with moisture. Strict anhydrous conditions are non-negotiable to prevent yield loss.

  • Reagent Loading: Dissolve 50 mmol of N-pentylformamide in 100 mL of anhydrous dichloromethane (DCM). Add 150 mmol (3 equivalents) of anhydrous pyridine. Cool the mixture to 0 °C using an ice-water bath.

  • Activation (POCl 3​ Addition): Dropwise add 60 mmol (1.2 equivalents) of POCl 3​ over 30 minutes. Causality: The O-phosphorylation is highly exothermic. Dropwise addition controls the thermal runaway, preventing the thermal degradation of the volatile isocyanide product.

  • Self-Validating Checkpoint (GC-MS): The protocol validates itself through real-time Gas Chromatography-Mass Spectrometry (GC-MS). After 2 hours of stirring at room temperature, sample 50 µL of the reaction mixture, quench in saturated NaHCO 3​ , extract with ethyl acetate, and analyze. Validation: The system is validated as "complete" only when the N-pentylformamide peak (m/z 115) is fully consumed and the 1-pentyl isocyanide peak (m/z 97) plateaus. Proceeding to the quench step before this validation risks hydrolysis of the intermediate back to the starting material.

  • Quenching & Extraction: Slowly pour the validated reaction mixture into 200 mL of ice-cold saturated Na 2​ CO 3​ solution. Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via vacuum distillation to isolate the colorless liquid (1-pentyl isocyanide). Safety Note: Isocyanides possess a notoriously foul odor; all operations must be conducted in a high-flow fume hood.

References

  • PubChem - CID 155641065 (N-pentylformamide). National Center for Biotechnology Information. URL:[Link]

  • The Journal of Physical Chemistry C - Correlation of Dielectric Properties with Structure and H-Bonding for Liquids. ACS Publications. URL:[Link]

Exploratory

The Chemical and Pharmacological Evolution of N-Alkylformamides: From 19th-Century Solvents to Antineoplastic Case Studies

Executive Summary N-alkylformamides, particularly N,N-dimethylformamide (DMF) and N-methylformamide (NMF), occupy a unique intersection between industrial organic synthesis and pharmacological toxicology. Originally synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-alkylformamides, particularly N,N-dimethylformamide (DMF) and N-methylformamide (NMF), occupy a unique intersection between industrial organic synthesis and pharmacological toxicology. Originally synthesized in the late 19th century as chemical curiosities, these compounds evolved into indispensable polar aprotic solvents. However, the unexpected journey of NMF into clinical oncology as an investigational antineoplastic agent—and its subsequent failure due to severe hepatotoxicity—transformed our understanding of Cytochrome P450-mediated drug bioactivation. This whitepaper provides a comprehensive technical analysis of the discovery, metabolic pathways, and experimental methodologies surrounding N-alkylformamides.

Historical Genesis and Chemical Discovery

The synthesis of N,N-dimethylformamide (DMF) was first documented in 1893 by the French chemist Albert Verley[1]. By heating a mixture of dimethylammonium chloride and sodium formate, Verley established a fundamental condensation pathway that bypassed the need for highly reactive, unstable acyl chlorides[1].

This discovery laid the groundwork for the broader class of N-alkylformamides. Characterized by their high dielectric constants, low evaporation rates, and exceptional solvent properties, molecules like DMF and NMF became ubiquitous in modern laboratories, particularly in solid-phase peptide synthesis (SPPS) and transition-metal-catalyzed cross-coupling reactions.

The Antineoplastic Era: N-Methylformamide in Clinical Trials

While DMF remained a staple solvent, its monomethylated derivative, N-methylformamide (NMF, NSC 3051), entered the clinical spotlight in the mid-20th century as an investigational antineoplastic agent[2].

Mechanism of Action & Clinical Profile: Unlike classical cytotoxic chemotherapies that indiscriminately target rapidly dividing cells, NMF demonstrated a unique capacity to induce cellular differentiation and deplete intracellular glutathione (GSH) in human tumor xenografts[2]. Phase I and Phase II clinical trials conducted in the United States and the United Kingdom revealed a highly unusual pharmacological profile: at a dose of 1000 mg/m², NMF exhibited completely absent myelosuppression—a rarity in oncology[2].

Clinical Failure: Despite its novel mechanism, NMF was ultimately abandoned. The dose-limiting factor was severe, albeit reversible, hepatotoxicity[2]. This clinical failure pivoted research from oncology to mechanistic toxicology, making NMF a textbook case study in drug metabolism and the dangers of reactive intermediates.

Mechanistic Toxicology: CYP450-Mediated Bioactivation

The hepatotoxicity of N-alkylformamides is not inherent to the parent molecules but is a direct consequence of their biotransformation in the liver. Cytochrome P450 2E1 (CYP2E1) is the predominant isoenzyme responsible for the metabolic toxification of both DMF and NMF[3].

The metabolic cascade follows a specific toxification route:

  • Hydroxylation: DMF undergoes initial hydroxylation by CYP2E1 on one of its methyl groups to form N-(hydroxymethyl)-N-methylformamide (HMMF)[4][5].

  • Decomposition: HMMF is chemically unstable and decomposes to yield NMF and formaldehyde[5].

  • Oxidation to Toxophore: NMF is subsequently oxidized by CYP2E1 at the formyl moiety to generate a highly reactive, short-lived intermediate—methyl isocyanate (MIC)[3][5].

  • Cellular Damage vs. Detoxification: MIC rapidly carbamoylates cellular proteins, leading to hepatocyte necrosis. In a functioning detoxification pathway, MIC is intercepted by glutathione (GSH) to form S-(N-methylcarbamoyl)glutathione[3].

Metabolic Pathway Visualization

G DMF N,N-Dimethylformamide (DMF) CYP2E1_1 CYP2E1 Hydroxylation DMF->CYP2E1_1 HMMF N-(hydroxymethyl)- N-methylformamide CYP2E1_1->HMMF NMF N-Methylformamide (NMF) HMMF->NMF Decomposition (-HCHO) CYP2E1_2 CYP2E1 Oxidation NMF->CYP2E1_2 MIC Methyl Isocyanate (MIC) - TOXIC CYP2E1_2->MIC GSH Glutathione (GSH) Conjugation MIC->GSH Hepatotoxicity Trigger SMG S-(N-methylcarbamoyl) glutathione GSH->SMG Detoxification

CYP2E1-mediated bioactivation of N-alkylformamides to reactive methyl isocyanate.

Quantitative Pharmacokinetic and Toxicological Data

The following table summarizes the key pharmacological parameters that dictate the handling and biological activity of N-alkylformamides.

ParameterN,N-Dimethylformamide (DMF)N-Methylformamide (NMF)
Primary Metabolic Enzyme CYP2E1[4]CYP2E1[3]
Major Urinary Metabolite N-(hydroxymethyl)-N-methylformamide (HMMF)[4]S-(N-methylcarbamoyl)glutathione[3]
Reactive Intermediate Methyl Isocyanate (MIC)[5]Methyl Isocyanate (MIC)[3][5]
CYP2E1 Induction Effect Synergistic hepatotoxicity with CCl₄[4]230% (mouse) to 310% (rat) metabolism increase[3]
Clinical Trial Status Ubiquitous Solvent (Not evaluated as a drug)Discontinued (Phase I/II) due to hepatotoxicity[2]
Occupational Exposure Limit TLV < 30 mg/m³[4]N/A (Handled as an investigational toxin)

Self-Validating Experimental Protocols

To rigorously study the synthesis and metabolism of N-alkylformamides, experimental designs must incorporate built-in validation mechanisms. The following protocols detail the causality behind each critical step.

Protocol 1: In Vitro Microsomal Incubation Assay for NMF Bioactivation

This protocol is designed to trap and quantify the highly reactive MIC intermediate, proving the CYP2E1-mediated toxification pathway.

  • Step 1: Microsome Preparation & Enzyme Induction

    • Action: Isolate hepatic microsomes from rodents pretreated with 1% acetone in their drinking water for 1 week[3].

    • Causality: Acetone is a potent, specific inducer of CYP2E1. Pretreatment amplifies the baseline metabolic rate of NMF by up to 310% in rats, ensuring the transient methyl isocyanate (MIC) intermediate reaches detectable thresholds for mass spectrometry[3].

  • Step 2: Reaction Mixture Setup (The Trapping Mechanism)

    • Action: Combine microsomes, 10 mM NMF, an NADPH-regenerating system, and 5 mM exogenous glutathione (GSH) in a phosphate buffer (pH 7.4)[3].

    • Causality: Because MIC is highly reactive and cannot be quantified directly, GSH acts as a nucleophilic trapping agent. This self-validates the assay by converting the transient toxophore into a stable, quantifiable adduct: S-(N-methylcarbamoyl)glutathione[3].

  • Step 3: Incubation and Termination

    • Action: Incubate the mixture at 37°C for 4 hours, then terminate the reaction by adding ice-cold acetonitrile[3].

    • Causality: Acetonitrile instantly precipitates microsomal proteins, halting enzymatic activity and preventing ex vivo degradation of the metabolites.

  • Step 4: LC-MS/MS Quantification

    • Action: Centrifuge the sample and analyze the supernatant for S-(N-methylcarbamoyl)glutathione.

    • Causality: The concentration of this GSH adduct serves as a direct, stoichiometric proxy for the amount of hepatotoxic MIC generated by CYP2E1.

Protocol 2: Laboratory Synthesis of N,N-Dimethylformamide (Verley’s 1893 Principle)

This modern adaptation of Verley's historical method demonstrates the thermodynamic principles of amide bond formation.

  • Step 1: Reagent Condensation

    • Action: Mix equimolar amounts of dimethylammonium chloride and sodium formate in a reaction flask[1].

    • Causality: Utilizing the salt forms of the amine and acid provides a stable, easily handled solid mixture, avoiding the hazards of volatile free dimethylamine and corrosive formic acid.

  • Step 2: Thermal Dehydration

    • Action: Heat the mixture gradually to 150-200°C under a distillation apparatus.

    • Causality: Heating drives the endothermic formation of the amide bond. The continuous distillation of the water byproduct shifts the chemical equilibrium to the right (Le Chatelier's Principle), maximizing the yield of DMF.

  • Step 3: Fractional Distillation and Desiccation

    • Action: Collect the distillate and reflux over barium oxide (BaO), followed by a second fractional distillation under reduced pressure.

    • Causality: BaO acts as a chemical desiccant that irreversibly reacts with residual water and unreacted formic acid without hydrolyzing the newly formed DMF, ensuring high-purity solvent recovery.

Conclusion

The trajectory of N-alkylformamides from Albert Verley's 1893 synthesis to their role in modern pharmacology underscores a critical lesson in drug development: the profound impact of metabolic bioactivation. While NMF failed as an antineoplastic agent due to CYP2E1-mediated conversion to methyl isocyanate, the rigorous toxicological investigations it sparked have fundamentally improved our predictive models for drug-induced liver injury (DILI). Today, understanding the precise metabolic fate of formyl moieties remains a mandatory checkpoint in the design of novel small-molecule therapeutics.

References

  • Metabolic oxidation and toxification of N-methylformamide catalyzed by the cytochrome P450 isoenzyme CYP2E1 Source: PubMed URL:[Link]

  • Dimethylformamide Source: American Chemical Society (ACS) URL:[Link]

  • Clinical Outcomes of Occupational Exposure to N,N-Dimethylformamide: Perspectives from Experimental Toxicology Source: PubMed Central (PMC) URL:[Link]

  • Clinical Development of Anticancer Agents-A National Perspective Source: National Cancer Institute / USPTO URL:[Link]

  • Microsomal Oxidation of N,N-Diethylformamide and Its Effect on P450-Dependent Monooxygenases in Rat Liver Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

Sources

Foundational

N-Pentylformamide (CAS 2591-79-9) Health, Safety, and Handling: A Technical Guide for Advanced Research

Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Executive Summary & Chemical Identity N-Pentylformamide (also known as N-amylformamide; CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

N-Pentylformamide (also known as N-amylformamide; CAS 2591-79-9) is a specialized aliphatic formamide derivative. In modern chemical research, it is increasingly utilized in the synthesis of polymer-modified anionic starches, polyamidoamines, and as a tunable solvent in advanced dielectric studies.

Unlike simpler amides such as Dimethylformamide (DMF), the addition of the five-carbon pentyl chain fundamentally alters the molecule's physicochemical behavior, increasing its lipophilicity and altering its hydrogen-bonding network. Understanding the causality between these structural properties and their corresponding health hazards is critical for designing safe, self-validating laboratory protocols.

Physicochemical Properties & Mechanistic Implications

To handle N-Pentylformamide safely and effectively, one must understand how its physical properties dictate its environmental behavior. The table below synthesizes its core quantitative data alongside the mechanistic implications for laboratory handling, sourced from authoritative chemical databases.

PropertyValueMechanistic Implication for Handling & Safety
CAS Number 2591-79-9Unique identifier required for strict safety and inventory tracking.
Molecular Formula C₆H₁₃NOThe aliphatic pentyl chain increases lipophilicity (LogP) compared to unsubstituted formamide, enhancing potential dermal penetration.
Molecular Weight 115.17 g/mol Moderate molecular weight contributes to its high boiling point and low volatility at standard ambient temperature and pressure (SATP).
Density 0.891 g/mL at 25 °CBeing less dense than water, it will float on aqueous layers during biphasic extractions or spill scenarios, dictating specific containment strategies.
Boiling Point 228.4 °CLow volatility at room temperature means inhalation risks are primarily driven by aerosolization (e.g., vigorous stirring, sonication) rather than vapor emission.
Flash Point >110 °C (>230 °F)Classified as a low flammability risk under standard conditions; however, it can form explosive mixtures if heated above its flash point in the presence of an ignition source.

Health Hazards & Toxicology Profile

While N-Pentylformamide is not universally flagged with the severe acute toxicity GHS hazard codes associated with lower molecular weight amides, it shares the fundamental formamide pharmacophore. As a Senior Application Scientist, I mandate that my teams treat all formamide derivatives with a high degree of caution due to their mechanistic toxicity profiles .

Causality of Toxicity
  • Dermal Penetration & Irritation: The polar aprotic nature of the formamide group, combined with the lipophilic pentyl tail, makes N-Pentylformamide an effective solvent for lipid bilayers. This structural duality allows it to act as a penetration enhancer. If spilled on the skin, it can strip the stratum corneum of its natural lipids, causing severe irritation and facilitating the systemic absorption of co-dissolved toxic solutes.

  • Reproductive Toxicity Potential: Lower molecular weight formamides are known teratogens and reproductive toxins. While the steric bulk of the pentyl group may alter its metabolic activation pathway in hepatocytes, conservative drug development protocols dictate that N-Pentylformamide be handled as a putative reproductive hazard until definitive chronic in vivo data proves otherwise.

  • Inhalation Hazards: Because of its high boiling point (228.4 °C), vapor inhalation is rare at room temperature. However, if the solvent is utilized in high-temperature polymerizations or aerosolized during transfer, it can cause acute respiratory tract irritation.

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity and operational safety, the following methodologies are designed as self-validating systems . This means every critical step contains an inherent check to verify success before progressing.

Methodology 1: Anhydrous Handling and Schlenk Transfer

Formamides are hygroscopic and can hydrolyze into pentylamine and formic acid in the presence of moisture and catalytic acids/bases.

Step 1: Glove Selection & Setup Action: Don butyl rubber or laminate gloves. Causality: Standard nitrile gloves are highly susceptible to permeation by polar aprotic solvents. Butyl rubber provides a superior barrier against amide penetration.

Step 2: Environmental Control Action: Transfer the sealed N-Pentylformamide septum bottle into an inert-atmosphere glovebox or set up a Schlenk line purged with high-purity Argon.

Step 3: Self-Validation (Karl Fischer Titration) Action: Extract a 0.5 mL aliquot and perform a coulometric Karl Fischer (KF) titration. Validation: The protocol is self-validating if the KF result is < 50 ppm water. If > 50 ppm, the solvent must be dried over activated 3Å molecular sieves for 24 hours and re-tested. Proceeding with wet solvent will ruin moisture-sensitive polymerizations.

Step 4: Syringe Transfer Action: Use a gas-tight glass syringe with a Luer-lock needle. Purge the syringe with Argon three times prior to drawing the solvent to prevent the introduction of atmospheric oxygen and moisture.

SafeHandling Start Initiate N-Pentylformamide Handling Protocol PPE Don Butyl Rubber Gloves & Safety Goggles Start->PPE Hood Transfer to Fume Hood PPE->Hood KF Perform Karl Fischer Titration Hood->KF Decision Water < 50 ppm? KF->Decision Dry Proceed with Schlenk Transfer Decision->Dry Yes Wet Dry over Molecular Sieves (3A) for 24h Decision->Wet No Wet->KF Re-test

Workflow for the anhydrous handling and validation of N-Pentylformamide.

Methodology 2: Spill Response and Decontamination

Because N-Pentylformamide floats on water (density 0.891 g/mL), standard aqueous flushing can spread the chemical rather than contain it.

Step 1: Containment & Evacuation Action: Immediately isolate the spill area and ensure the fume hood sash is lowered or room ventilation is maximized.

Step 2: Absorption Action: Apply an inert, high-surface-area absorbent such as vermiculite or diatomaceous earth directly to the spill. Causality: Do not use combustible materials (like paper towels) for large spills, as the high surface area of the soaked paper can increase the risk of secondary reactions or unexpected ignition if exposed to strong oxidizers.

Step 3: Collection & Neutralization Action: Sweep the absorbed material using non-sparking tools into a sealable, chemically compatible waste container (e.g., high-density polyethylene, HDPE).

Step 4: Self-Validation of Decontamination Action: Wash the affected surface with a concentrated detergent/soap solution, followed by a wipe-down with isopropanol. Validation: The area is validated as clean when a visual inspection under a UV light (if fluorescent tracers were used) or a strict olfactory check (ensuring the absence of the characteristic faint amine/amide odor) confirms complete removal.

SpillResponse Spill N-Pentylformamide Spill Detected Evac Evacuate Immediate Area & Ensure Ventilation Spill->Evac Absorb Apply Inert Absorbent (e.g., Vermiculite) Evac->Absorb Collect Collect in Sealable Chemical Waste Container Absorb->Collect Wash Wash Area with Soap and Water Collect->Wash Validate Validate Decontamination (Visual & Odor Check) Wash->Validate

Systematic spill response and decontamination pathway for N-Pentylformamide.

References

  • U.S. Environmental Protection Agency (EPA). "N-Pentylformamide Properties - DTXSID70584302". EPA CompTox Chemicals Dashboard. URL:[Link]

  • Calisir, I., Yang, X., & Huang, Y. (2023). "Correlation of Dielectric Properties with Structure and H-Bonding for Liquids". The Journal of Physical Chemistry C. URL:[Link]

Exploratory

An In-depth Technical Guide to the Synthesis of N-Pentylformamide via the Leuckart Reaction

Abstract The Leuckart reaction stands as a cornerstone of reductive amination in organic synthesis, offering a direct and robust pathway for converting carbonyl compounds into amines.[1][2][3] This guide provides a compr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Leuckart reaction stands as a cornerstone of reductive amination in organic synthesis, offering a direct and robust pathway for converting carbonyl compounds into amines.[1][2][3] This guide provides a comprehensive technical exploration of the Leuckart reaction, specifically tailored to the synthesis of N-Pentylformamide from valeraldehyde. We will dissect the underlying reaction mechanism, present a detailed experimental protocol, and analyze the critical process parameters that govern reaction efficiency and yield. This document is intended for researchers, chemists, and process development professionals seeking to leverage this classic transformation for the synthesis of N-formyl derivatives and their corresponding primary amines.

Introduction: The Leuckart Reaction in Modern Synthesis

First described by Rudolf Leuckart in 1885, the Leuckart reaction is a one-pot reductive amination method that utilizes formamide or its derivatives, such as ammonium formate, as both the nitrogen source and the reducing agent.[2][4] The reaction is particularly valued for its operational simplicity, typically involving heating a carbonyl compound with the formamide reagent to produce an N-formyl derivative.[4][5] This intermediate can then be hydrolyzed to yield the corresponding primary amine.

The significance of this reaction is underscored by its wide application in the pharmaceutical industry, where C-N bond formation via reductive amination accounts for a substantial portion of synthetic routes.[1][6][7] The Leuckart-Wallach reaction, a closely related variant, extends this methodology to ketones and the synthesis of secondary and tertiary amines.[4][8] This guide focuses on the archetypal reaction using an aldehyde, valeraldehyde (pentanal), to yield N-Pentylformamide, a valuable intermediate in various chemical syntheses.

The Core Transformation: Valeraldehyde to N-Pentylformamide

The synthesis of N-Pentylformamide via the Leuckart reaction involves the direct reaction of valeraldehyde with a formylating agent like formamide or ammonium formate. The overall transformation is as follows:

CH₃(CH₂)₃CHO + HCONH₂ → CH₃(CH₂)₄NHCHO + H₂O (Valeraldehyde + Formamide → N-Pentylformamide + Water)

The reaction is driven by heat, typically in the range of 160-185°C, which facilitates both the formation of the key imine intermediate and the subsequent reduction.[2][9]

Unveiling the Reaction Mechanism

The trustworthiness of any protocol lies in a deep understanding of its chemical pathway. The Leuckart reaction proceeds through a two-stage mechanism: the formation of an iminium ion followed by a hydride-mediated reduction.

Stage 1: Iminium Ion Formation The reaction initiates with the thermal dissociation of the nitrogen source (e.g., ammonium formate into ammonia and formic acid).[10][11] Ammonia then acts as a nucleophile, attacking the electrophilic carbonyl carbon of valeraldehyde. This forms a transient carbinolamine (hemiaminal) intermediate, which readily dehydrates under the acidic and high-temperature conditions to yield a protonated imine, known as an iminium ion.[4][8][12] This dehydration step is often the rate-limiting part of the imine formation.

Stage 2: Reductive Hydride Transfer The formic acid generated in situ (or the formate ion) serves as the reducing agent.[1][13] It delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion.[2][12] This reduction step is irreversible, as it results in the release of stable carbon dioxide gas, driving the reaction to completion and yielding the final N-formyl product, N-Pentylformamide.[2][4]

Leuckart_Mechanism Figure 1: Reaction Mechanism of N-Pentylformamide Synthesis Valeraldehyde Valeraldehyde (Pentanal) Carbinolamine Carbinolamine Intermediate Valeraldehyde->Carbinolamine + Ammonia (Nucleophilic Attack) Ammonia Ammonia (from Formamide/Formate) Ammonia->Carbinolamine Formic_Acid Formic Acid (Hydride Source) N_Pentylformamide N-Pentylformamide Formic_Acid->N_Pentylformamide CO2 Carbon Dioxide Formic_Acid->CO2 - CO₂ Iminium_Ion Iminium Ion Carbinolamine->Iminium_Ion - H₂O (Dehydration) Water Water Iminium_Ion->N_Pentylformamide + H⁻ (from Formic Acid) (Reduction)

Figure 1: Reaction Mechanism of N-Pentylformamide Synthesis

Field-Proven Experimental Protocol

This protocol provides a robust, self-validating methodology for the synthesis of N-Pentylformamide. Adherence to stoichiometry, temperature control, and safety procedures is critical for a successful outcome.

4.1. Reagents and Equipment

  • Reagents: Valeraldehyde (Pentanal), Formamide, Anhydrous Magnesium Sulfate, Diethyl Ether (or other suitable extraction solvent), Saturated Sodium Bicarbonate Solution, Saturated Sodium Chloride Solution (Brine).

  • Equipment: Round-bottom flask (sized appropriately for the scale), reflux condenser, heating mantle with temperature controller and magnetic stirrer, separatory funnel, rotary evaporator, distillation apparatus for vacuum distillation.

4.2. Step-by-Step Procedure

  • Reactor Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add valeraldehyde (1.0 eq).

  • Reagent Charging: To the stirred aldehyde, add an excess of formamide (typically 3-5 eq). The use of excess formamide serves as both the reactant and the solvent, ensuring the reaction proceeds to completion.

  • Thermal Ramp-Up: Begin heating the mixture with vigorous stirring. Gradually raise the temperature to 160-170°C. The reaction is typically exothermic, and a controlled temperature ramp is essential.

  • Reaction Maintenance: Maintain the reaction temperature for 6-10 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired.

  • Cooling and Quenching: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Once cooled, slowly pour the reaction mixture into a beaker containing ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3x volumes of the aqueous layer). The N-Pentylformamide is organic-soluble.

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to remove any residual formic acid) and then with brine (to remove excess water).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude N-Pentylformamide is typically a liquid. Purify the product via vacuum distillation to obtain the final, high-purity compound.

4.3. Safety Considerations

  • The reaction is conducted at high temperatures. Ensure proper shielding and temperature monitoring.

  • Formamide is a teratogen; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Valeraldehyde is flammable and an irritant. Handle with care.

Optimization and Causality of Experimental Choices

The efficiency of the Leuckart reaction is governed by several interconnected parameters. Understanding the "why" behind these choices is key to optimizing the synthesis.

ParameterRecommended ConditionRationale / Causality
Nitrogen Source Ammonium Formate or Formamide/Formic AcidAmmonium formate often gives better yields under milder conditions.[2][4] A mixture of formamide and formic acid can also produce excellent yields by ensuring the presence of both the nitrogen source and the reductant from the outset.
Molar Ratio 3-5 equivalents of formamide/formate to 1 eq. aldehydeA large excess of the formamide reagent drives the reaction equilibrium towards the product side, maximizing the conversion of the limiting reactant (valeraldehyde), per Le Châtelier's principle.[4][8]
Temperature 160-185°CHigh temperature is necessary to overcome the activation energy for the thermal decomposition of formamide/formate and the dehydration of the carbinolamine intermediate.[2][8][10] However, temperatures that are too high can lead to byproducts.
Catalysis Generally not required; MgCl₂ or (NH₄)₂SO₄ optionalWhile the classical reaction is uncatalyzed, Lewis acids like MgCl₂ can sometimes enhance yields, particularly with sterically hindered substrates, by activating the carbonyl group towards nucleophilic attack.[4]
Water Management Optional removalWater is a byproduct of imine formation. While its removal can shift the equilibrium forward, some water can be beneficial as it may hydrolyze formamide to generate ammonium formate in situ, which is a key reducing species.[14][15] For this reason, the reaction is often run without explicit water removal.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the entire synthesis process, from initial setup to the final purified product.

Workflow Figure 2: Experimental Workflow for N-Pentylformamide Synthesis cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification Phase Setup 1. Assemble Reactor (Flask, Condenser, Stirrer) Charge 2. Charge Reactants (Valeraldehyde, Formamide) Setup->Charge Heat 3. Heat to 160-170°C (6-10 hours) Charge->Heat Cool 4. Cool to RT & Quench (Ice Water) Heat->Cool Extract 5. Extract Product (Diethyl Ether) Cool->Extract Wash 6. Wash Organic Layer (NaHCO₃, Brine) Extract->Wash Dry 7. Dry & Concentrate (MgSO₄, Rotovap) Wash->Dry Purify 8. Vacuum Distillation Dry->Purify

Figure 2: Experimental Workflow for N-Pentylformamide Synthesis

Conclusion

The Leuckart reaction remains a highly effective and practical method for the synthesis of N-formylated amines like N-Pentylformamide. Its reliance on inexpensive and readily available reagents, coupled with its operational simplicity as a one-pot procedure, ensures its continued relevance in both academic research and industrial applications. By carefully controlling key parameters such as temperature, reagent stoichiometry, and reaction time, researchers can achieve high yields of the desired product. This guide provides the foundational knowledge and a validated protocol to successfully implement this classic and powerful transformation.

References

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Reactions, 4(1), 117-147. [Link]

  • Leuckart reaction - Grokipedia. (n.d.). [Link]

  • Umar, Q., & Luo, M. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI AG. [Link]

  • Umar, Q., & Luo, M. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 117-147. [Link]

  • Grogan, G. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

  • Reductive Amination - Chemistry Steps. (2024). [Link]

  • The Leuckart Reaction - Chemistry LibreTexts. (2023). [Link]

  • Leuckart reaction - Wikipedia. (n.d.). [Link]

  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. (n.d.). Catalysis Science & Technology. [Link]

  • Reductive amination - Wikipedia. (n.d.). [Link]

  • studies on the leuckart reaction - The Vespiary. (n.d.). [Link]

  • Can someone please explain reductive amination. (2017). Reddit. [Link]

  • Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). [Link]

  • Frederick, M. O., et al. (2017). Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. Organic Process Research & Development. [Link]

  • Ogo, S., et al. (2001). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry. [Link]

  • Leuckart reaction - Sciencemadness Wiki. (2020). [Link]

  • THE MECHANISM OF THE LEUCKART REACTION. (n.d.). [Link]

  • He, C., et al. (2024). Direct Synthesis of N-formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal-Organic Framework. Chemistry – A European Journal. [Link]

  • Todarello, S. (2010). Improved method for the synthesis of substituted formylamines and substituted amines.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Purification of 1-Isocyanopentane

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Isocyanides (isonitriles) are indispensable buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Isocyanides (isonitriles) are indispensable building blocks in modern organic synthesis. They serve as essential substrates in multicomponent reactions (e.g., Ugi and Passerini reactions) and act as versatile σ-donor/π-acceptor ligands in transition metal catalysis[1]. The synthesis of aliphatic isocyanides, such as 1-isocyanopentane, is classically achieved via the dehydration of the corresponding N-alkylformamide[2].

While various dehydrating agents (e.g., phosgene, diphosgene, Burgess reagent) can facilitate this transformation, the use of phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base (such as triethylamine) remains the most scalable, cost-effective, and widely adopted method in process chemistry[3].

Mechanistic Causality: The reaction proceeds via the O-phosphorylation of the formamide tautomer by POCl₃, generating a highly reactive Vilsmeier-type intermediate. The tertiary amine base (Et₃N) plays a dual critical role:

  • Acid Scavenging: It neutralizes the generated hydrochloric acid, preventing the acid-catalyzed hydrolysis of the newly formed isocyanide back to the starting formamide.

  • Elimination Facilitation: It promotes the subsequent β-elimination of the dichlorophosphate leaving group, yielding the terminal carbon-nitrogen triple bond (-N≡C).

Physicochemical Properties

The following table summarizes the key quantitative data for the starting material and the target product to aid in stoichiometric calculations and analytical validation[4].

PropertyN-Pentylformamide (Starting Material)1-Isocyanopentane (Target Product)
Molecular Formula C₆H₁₃NOC₆H₁₁N
Molecular Weight 115.17 g/mol 97.16 g/mol
Boiling Point ~230 °C (Atmospheric)146.72 °C (Atmospheric)[4]
Density ~0.890 g/mL0.772 g/mL[4]
Key IR Stretch ~1660 cm⁻¹ (Broad, C=O)~2150 cm⁻¹ (Sharp, -N≡C)
Appearance Pale yellow to colorless liquidColorless liquid (pungent odor)

Process Visualization

SynthesisWorkflow N1 1. Reagent Assembly N-Pentylformamide + Et3N in CH2Cl2 N2 2. Dehydration Phase (0 °C) Dropwise POCl3 Addition N1->N2 N3 3. Reaction Maturation Stir at 20 °C (60 min) N2->N3 N4 4. Alkaline Quench Cold Aqueous Na2CO3 (pH ≥ 8) N3->N4 N5 5. Extraction & Drying Phase Separation & Na2SO4 N4->N5 N6 6. Purification Vacuum Distillation N5->N6 N7 7. Pure 1-Isocyanopentane Storage under Argon N6->N7

Workflow for the dehydration of N-pentylformamide to 1-isocyanopentane.

Experimental Protocol: A Self-Validating System

This protocol is designed for a 100 mmol scale synthesis. As a self-validating system, In-Process Quality Control (IPQC) checkpoints are embedded to ensure protocol integrity at each phase.

Materials & Reagents
  • N-Pentylformamide: 11.5 g (100 mmol, 1.0 eq)

  • Phosphorus oxychloride (POCl₃): 18.4 g (120 mmol, 1.2 eq)

  • Triethylamine (Et₃N): 30.3 g (300 mmol, 3.0 eq)

  • Dichloromethane (CH₂Cl₂): 150 mL (Anhydrous)

  • Sodium carbonate (Na₂CO₃): 20% w/v aqueous solution (Cold)

Phase 1: Reaction Assembly & Dehydration
  • System Purging: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, an internal thermometer, and an argon inlet. Purge with argon for 15 minutes.

    • Expertise Insight: Moisture reacts violently with POCl₃, generating HCl and phosphoric acid, which will prematurely hydrolyze the formamide and degrade the target isocyanide.

  • Reagent Loading: Charge the flask with N-pentylformamide (11.5 g) and anhydrous CH₂Cl₂ (150 mL). Add Et₃N (30.3 g) in one rapid portion.

  • Thermal Control: Submerge the flask in an ice-brine bath. Allow the internal temperature to equilibrate to between -5 °C and 0 °C.

  • POCl₃ Addition: Transfer POCl₃ (18.4 g) to the addition funnel. Add dropwise over 45–60 minutes, maintaining the internal temperature strictly below 5 °C.

    • Expertise Insight: The O-phosphorylation is highly exothermic. Thermal spikes above 10 °C lead to the formation of dark, intractable polymeric byproducts and significantly reduce the yield[3].

  • Maturation: Once the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature (20 °C) over 1 hour.

    • IPQC Checkpoint 1: Monitor reaction progress via TLC (Hexanes:EtOAc 4:1). The formamide (low Rf) should disappear, replaced by a high Rf, UV-inactive spot (isocyanide) that can be visualized with iodine vapor.

Phase 2: Quenching & Workup
  • Alkaline Quench: Cool the reaction mixture back to 0 °C. Vigorously stir while slowly adding 100 mL of cold 20% aqueous Na₂CO₃.

    • Expertise Insight: Isocyanides are extremely sensitive to acidic environments. Quenching with a strong alkaline buffer neutralizes residual POCl₃ and acidic byproducts rapidly, preventing the reversion of 1-isocyanopentane to N-pentylformamide[5].

    • IPQC Checkpoint 2: Check the pH of the aqueous phase. It MUST be ≥ 8. If acidic, add more Na₂CO₃.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (CH₂Cl₂) layer. Extract the remaining aqueous layer with CH₂Cl₂ (2 × 50 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous Na₂SO₄ for 30 minutes. Filter and concentrate under reduced pressure.

    • IPQC Checkpoint 3: Maintain the rotary evaporator water bath strictly < 30 °C . Elevated temperatures will cause the volatile 1-isocyanopentane to co-evaporate with the solvent.

Phase 3: Purification
  • Vacuum Distillation: Transfer the crude orange/brown oil to a short-path distillation apparatus. Distill under reduced pressure (e.g., 10–20 mmHg).

    • Expertise Insight: Atmospheric distillation (bp ~146-156 °C) induces thermal degradation and polymerization of the isocyanide. Vacuum distillation lowers the boiling point, ensuring high purity and yield[5].

    • IPQC Checkpoint 4: Collect the main fraction boiling at the established reduced-pressure boiling point. The purified 1-isocyanopentane should be a colorless liquid. Store immediately under argon at 4 °C.

Analytical Validation (Quality Control)

To ensure the integrity of the synthesized 1-isocyanopentane, the following analytical validations are required:

  • FT-IR Spectroscopy: Confirm the presence of a strong, sharp absorption band at ~2150 cm⁻¹ (characteristic of the -N≡C stretching vibration) and the complete absence of the broad C=O stretch at ~1660 cm⁻¹ (indicating no residual formamide).

  • Gas Chromatography (GC-FID): Assess purity. The product should present as a single sharp peak. Any tailing or secondary peaks typically indicate unreacted formamide or solvent impurities[5].

References

[3] A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent Source: PMC (National Institutes of Health) URL:[Link]

[2] o-TOLYL ISOCYANIDE - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]

[1] Medicinal Chemistry of Isocyanides Source: Chemical Reviews (ACS Publications) URL:[Link]

[4] 1-PENTYL ISOCYANIDE 97 Source: LookChem URL:[Link]

Sources

Application

Advanced Application Note: N-Pentylformamide (NPnF) as a Next-Generation Solvent for Solid-Phase Peptide Synthesis (SPPS)

Executive Summary For decades, N,N-dimethylformamide (DMF) has been the undisputed workhorse solvent for Solid-Phase Peptide Synthesis (SPPS). However, its classification as a Substance of Very High Concern (SVHC) due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, N,N-dimethylformamide (DMF) has been the undisputed workhorse solvent for Solid-Phase Peptide Synthesis (SPPS). However, its classification as a Substance of Very High Concern (SVHC) due to reproductive toxicity has driven the pharmaceutical and biotech industries to seek greener, safer alternatives. N-Pentylformamide (NPnF) has emerged as a structurally logical and highly effective substitute. By retaining the critical formamide core while extending the alkyl chain, NPnF eliminates the volatility and toxicity issues of DMF while providing exceptional swelling properties for both polystyrene and PEG-based resins[1].

This application note provides a comprehensive, causality-driven guide to implementing NPnF in your SPPS workflows, ensuring high-fidelity peptide elongation without compromising on environmental, health, and safety (EHS) standards.

The Mechanistic Case for N-Pentylformamide

Overcoming Peptide Aggregation

During peptide elongation, growing chains tend to form inter-chain hydrogen bonds, leading to β -sheet aggregation. This aggregation sterically hinders the N-terminus, drastically reducing coupling efficiency. The formamide motif in NPnF acts as a potent hydrogen-bond acceptor and donor, effectively disrupting these inter-chain interactions. The Abraham solute hydrogen bond acidity parameter ( A ) for NPnF is measured at 0.32, indicating a robust capacity for hydrogen bonding that rivals traditional SPPS solvents[2].

Enhanced Resin Swelling via Hydrophobic Interactions

Unlike DMF, which struggles to optimally swell highly lipophilic peptide sequences on polystyrene (PS) resins, the 5-carbon pentyl chain of NPnF introduces a significant hydrophobic character. This allows NPnF to penetrate and swell divinylbenzene-crosslinked PS resins more effectively. The extended alkyl chain also increases the boiling point to 228 °C[3], dramatically reducing inhalation hazards in the laboratory compared to DMF (boiling point 153 °C).

Physicochemical Profiling

To understand how NPnF fits into the current landscape of green SPPS solvents, we must compare its physicochemical properties against DMF and another common alternative, N-butylpyrrolidinone (NBP).

Table 1: Physicochemical Comparison of SPPS Solvents

PropertyDMFNBPNPnFMechanistic Impact in SPPS
Boiling Point (°C) 153241228Higher BP in NPnF reduces volatile emissions and inhalation risk[3].
Abraham H-Bond Acidity ( A ) ~0.000.000.32Higher A value in NPnF aids in solvating complex, polar peptide backbones[2].
SVHC Status (REACH) YesNoNoNPnF ensures compliance with modern green chemistry mandates.
Polystyrene Swelling GoodModerateExcellentThe pentyl chain maximizes van der Waals interactions with the PS matrix.
Viscosity LowHighModerateNPnF requires slightly longer wash times than DMF, but less than NBP.

Standard Operating Protocols (SOPs) for NPnF-SPPS

The following protocols are designed as a self-validating system . Because NPnF has a slightly higher viscosity than DMF, diffusion kinetics are marginally slower. To compensate, wash times are extended by 30–60 seconds to ensure the complete removal of reagents, preventing sequence truncation or deletion.

Protocol A: Resin Preparation and Swelling

Causality: Proper resin swelling exposes the maximum number of reactive sites. Inadequate swelling leads to surface-level coupling and truncated sequences.

  • Weigh the desired amount of Fmoc-Rink Amide AM resin (or equivalent) into a solid-phase reaction vessel equipped with a porous frit.

  • Add 10 mL of NPnF per gram of resin.

  • Agitate gently via orbital shaking or nitrogen bubbling for 30 minutes at room temperature.

  • Drain the solvent. The resin should appear visibly expanded and translucent.

Protocol B: Fmoc Deprotection

Causality: The removal of the base-labile Fmoc protecting group requires a secondary amine. Piperidine is standard, but due to NPnF's viscosity, a double-treatment ensures complete diffusion into the resin core.

  • Prepare a solution of 20% (v/v) Piperidine in NPnF .

  • Add the solution to the resin (approx. 5 mL/g resin) and agitate for 3 minutes . Drain.

  • Add a fresh aliquot of the deprotection solution and agitate for 10 minutes . Drain.

  • Critical Wash Step: Wash the resin with NPnF (5 × 2 minutes). Validation: Monitor the UV absorbance of the final wash stream at 301 nm; it should be zero, indicating complete removal of the dibenzofulvene-piperidine adduct.

Protocol C: Amino Acid Activation and Coupling

Causality: We utilize DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure over HATU/DIEA. DIC/Oxyma is highly soluble in NPnF and avoids the risk of guanidinium capping on the N-terminus, which can occur with uronium salts like HATU in slower-diffusing solvents.

  • Prepare a 0.2 M solution of the Fmoc-Amino Acid and 0.2 M Oxyma Pure in NPnF.

  • Add the solution to the resin (using 3 to 5 molar equivalents relative to resin loading).

  • Add DIC (equivalent to the amino acid amount) directly to the reaction vessel.

  • Agitate for 45 to 60 minutes at room temperature.

  • Drain the reaction mixture and wash the resin with NPnF (3 × 2 minutes).

  • Self-Validation: Perform a Kaiser Test . A yellow solution indicates complete coupling (free amines consumed). A blue solution indicates incomplete coupling; if blue, repeat steps 1-5.

Protocol D: Global Cleavage

Causality: NPnF is not volatile enough to be dried directly from the resin. It must be washed out with a volatile solvent prior to TFA cleavage to prevent formylation side-reactions during the highly acidic cleavage step.

  • Wash the completed peptide-resin with Dichloromethane (DCM) (5 × 2 minutes) to completely displace the NPnF.

  • Dry the resin under a gentle stream of nitrogen for 15 minutes.

  • Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

  • Precipitate the cleaved peptide in cold diethyl ether and centrifuge.

Workflow Visualization

The following diagram maps the logic and cycle of the NPnF-mediated SPPS process, highlighting the decision gates required for self-validation.

G A 1. Resin Swelling (NPnF, 30 min) B 2. Fmoc Deprotection (20% Piperidine in NPnF) A->B C 3. Solvent Wash (NPnF, 5 x 2 min) B->C D 4. AA Coupling (DIC/Oxyma in NPnF) C->D E 5. Solvent Wash (NPnF, 3 x 2 min) D->E F Sequence Complete? E->F F->B No (Next Cycle) G 6. DCM Wash & Dry (Displace NPnF) F->G Yes (Finalize) H 7. Global Cleavage (TFA Cocktail) G->H

Fig 1: Step-by-step SPPS workflow utilizing N-Pentylformamide (NPnF) as the primary solvent.

Conclusion

Transitioning from DMF to N-Pentylformamide (NPnF) is not merely a regulatory compliance measure; it is a strategic upgrade in peptide synthesis methodology. By leveraging NPnF's superior hydrogen-bonding capacity and hydrophobic interactions, chemists can achieve higher crude purities for difficult, aggregation-prone sequences while maintaining a safer laboratory environment.

References

  • - The Journal of Physical Chemistry C, ACS Publications.[2]

  • - Environmental Protection Agency (EPA).[3]

  • - University of Insubria.[1]

Sources

Method

Application Note: Encapsulation of N-Pentylformamide in Water-Soluble Pd(II) Coordination Cages

Executive Summary & Scope The design of water-soluble coordination cages (CCs) featuring endohedrally functionalized aromatic cavities has opened new frontiers in molecular recognition, confined catalysis, and targeted d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The design of water-soluble coordination cages (CCs) featuring endohedrally functionalized aromatic cavities has opened new frontiers in molecular recognition, confined catalysis, and targeted drug delivery. This technical guide details the supramolecular encapsulation of a monotopic guest, N-pentylformamide , within a tetra-cationic super aryl-extended (SAE) calix[4]pyrrole tetra-pyridyl Pd(II) coordination cage[1].

Unlike ditopic guests that perfectly complement the host's internal volume, N-pentylformamide presents a unique thermodynamic challenge: it only partially fills the cavity. This guide explores the mechanistic causality, structural imperatives, and self-validating experimental workflows required to successfully assemble and characterize this host-guest complex.

Mechanistic Principles: The Causality of Encapsulation

To successfully execute the encapsulation protocols, researchers must understand the underlying thermodynamic and kinetic drivers governing this specific host-guest system.

Host-Guest Complementarity and the Co-Inclusion Imperative

The Pd(II) coordination cage features two distinct endohedral polar binding sites: the four pyrrole NHs of the calix[4]pyrrole base and the four inwardly directed α-protons of the coordinated pyridyl groups[1].

Because N-pentylformamide is a monotopic guest, its aliphatic chain and single formamide group cannot span the entirety of the cage's internal volume. To satisfy the functional complementarity of the binding sites and properly fill the spatial void, the assembly strictly requires the co-inclusion of a water molecule [2]. The carboxyl oxygen atom of the trans-formamide hydrogen-bonds to the inwardly directed α-pyridyl protons, while the co-encapsulated water molecule bridges the remaining volumetric and electrostatic gaps[1]. In aqueous media ( D2​O ), this encapsulation is primarily driven by the hydrophobic effect[2].

The "French Doors" Kinetic Mechanism

A critical feature of this coordination cage is its ability to undergo rapid guest exchange without dismantling its structural framework. The release and uptake of guests like N-pentylformamide occur in under 30 seconds on the human time scale[1]. This rapid exchange is governed by a "French doors" mechanism , which involves the rotation of the four meso-aromatic substituents of the cage[1]. This rotation requires overcoming a low energy barrier (~20 kcal mol⁻¹) and allows guest exchange without the dissociation of any robust pyridyl N-Pd(II) coordination bonds[1].

G State1 Closed Cage (Encapsulated) Barrier Meso-aromatic Rotation (~20 kcal/mol) State1->Barrier State2 Open 'French Doors' Barrier->State2 Exchange Guest Exchange (< 30 s) State2->Exchange State3 Closed Cage (New Guest) Exchange->State3

The French doors mechanism for rapid guest exchange without Pd-N bond dissociation.

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed as a self-validating system. Each phase includes an analytical checkpoint to ensure the thermodynamic prerequisites are met before proceeding to metal-directed assembly.

Protocol A: Preparation of the Pre-Assembly Inclusion Complex

Causality: Direct mixing of the ligand, guest, and metal ion often leads to kinetic trapping or polymeric aggregates. Pre-assembling the ligand-guest complex ensures the calix[4]pyrrole unit adopts the requisite cone conformation prior to metal locking[1].

  • Reagent Preparation: Prepare a 1.0 mM solution of the tetra-cationic SAE-ligand ( 24+ ) in D2​O . The use of deuterated water is mandatory to enable downstream 1H NMR validation and to provide the co-encapsulated water molecule[1].

  • Guest Addition: Add exactly 1.0 molar equivalent of N-pentylformamide to the ligand solution.

  • Thermal Incubation: Heat the equimolar mixture to 333 K[1]. Causality: Elevated temperature provides the thermal energy required to overcome the kinetic barrier of initial guest entry into the hydrophobic cavity.

  • Validation Checkpoint 1 ( 1H NMR): Acquire a 1H NMR spectrum at 333 K. You must observe a diminution in the broadening of the receptor's proton signals and the emergence of shifted guest signals, confirming the formation of the pre-assembly inclusion complex ( 10⊂24+ ) to a significant extent[1]. Do not proceed to Protocol B if free ligand signals dominate.

Protocol B: Metal-Directed Self-Assembly
  • Metal Addition: To the validated pre-assembly complex from Protocol A, add 1.0 equivalent of Pd(NO3​)2​ under continuous stirring.

  • Equilibration: Allow the solution to equilibrate for 15 minutes at room temperature.

  • Validation Checkpoint 2 ( 1H NMR): Acquire a second 1H NMR spectrum. The successful assembly of the [10⋅H2​O]⊂[2⋅Pd]6+ coordination cage is indicated by a set of sharp signals[1]. Specifically, look for downfield shifts in the α-pyridyl protons, which confirms the formation of N-Pd(II) coordination bonds[1].

G L SAE-Ligand (2⁴⁺) Mix Equimolar Mixing (D₂O, 333 K) L->Mix G N-Pentylformamide G->Mix W Water (Co-guest) Pd Pd(NO₃)₂ Addition W->Pd Co-inclusion IC Pre-assembly Complex (10 ⊂ 2⁴⁺) Mix->IC IC->Pd CC Coordination Cage ([10·H₂O] ⊂ [2·Pd]⁶⁺) Pd->CC

Workflow of Pd(II) coordination cage assembly with N-pentylformamide and water co-inclusion.
Protocol C: DOSY NMR Characterization

Causality: Standard 1D NMR cannot definitively prove that the guest is fully encapsulated rather than dynamically interacting with the exterior. Diffusion-Ordered Spectroscopy (DOSY) measures the translational diffusion of molecules; an encapsulated guest must diffuse at the exact same rate as the massive coordination cage[2].

  • Parameter Setup: Set up a DOSY NMR experiment with a diffusion time ( td​ ) of ~200 ms[2]. Causality: The binding dynamics of N-pentylformamide are intermediate on the diffusion time scale; a 200 ms td​ is optimized to capture the co-diffusion of the host-guest complex[2].

  • Data Acquisition & Processing: Run the DOSY sequence and process the 2D spectrum.

  • Validation Checkpoint 3 (Diffusion Constant): Extract the diffusion constant ( logD ) for the bound cis-N-pentylformamide signals. This value must differ significantly from the diffusion constant of free N-pentylformamide in D2​O and must align with the massive [2⋅Pd]6+ cage framework[2].

Quantitative Data Summary

The following table summarizes the critical thermodynamic and kinetic parameters associated with the encapsulation of N-pentylformamide and the behavior of the Pd(II) coordination cage.

ParameterValueCausality / Significance
Pre-assembly Temperature 333 KProvides necessary thermal energy to overcome kinetic barriers for guest entry into the calix[4]pyrrole cavity.[1]
Optimal Cavity Fill Volume ~55%N-pentylformamide falls short of this volume, strictly necessitating the co-inclusion of a water molecule.[3]
Guest Exchange Time < 30 secondsRapid exchange on the human time scale confirms the "French doors" mechanism over bond dissociation.[1]
Exchange Energy Barrier ~20 kcal mol⁻¹Corresponds directly to the rotational barrier of the four meso-aromatic substituents of the cage.[1]
DOSY Diffusion Time ( td​ ) ~200 msOptimized timeframe to differentiate bound vs. free guest diffusion constants, proving absolute encapsulation.[2]

References

  • [1] Self-assembly of a water-soluble endohedrally functionalized coordination cage including polar guests. National Library of Medicine (PMC).[Link]

  • [2] Coordination Cage Including Polar Guests. Chemical Science - RSC Publishing.[Link]

  • [3] Self-assembly of a water-soluble endohedrally functionalized coordination cage including polar guests. RECERCAT.[Link]

Sources

Application

Experimental protocol for N-Pentylformamide synthesis

Advanced Synthesis Protocol: N-Pentylformamide via Green Formylation Mechanistic Rationale & Strategic Design As a Senior Application Scientist, designing a scalable and robust protocol requires moving beyond brute-force...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Synthesis Protocol: N-Pentylformamide via Green Formylation

Mechanistic Rationale & Strategic Design

As a Senior Application Scientist, designing a scalable and robust protocol requires moving beyond brute-force chemistry to prioritize atom economy, safety, and operational simplicity. Historically, the formylation of primary aliphatic amines like n-pentylamine (amylamine) relied on toxic formylating agents (e.g., chloral) or harsh thermal dehydration with formic acid, which often led to degraded yields and tedious purifications due to the formation of stable ammonium formate salts[1].

To circumvent these issues, this protocol utilizes an optimized, solvent-free approach using ethyl formate as both the acyl donor and the reaction medium, a methodology proven highly effective for aliphatic amines ()[2].

The Causality Behind the Chemistry: By employing a 3.0 molar equivalent excess of ethyl formate in a sealed system at 60 °C, we drive the nucleophilic acyl substitution forward via Le Chatelier’s principle. The moderate thermal energy provides the exact activation barrier required for the unhindered primary amine to attack the electrophilic carbonyl carbon. This forms a tetrahedral intermediate that rapidly collapses to expel ethanol. Because ethyl formate acts as its own solvent, we eliminate the need for hazardous organic solvents during the reaction phase, drastically reducing the environmental E-factor while preventing the thermal degradation of the alkyl chain.

Experimental Workflow

G Start n-Pentylamine (10.0 mmol) Mix Solvent-Free Mixing (Sealed 10 mL Vial) Start->Mix Reagent Ethyl Formate (30.0 mmol) Reagent->Mix Heat Thermal Activation (60°C, 3 hours) Mix->Heat Stir 800 rpm Monitor TLC Monitoring (Ninhydrin Stain) Heat->Monitor Aliquot Workup Aqueous Workup (DCM / H2O / NaHCO3) Monitor->Workup Amine Consumed Dry Drying & Evaporation (Na2SO4, Rotovap) Workup->Dry Organic Layer Product Pure N-Pentylformamide (>94% Yield) Dry->Product Isolate

Workflow for the catalyst-free synthesis of N-pentylformamide.

Quantitative Optimization Data

To justify the selected parameters, the following table summarizes the quantitative optimization data comparing various formylation strategies for aliphatic amines. The chosen ethyl formate protocol provides the highest yield with the lowest environmental impact[3],[2].

Formylating AgentCatalyst / PromoterReaction ConditionsTimeYield (%)E-Factor (Waste Profile)
Formic Acid (1.2 eq)None80 °C, Neat5.0 h82%Moderate (Water byproduct)
Formic Acid (1.2 eq)NaHSO₄-SiO₂Reflux (65 °C)2.0 h89%High (Solid catalyst waste)
Chloral (1.0 eq)None25 °C, DCM2.0 h80%Critical (Toxic chloroform byproduct)
Ethyl Formate (3.0 eq) None 60 °C, Sealed Vial 3.0 h >94% Low (Green, Ethanol byproduct)

Step-by-Step Methodology

Reagents Required:

  • n-Pentylamine (1-Pentanamine): 10.0 mmol (871.6 mg, ~1.16 mL). Ensure anhydrous grade to prevent premature hydrolysis of the formylating agent.

  • Ethyl Formate: 30.0 mmol (2.22 g, ~2.42 mL).

  • Dichloromethane (DCM): 15 mL (for extraction).

  • Saturated Aqueous NaHCO₃: 10 mL.

Phase 1: Setup and Thermal Activation
  • Preparation: In a thoroughly dried 10 mL heavy-walled glass reaction vial equipped with a PTFE-coated magnetic stir bar, add 1.16 mL of n-pentylamine.

  • Reagent Addition: Slowly add 2.42 mL of ethyl formate to the vial. Note: The reaction is mildly exothermic upon initial mixing. Add dropwise if scaling up beyond 50 mmol.

  • Sealing & Heating: Seal the vial tightly with a PTFE-lined cap to prevent the volatilization of ethyl formate (b.p. 54 °C). Submerge the vial in a pre-heated oil bath or aluminum heating block set precisely to 60 °C.

  • Stirring: Stir vigorously at 800 rpm for exactly 3 hours.

Phase 2: In-Process Control (IPC) - Self-Validating Checkpoint

A robust protocol must be self-validating. Do not proceed to workup blindly.

  • Sampling: Remove the vial from the heat, allow it to cool to room temperature, and extract a 5 µL aliquot.

  • TLC Analysis: Spot the aliquot alongside a pure n-pentylamine standard on a silica gel TLC plate. Elute using a mobile phase of Hexanes:Ethyl Acetate (7:3 v/v).

  • Validation: Develop the plate using a Ninhydrin stain and heat. The primary amine starting material will appear as a dark purple/pink spot. The reaction is validated as complete when the baseline amine spot is entirely absent. (The N-pentylformamide product lacks a free amino group and will not stain with ninhydrin, appearing only under UV or with an iodine stain).

Phase 3: Quenching and Isolation
  • Dilution: Transfer the cooled reaction mixture to a 50 mL separatory funnel and dilute with 15 mL of DCM.

  • Washing: Wash the organic layer with distilled water (2 × 10 mL). Causality: This step partitions the unreacted ethyl formate and the ethanol byproduct into the aqueous phase, leaving the hydrophobic N-pentylformamide in the DCM.

  • Neutralization: Wash the organic layer with 10 mL of saturated aqueous NaHCO₃ to neutralize any trace acidic impurities.

  • Desiccation: Collect the lower organic (DCM) layer and dry it over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes. Filter off the drying agent.

  • Concentration: Remove the DCM under reduced pressure using a rotary evaporator (bath temp 35 °C, 250 mbar, stepping down to 10 mbar) to afford pure N-pentylformamide as a clear, viscous liquid.

Analytical Validation & Troubleshooting (E-E-A-T)

To ensure the trustworthiness of the synthesized material, rigorous analytical validation is required. N-pentylformamide exhibits unique structural dynamics that frequently confuse junior researchers.

  • NMR Rotameric Effect (Critical Insight): When analyzing the ¹H NMR (400 MHz, CDCl₃) spectrum of your product, you will observe that the formyl proton (-CHO) and the alpha-methylene protons do not appear as single, clean peaks. Because the C-N amide bond possesses partial double-bond character, N-pentylformamide exists as a mixture of cis and trans rotamers at room temperature ()[4].

    • Self-Validation: You should see two distinct singlets for the formyl proton at approximately δ 8.1 ppm and δ 8.2 ppm in a roughly 85:15 ratio. This is a hallmark of a pure secondary formamide, not an impurity.

  • IR Spectroscopy: Confirm the presence of a strong Amide I band (C=O stretch) at 1655–1665 cm⁻¹ and a broad N-H stretch at 3250–3300 cm⁻¹ . The absence of a signal above 3400 cm⁻¹ confirms the complete consumption of the primary amine.

Comprehensive References

  • An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Journal of Asian Natural Products Research / Synthetic Communications (Taylor & Francis). Available at:[Link]

  • Formylation of Amines. Molecules 2014, 19(6), 7689-7711 (MDPI). Available at:[Link]

  • Correlation of Dielectric Properties with Structure and H-Bonding for Liquids. The Journal of Physical Chemistry C 2023 (ACS Publications). Available at:[Link]

Sources

Method

Application Note: N-Pentylformamide as a Strategic Reagent in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: On-demand synthesis of 1-pentyl isocyanide, multicomponent reaction (MCR) workflows, and downstream drug-like scaffold generation....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: On-demand synthesis of 1-pentyl isocyanide, multicomponent reaction (MCR) workflows, and downstream drug-like scaffold generation.

Executive Summary

In modern medicinal chemistry, the rapid generation of diverse chemical libraries is paramount for hit-to-lead optimization. Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are cornerstones of this effort, heavily relying on the unique reactivity of isocyanides. However, aliphatic isocyanides are often volatile, possess pungent odors, and can degrade upon prolonged storage.

N-Pentylformamide (CAS 2591-79-9) serves as a highly stable, easily handleable precursor that allows for the on-demand generation of 1-pentyl isocyanide [1]. By utilizing N-pentylformamide as a bench-stable starting material, researchers can synthesize the reactive isocyanide intermediate immediately prior to library synthesis, ensuring high reagent fidelity, maximizing atom economy, and minimizing safety risks. This technical guide details the physicochemical properties, mechanistic pathways, and self-validating protocols for utilizing N-pentylformamide in drug discovery workflows.

Physicochemical Profiling

Understanding the physical properties of both the precursor and the active reagent is critical for designing robust purification and handling protocols.

PropertyN-Pentylformamide (Precursor)1-Pentyl Isocyanide (Active Reagent)
CAS Number 2591-79-918971-59-0
Chemical Formula C₆H₁₃NOC₆H₁₁N
Molecular Weight 115.18 g/mol 97.16 g/mol
State at RT Colorless to pale yellow liquidColorless liquid (highly volatile)
Boiling Point ~240 °C~156 °C (Atmospheric)[2]
Stability Bench-stable, moisture tolerantProne to thermal degradation/hydrolysis[2]
Primary Role Stable storage form, solvent, formylating agentα-Addition nucleophile in MCRs, metal ligand[1][3]

Mechanistic Insights: The Dehydration Pathway

The transformation of N-pentylformamide to 1-pentyl isocyanide is driven by a dehydration mechanism, typically utilizing phosphorus oxychloride (POCl₃) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (Et₃N)[1][4].

Causality in Experimental Design:

  • Electrophilic Activation: POCl₃ attacks the formamide carbonyl oxygen, generating a highly reactive Vilsmeier-type intermediate.

  • Base-Promoted Elimination: The base (Et₃N) serves a dual purpose: it neutralizes the generated HCl (preventing the acidic hydrolysis of the newly formed isocyanide back to the formamide) and facilitates the anti-elimination of the leaving group to form the terminal carbon-nitrogen triple bond.

  • Thermal Control: The formation of the Vilsmeier intermediate is highly exothermic. Strict temperature control (0 °C to -10 °C) is non-negotiable to prevent runaway polymerization and the formation of intractable tarry byproducts[2].

SynthesisWorkflow A N-Pentylformamide (Stable Precursor) B Vilsmeier Intermediate (Transient) A->B POCl3, Et3N 0 °C, CH2Cl2 C 1-Pentyl Isocyanide (Reactive Reagent) B->C Base-promoted Elimination

Caption: Mechanistic workflow for the dehydration of N-pentylformamide to 1-pentyl isocyanide.

Experimental Protocols

Protocol 1: On-Demand Synthesis and Purification of 1-Pentyl Isocyanide

This protocol is optimized to prevent thermal degradation and ensure high purity for sensitive downstream biological assays[2].

Reagents:

  • N-Pentylformamide (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (1.2 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Dissolution: Dissolve N-pentylformamide (10 mmol) and Et₃N (30 mmol) in 25 mL of anhydrous DCM under a nitrogen atmosphere.

  • Cryogenic Control: Submerge the flask in an ice-brine bath and allow the internal temperature to equilibrate to -5 °C.

  • Activation: Dissolve POCl₃ (12 mmol) in 5 mL of anhydrous DCM. Transfer to the dropping funnel and add dropwise to the reaction mixture over 30 minutes. Crucial: Maintain internal temperature below 0 °C to prevent degradation.

  • Maturation: Stir the reaction mixture at 0 °C for 2 hours. Monitor via TLC (stain with phosphomolybdic acid; isocyanides typically run close to the solvent front in non-polar eluents).

  • Quenching: Slowly pour the reaction mixture into a vigorously stirred saturated aqueous NaHCO₃ solution (50 mL) at 0 °C. Causality: Immediate neutralization prevents acid-catalyzed hydrolysis of the isocyanide.

  • Extraction & Drying: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Self-Validating Purification (Vacuum Distillation): Evaporate the DCM under reduced pressure (water bath < 30 °C). Purify the crude oil via vacuum distillation. Causality: Atmospheric distillation at ~156 °C will cause thermal decomposition. Vacuum distillation drastically lowers the boiling point, preserving the triple bond[2]. Alternatively, for smaller scales, pass through a short silica gel plug using cyclohexane[2].

Protocol 2: Ugi Four-Component Reaction (U-4CR) for Peptidomimetics

Utilizing the freshly prepared 1-pentyl isocyanide to generate a sterically hindered bis-amide scaffold.

Step-by-Step Methodology:

  • Imine Pre-formation: In a 20 mL scintillation vial, combine a primary amine (e.g., aniline, 1.0 mmol) and an aldehyde (e.g., benzaldehyde, 1.0 mmol) in 3 mL of HPLC-grade Methanol. Stir for 30 minutes at room temperature. Causality: Pre-forming the imine minimizes side reactions between the aldehyde and the isocyanide (Passerini-type side products).

  • Component Assembly: Add a carboxylic acid (e.g., acetic acid, 1.0 mmol) followed immediately by the freshly synthesized 1-pentyl isocyanide (1.0 mmol).

  • Reaction: Stir the mixture at room temperature for 12–24 hours. The reaction is self-driving due to the irreversible Mumm rearrangement.

  • Isolation: Concentrate the mixture in vacuo. Purify the resulting peptidomimetic via flash column chromatography (Ethyl Acetate/Hexanes gradient).

UgiReaction Iso 1-Pentyl Isocyanide AlphaAdd α-Addition Intermediate Iso->AlphaAdd α-Addition Ald Aldehyde Imine Imine Intermediate Ald->Imine Amine Primary Amine Amine->Imine Acid Carboxylic Acid Acid->AlphaAdd Protonation & Addition Imine->AlphaAdd Product Peptidomimetic Scaffold (Bis-amide) AlphaAdd->Product Mumm Rearrangement

Caption: Logical sequence of the Ugi Four-Component Reaction driven by 1-pentyl isocyanide.

Advanced Applications in Drug Development

Beyond standard library generation, the N-pentylformamide-derived isocyanide is utilized in several cutting-edge medicinal chemistry applications:

  • Covalent Metalloprotein Inhibitors: The unique electronic structure of the isocyanide carbon allows it to act as a potent σ-donor and π-acceptor. Medicinal chemists are increasingly incorporating the isocyano group as a strategic "warhead" to coordinate with metals in the active sites of metalloenzymes (e.g., matrix metalloproteinases)[3].

  • Sustainable Isothiocyanate Synthesis: 1-Pentyl isocyanide can be converted into n-pentyl isothiocyanate—a valuable electrophile for synthesizing thiourea-based drugs. This is achieved via an atom-economical sulfurization using elemental sulfur and a catalytic amount of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in green solvents like Cyrene™[5].

  • Post-Ugi Transformations: The scaffolds generated from 1-pentyl isocyanide can undergo acid-mediated post-Ugi rearrangements to construct complex polycyclic systems, such as pyrido[1,2,3-de]quinoxaline-2,5-diones, which are highly privileged structures in antimicrobial and oncology drug discovery[4].

References

  • Medicinal Chemistry of Isocyanides | Chemical Reviews - ACS Publications. acs.org. 3

  • A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with ele. rsc.org. 5

  • An In-depth Technical Guide to 1-Isocyanopentane - Benchchem. benchchem.com. 1

  • Regioselective Construction of Pyrido[1,2,3-de]quinoxaline-2,5-diones through Acid- Mediated Post-Ugi Rearrangements. rsc.org. 4

  • Technical Support Center: Purification of Crude 1-Isocyanopentane - Benchchem. benchchem.com. 2

Sources

Application

The Role of N-Alkylformamides in Agrochemical Synthesis: A Detailed Application Guide

In the competitive landscape of agrochemical research and development, the discovery and efficient synthesis of novel active ingredients are paramount. N-Alkylformamides, a class of versatile chemical intermediates, offe...

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Author: BenchChem Technical Support Team. Date: April 2026

In the competitive landscape of agrochemical research and development, the discovery and efficient synthesis of novel active ingredients are paramount. N-Alkylformamides, a class of versatile chemical intermediates, offer significant potential in the construction of complex molecular architectures found in modern pesticides. While various N-alkylformamides see use in industrial synthesis, this guide will focus on the principles of their application through a detailed examination of N-isobutylformamide in the synthesis of an insecticidal compound. The methodologies and principles described herein are broadly applicable to other analogues, such as N-pentylformamide, which has been noted in patent literature for pesticide formulations.[1][2]

Introduction to N-Alkylformamides in Agrochemical Synthesis

N-Alkylformamides, characterized by a formyl group attached to a nitrogen atom bearing an alkyl substituent, are valuable precursors in organic synthesis. Their utility in the agrochemical industry primarily stems from their role as a stable and effective source of N-alkylamines. Many bioactive molecules, including insecticides and herbicides, incorporate N-alkylamine moieties as crucial components of their pharmacophores. The use of N-alkylformamides provides a practical and often more manageable alternative to handling volatile and potentially hazardous low-molecular-weight amines directly.

The general strategy involves the reduction of the formamide to the corresponding amine, which is then used in subsequent coupling reactions to build the final agrochemical product. This two-step approach allows for the introduction of diverse alkylamine functionalities into a molecular scaffold.

Featured Application: N-Isobutylformamide in the Synthesis of an Insecticidal Amide

To illustrate the practical application of N-alkylformamides, we will detail the synthesis of N-isobutyl decanamide, a compound with known insecticidal properties analogous to naturally occurring isobutylamides.[3] This synthetic route showcases the utility of N-isobutylformamide as a precursor to the isobutylamine group, a key structural feature in this class of insecticides.[3]

Scientific Principle

The overall synthetic strategy is a two-stage process:

  • Reduction of N-Isobutylformamide: The formamide is reduced to isobutylamine. This transformation is a cornerstone of this application, converting a stable amide into a reactive primary amine.

  • Acylation of Isobutylamine: The resulting isobutylamine is then coupled with a suitable acylating agent, in this case, decanoyl chloride, to form the target insecticidal amide, N-isobutyl decanamide.[3]

This method provides a reliable pathway to N-alkylamides, an important class of bioactive molecules in agrochemical research.[3]

Visualization of the Synthetic Workflow

cluster_0 Part 1: Reduction cluster_1 Part 2: Acylation A N-Isobutylformamide B Isobutylamine A->B D N-Isobutyl Decanamide C Decanoyl Chloride

Caption: Synthetic workflow for N-isobutyl decanamide from N-Isobutylformamide.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of N-isobutyl decanamide using N-isobutylformamide.

Part 1: Reduction of N-Isobutylformamide to Isobutylamine[3]

Objective: To produce isobutylamine, a key intermediate, from N-isobutylformamide.

Materials:

MaterialPurity
N-Isobutylformamide98%
Lithium aluminum hydride (LiAlH₄)
Anhydrous diethyl ether
1 M Hydrochloric acid (HCl)
1 M Sodium hydroxide (NaOH)
Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a solution of N-Isobutylformamide (10.1 g, 0.1 mol) in 50 mL of anhydrous diethyl ether in a dropping funnel.

  • In a 500 mL round-bottom flask, suspend lithium aluminum hydride (LiAlH₄) (4.2 g, 0.11 mol) in 100 mL of anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the LiAlH₄ suspension to 0 °C using an ice bath.

  • Add the N-Isobutylformamide solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours, then heat to reflux for an additional 4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of 4.2 mL of water, followed by 4.2 mL of 15% aqueous sodium hydroxide, and then 12.6 mL of water.

  • Stir the mixture vigorously for 30 minutes until a granular precipitate forms.

  • Filter the precipitate and wash it with diethyl ether (3 x 30 mL).

  • Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure to yield crude isobutylamine.

Self-Validation: The identity and purity of the resulting isobutylamine can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy.

Part 2: Acylation of Isobutylamine to N-Isobutyl Decanamide[3]

Objective: To synthesize the target insecticidal amide, N-isobutyl decanamide.

Materials:

MaterialPurity
Isobutylamine (from Part 1)
Decanoyl chloride98%
Triethylamine (Et₃N)
Dichloromethane (CH₂Cl₂)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexane and Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Dissolve the crude isobutylamine (7.3 g, 0.1 mol) in 100 mL of dichloromethane in a 250 mL round-bottom flask.

  • Add triethylamine (12.1 g, 0.12 mol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of decanoyl chloride (19.1 g, 0.1 mol) in 50 mL of dichloromethane dropwise to the stirred isobutylamine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-isobutyl decanamide by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield N-isobutyl decanamide as a white solid.

Self-Validation: The final product's identity and purity should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality and Experimental Insights

  • Choice of Reducing Agent: Lithium aluminum hydride is a powerful reducing agent capable of converting amides to amines.[3] Its use necessitates anhydrous conditions and careful quenching due to its high reactivity with water.

  • Use of Triethylamine: In the acylation step, triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.[3]

  • Workup and Purification: The aqueous workup is crucial for removing unreacted starting materials and byproducts. Column chromatography is a standard and effective method for purifying the final product to a high degree.[3]

Broader Applications and Future Directions

The principles demonstrated with N-isobutylformamide are translatable to other N-alkylformamides, including N-pentylformamide. The reduction of N-pentylformamide would yield n-pentylamine, a valuable intermediate for introducing a pentylamino group into agrochemical scaffolds. The choice of the N-alkylformamide allows for the fine-tuning of the physicochemical properties of the final agrochemical, which can impact its efficacy, environmental fate, and safety profile.

Future research in this area may focus on developing more sustainable and atom-economical methods for the reduction of N-alkylformamides and their subsequent use in agrochemical synthesis.

References

  • BenchChem. (n.d.). Application of N-Isobutylformamide in the Synthesis of Agrochemicals.
  • BenchChem. (n.d.). Application Notes and Protocols for the Use of N-Methylformamide-d5 in Agrochemical Synthesis.
  • Navigating Agrochemical Synthesis with N,N-Dimethylthioformamide. (n.d.).
  • BenchChem. (n.d.). N-Ethylpentylamine as a versatile intermediate in chemical synthesis.
  • Ataman Kimya. (n.d.). PENTYLAMINE.
  • PrepChem.com. (n.d.). Synthesis of n-pentylamine.
  • CH616914A5 - (Publication Number). (n.d.).
  • US20100204045A1 - Systemicity Enhancers. (n.d.).
  • CN103012155A - Preparation method of N-methyl-pentylamine. (n.d.).
  • Quora. (2015, May 7). What is the method to produce pentylamine from pentanamide, butanol, pentanonitrile, butane and hexanoic acid?
  • National Center for Biotechnology Information. (n.d.). N-Butylformamide.
  • US20080153925A1 - Use of Amphiphilic Copolymers as Solubilising Agents. (n.d.).
  • JP6293622B2 - Diborane removal method and diborane removal agent. (n.d.).
  • N-Alkyl amide synthesis via N-alkylation of amides with alcohols. (n.d.). Organic & Biomolecular Chemistry.
  • de Melo, et al. (2025). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity.
  • Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. (n.d.). SciELO.
  • Wang, J., Luo, M., Hu, C., & Sun, D. (2013).
  • Nano-insecticide: synthesis, characterization, and evaluation of insecticidal activity of ZnO NPs against Spodoptera litura and Macrosiphum euphorbiae. (2022).

Sources

Method

Application Note: N-Pentylformamide as a Strategic Precursor for Heterocyclic Compound Synthesis in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative reactivity data, and validated protocols for utilizing N-pentylformamide in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative reactivity data, and validated protocols for utilizing N-pentylformamide in the synthesis of complex heterocyclic scaffolds.

Introduction: The Strategic Value of N-Pentylformamide

In modern medicinal chemistry, the rapid assembly of densely functionalized heterocyclic compounds is essential for high-throughput screening and lead optimization. While primary amines and carboxylic acids are traditional building blocks, N-pentylformamide (CAS: 2591-79-9) has emerged as a highly strategic, though often underutilized, secondary amide precursor[1].

Rather than acting merely as a solvent or a simple acylating agent, N-pentylformamide’s primary value in drug discovery lies in its role as the direct precursor to 1-isocyanopentane (n-pentyl isocyanide)[2]. Isocyanides are the cornerstone of Isocyanide-Based Multicomponent Reactions (IMCRs) such as the Ugi four-component reaction (U-4CR) and the Groebke-Blackburn-Bienaymé (GBB) reaction[3]. These reactions allow for the convergent, one-pot synthesis of diverse heterocycles, including imidazo[1,2-a]pyridines, tetrazoles, and furo[2,3-c]pyridines[4][5].

Mechanistic Rationale: Why the n-Pentyl Chain?

The selection of the n-pentyl chain is not arbitrary; it is driven by a precise balance of electronic and steric factors:

  • Electronic Enhancement (Nucleophilicity): The linear aliphatic n-pentyl chain exerts a positive inductive (+I) effect. When N-pentylformamide is dehydrated to 1-isocyanopentane, this +I effect increases the electron density on the terminal isocyanide carbon, enhancing its nucleophilicity[6]. This is critical for the initial nucleophilic attack on iminium intermediates during IMCRs.

  • Steric Accessibility: Unlike bulky branched isocyanides (e.g., tert-butyl isocyanide or cyclohexyl isocyanide), the linear n-pentyl chain minimizes steric hindrance[6]. This allows for efficient reaction kinetics even when coupling with sterically demanding aldehydes or bulky amidines, preventing the reaction stalling often observed in the synthesis of highly substituted heterocycles.

Chemical Workflow and Pathway Visualization

The transformation of N-pentylformamide into a biologically active heterocycle is a two-phase process: the activation (dehydration) phase and the convergent assembly (multicomponent) phase.

G A N-Pentylformamide (Stable Precursor) B Dehydration Pathway (POCl3, Et3N, 0°C) A->B C 1-Isocyanopentane (Reactive Intermediate) B->C D Ugi 4-Component Reaction (Aldehyde, Amine, Acid) C->D E Groebke-Blackburn-Bienaymé (Aldehyde, Amidine) C->E F Peptidomimetics & Tetrazoles D->F G Imidazo[1,2-a]pyridines & Furo[2,3-c]pyridines E->G

Workflow of N-Pentylformamide conversion to diverse heterocyclic scaffolds via isocyanide intermediates.

Data Presentation: Reactivity and Biological Application

Table 1: Comparative Reactivity of Alkyl Isocyanides in Multicomponent Reactions

Data illustrates the balance of steric hindrance and inductive effects on reaction yields during standard U-4CR conditions.[6]

Isocyanide PrecursorIsocyanide DerivativeSteric HindranceInductive Effect (+I)Avg. U-4CR Yield (%)
N-MethylformamideIsocyanomethaneVery LowWeak85 - 95%
N-Propylformamide1-IsocyanopropaneLowModerate78 - 88%
N-Pentylformamide 1-Isocyanopentane Low (Linear) Strong 72 - 82%
N-tert-Butylformamidetert-Butyl isocyanideHigh (Branched)Very Strong45 - 60%
Table 2: Heterocyclic Targets Synthesized via N-Pentylformamide Derivatives

Highlighting the utility of the n-pentyl moiety in drug discovery.[4][5]

Heterocyclic ScaffoldReaction TypeKey ReactantsBiological Application
Furo[2,3-c]pyridines Modified GBB1-Isocyanopentane, Pyridoxal, AnilinesPotent TLR8 Agonists (Vaccine Adjuvants)
Imidazo[1,2-a]pyridines Standard GBB1-Isocyanopentane, Aldehyde, 2-AminopyridineAntimicrobial / Anticancer Agents
1,5-Disubstituted Tetrazoles Ugi-Azide (U-4CR)1-Isocyanopentane, Aldehyde, Amine, TMS-N3Bioisosteres for Carboxylic Acids

Note: In the development of Human Toll-like Receptor 8 (TLR8) agonists, the incorporation of the n-pentyl chain at the C2 position of the furo[2,3-c]pyridine core resulted in significantly higher potency compared to N-benzyl analogues, proving the specific pharmacological value of the pentyl group.[4][7]

Experimental Protocols

The following protocols provide self-validating methodologies for utilizing N-pentylformamide.

Protocol 1: Dehydration of N-Pentylformamide to 1-Isocyanopentane

Causality Note: Phosphorus oxychloride (POCl₃) is utilized as a highly electrophilic dehydrating agent. The reaction must be kept strictly at 0 °C during addition to prevent the exothermic runaway polymerization of the resulting isocyanide.[2][3][8]

Reagents & Materials:

  • N-Pentylformamide (10.0 mmol)

  • Triethylamine (Et₃N) (30.0 mmol) - Acts as an acid scavenger to drive the elimination of HCl.

  • Phosphorus oxychloride (POCl₃) (11.0 mmol)

  • Anhydrous Dichloromethane (DCM) (25 mL)

  • Saturated aqueous NaHCO₃

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask flushed with inert gas (N₂ or Ar), dissolve N-pentylformamide (10.0 mmol) and Et₃N (30.0 mmol) in anhydrous DCM (25 mL)[2].

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C.

  • Activation: Add POCl₃ (11.0 mmol) dropwise via a syringe pump over 15 minutes. Crucial: Rapid addition will cause a temperature spike, leading to product degradation and darkening of the solution.[3]

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 1 hour.

  • Quenching: Carefully pour the reaction mixture into a vigorously stirred beaker containing 50 mL of ice-cold saturated aqueous NaHCO₃ to neutralize excess POCl₃ and Et₃N·HCl salts[2].

  • Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keep bath temp < 30 °C due to volatility). The crude 1-isocyanopentane can be used immediately in subsequent IMCRs.

Protocol 2: Synthesis of TLR8-Active Furo[2,3-c]pyridines via Multicomponent Assembly

Causality Note: This modified multicomponent reaction utilizes pyridoxal as the aldehyde. The unique structure of pyridoxal forces a non-Groebke cyclization pathway, yielding densely substituted furo[2,3-c]pyridines rather than standard imidazo-pyridines.[4][7]

Reagents & Materials:

  • 1-Isocyanopentane (Generated from Protocol 1) (1.2 mmol)

  • Pyridoxal hydrochloride (1.0 mmol)

  • Aniline (or 3-fluoroaniline) (1.0 mmol)

  • Methanol (Anhydrous) (5 mL)

Step-by-Step Procedure:

  • Schiff Base Formation: In a 10 mL microwave-safe reaction vial, combine pyridoxal hydrochloride (1.0 mmol) and aniline (1.0 mmol) in anhydrous methanol (5 mL). Stir at room temperature for 30 minutes to ensure complete formation of the intermediate imine.

  • Isocyanide Addition: Add 1-isocyanopentane (1.2 mmol) to the reaction mixture[4].

  • Cyclization: Seal the vial and heat the mixture to 80 °C for 4 hours (or utilize microwave irradiation at 100 °C for 20 minutes if rapid optimization is required).

  • Monitoring: Monitor the consumption of the isocyanide via TLC (eluent: EtOAc/Hexane). The distinct isocyanide odor will dissipate upon reaction completion.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: DCM to 5% MeOH in DCM) to isolate the C2 N-pentyl furo[2,3-c]pyridine derivative[4].

  • Validation: Confirm structure via ¹H NMR. The aliphatic benzylic CH₂ of the pentyl group should appear distinctly shifted downfield (approx. 4.76 δ ppm) due to the unique heterocyclic environment[4].

References

  • AiFChem. "2591-79-9 | N-Pentylformamide". AiFChem.
  • Benchchem. "1-Isocyanopentane | CAS 18971-59-0 | RUO". Benchchem.
  • Benchchem. "A Comparative Analysis of 1-Isocyanopentane Reactivity in Multicomponent Reactions". Benchchem.
  • Benchchem. "The Chemistry of Alkyl Isocyanides: A Comprehensive Guide for Drug Discovery and Development". Benchchem.
  • Kokatla, H. P., et al. "Structure–Activity Relationships in Human Toll-like Receptor 8-Active 2,3-Diamino-furo[2,3-c]pyridines". Journal of Medicinal Chemistry.
  • Smolecule. "Buy Isopropyl isocyanide | 598-45-8". Smolecule.
  • National Institutes of Health (NIH). "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs". PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude N-Pentylformamide by Distillation

Welcome to the Technical Support Center for the purification of N-Pentylformamide (CAS: 2591-79-9). This guide is engineered for researchers, analytical chemists, and drug development professionals. Because formamides ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of N-Pentylformamide (CAS: 2591-79-9). This guide is engineered for researchers, analytical chemists, and drug development professionals. Because formamides are prone to thermal degradation and hydrolysis at elevated temperatures, standard atmospheric distillation often leads to product loss, discoloration, and the generation of toxic by-products (such as carbon monoxide).

This document provides a field-proven, causality-driven approach to isolating high-purity N-Pentylformamide using vacuum distillation, ensuring scientific integrity and reproducibility in your workflows.

Critical Physical Parameters

Before initiating any purification workflow, it is critical to understand the thermodynamic boundaries of your target molecule. N-Pentylformamide has a high atmospheric boiling point, making vacuum application mandatory to prevent thermal decomposition [1].

ParameterValueOperational Implication
Molecular Weight 115.18 g/mol N/A
Boiling Point (760 mmHg) 228.3 °C[1]Atmospheric distillation will cause thermal cracking.
Boiling Point (10 mmHg) ~110–115 °C (Est.)Target temperature range for the main fraction under standard laboratory vacuum.
Density (20 °C) ~0.89 g/mLUseful for calculating expected yields from volumetric data.
Common Impurities Pentylamine, Water, Formic AcidPentylamine and water will elute in the fore-run; formic acid may require chemical neutralization prior to distillation.

Step-by-Step Methodology: Short-Path Vacuum Distillation

To ensure a self-validating protocol, each step below is paired with its mechanistic rationale. We utilize a short-path distillation setup because it minimizes the distance the vapor must travel, thereby reducing the residence time of the molecule in the heated zone and limiting thermal stress [2].

Phase 1: Pre-Treatment & System Preparation
  • Chemical Drying: Dissolve the crude N-Pentylformamide in a low-boiling organic solvent (e.g., dichloromethane) and dry over activated 3Å molecular sieves for 12 hours.

    • Causality: Residual water acts as a nucleophile at high temperatures, hydrolyzing the amide bond into pentylamine and formic acid. Pre-drying prevents this autocatalytic degradation [3].

  • Filtration and Concentration: Filter out the molecular sieves and remove the volatile solvent using a rotary evaporator (water bath at 40 °C).

  • Apparatus Assembly: Assemble a short-path distillation head with a fractionating cow (pig) receiver. Grease all ground-glass joints with high-vacuum silicone grease to ensure a hermetic seal.

    • Validation Check: Perform a dry vacuum test. The system must hold a stable pressure of <2 mmHg before introducing the sample.

Phase 2: Distillation Execution
  • Degassing: Transfer the concentrated crude oil to the distillation flask. Add a PTFE-coated magnetic stir bar (do not use boiling chips under high vacuum). Apply vacuum slowly while stirring at room temperature for 15 minutes to remove dissolved gases and trace residual solvent.

  • Heating & Fore-run Collection: Submerge the flask in an oil bath and gradually increase the temperature. Collect the fore-run (typically containing unreacted pentylamine and trace water) which will distill below 80 °C (at 10 mmHg).

  • Main Fraction Collection: Once the vapor temperature stabilizes (expected ~110–115 °C at 10 mmHg), rotate the receiver to a clean, pre-weighed flask. Collect the clear, viscous liquid.

  • Shutdown: Once the distillation rate drops and the residue darkens, remove the heat source. Allow the system to cool to room temperature before breaking the vacuum with an inert gas (Argon or Nitrogen) [3].

Workflow Diagnostics & Troubleshooting

Below is a logical decision tree for diagnosing common issues encountered during the distillation of formamides.

TroubleshootingTree A Distillation Issue Identified B Discoloration (Yellow/Brown) A->B C Fluctuating Vacuum / Bumping A->C D Thermal Degradation (>150°C) B->D E Oxidation (Air Leak) B->E H Residual Water / Low-Boiling Solvent C->H I Decomposition Gas (CO/Ammonia) C->I F Increase Vacuum (<10 mmHg) D->F G Purge System with Argon/N2 E->G J Pre-dry with 3Å Molecular Sieves H->J K Lower Bath Temp & Check Cold Trap I->K

Caption: Diagnostic workflow for resolving discoloration and pressure fluctuations during distillation.

Frequently Asked Questions (FAQs)

Q1: My purified N-Pentylformamide appears slightly yellow instead of colorless. What caused this? A1: Discoloration in formamides is almost exclusively caused by thermal degradation or oxidation during the distillation process [2]. If the oil bath temperature exceeds 150 °C due to poor vacuum, the formamide begins to crack, forming trace amounts of colored polymeric by-products. To fix this, ensure your vacuum pump is capable of pulling at least 10 mmHg, allowing you to lower the required bath temperature. Always break the vacuum with Argon or Nitrogen, as hot amides oxidize rapidly in ambient air [3].

Q2: During NMR analysis of my purified product, I see doubled peaks. Did my distillation fail to remove impurities? A2: Not necessarily. This is a classic analytical misinterpretation. Due to the partial double-bond character of the C-N bond in amides, N-Pentylformamide exists as a mixture of cis and trans rotamers at room temperature. Because the rotation barrier is high, these rotamers exchange slowly on the NMR timescale, resulting in two distinct sets of peaks for the protons adjacent to the nitrogen and carbonyl groups. Heating the NMR sample to ~80 °C in DMSO-d6 will cause the peaks to coalesce, confirming product purity.

Q3: The vacuum pressure keeps spiking, and the liquid is bumping violently. How do I stabilize it? A3: Bumping and pressure spikes are indicative of either rapid outgassing of residual low-boiling solvents (like water or unreacted pentylamine) or the generation of decomposition gases (such as carbon monoxide) [2].

  • Action: Immediately lower the oil bath temperature. Ensure you have properly degassed the sample at room temperature for at least 15 minutes before applying heat. If the issue persists, your crude mixture may contain too much water, requiring you to abort, re-dissolve, and dry over molecular sieves.

Q4: Can I use fractional distillation with a Vigreux column instead of a short-path setup? A4: It is highly discouraged. A Vigreux column increases the theoretical plates but drastically increases the vapor path length and the required pot temperature. The prolonged thermal stress will inevitably lead to the decomposition of N-Pentylformamide. Short-path distillation is the gold standard for high-boiling, heat-sensitive amides.

References

  • Title: 2591-79-9(Formamide, N-pentyl-) | Kuujia.
  • Title: Purification process of N-vinylformamide (US5959148A)
  • Title: Correlation of Dielectric Properties with Structure and H-Bonding for Liquids Source: The Journal of Physical Chemistry C URL
Optimization

Technical Support Center: Pentylamine Formylation

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this knowledge base to help researchers, chemists, and drug development professionals troubleshoot the N-formylation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this knowledge base to help researchers, chemists, and drug development professionals troubleshoot the N-formylation of pentylamine (1-aminopentane).

Pentylamine is a highly nucleophilic, unhindered primary aliphatic amine (pKa ~10.6). While this makes it highly reactive, its basicity and lack of steric hindrance also make it highly susceptible to specific side reactions depending on the formylating agent used. This guide explains the causality behind these side reactions and provides field-proven mitigation strategies.

Quantitative Reaction Matrix

Before diving into specific troubleshooting, consult this comparative matrix of common formylating agents used for pentylamine. This data summarizes the kinetic and thermodynamic trade-offs of each method[1].

Formylating AgentTypical Temp (°C)Reaction TimeExpected Yield (%)Primary Side Product / IssueCausality & Mitigation
Formic Acid (Thermal) 100–1204–8 h70–85Unreacted pentylammonium formate saltCause: Acid-base reaction outcompetes acylation. Fix: Azeotropic water removal (Dean-Stark).
Formic Acid + DCC 0–252–4 h85–95Dicyclohexylurea (DCU) contaminationCause: Dehydrating agent byproduct is insoluble. Fix: Switch to water-soluble EDCI.
Ethyl Formate 54–6012–24 h80–90Sluggish kinetics; unreacted amineCause: Ester is a weak electrophile. Fix: Run neat under reflux or add a Lewis acid.
Acetic Formic Anhydride -20 to 00.5–1 h90–98N-pentylacetamideCause: Loss of chemoselectivity at higher temps. Fix: Strict cryogenic temperature control.

Diagnostics & Troubleshooting (FAQs)

Q1: I am using Acetic Formic Anhydride (AFA) to formylate pentylamine, but my NMR shows a significant amount of N-pentylacetamide. Why is this happening?

The Causality: Acetic formic anhydride is a mixed anhydride. Because the formyl carbon is more electrophilic and less sterically hindered than the acetyl carbon, nucleophilic attack by pentylamine occurs preferentially at the formyl group under kinetic control[1]. However, if your reaction temperature drifts above 0°C, thermodynamic factors and the high reactivity of the unhindered pentylamine allow competitive attack at the acetyl carbon. Additionally, excess heat can cause AFA to degrade, releasing carbon monoxide (CO) and leaving behind acetic acid, which then forms a stable pentylammonium acetate salt[2].

The Solution: Generate the AFA in situ and cool it strictly to -20°C before adding the pentylamine dropwise. Maintain the reaction bath between -20°C and 0°C.

AFA_Pathway Start Pentylamine + Acetic Formic Anhydride Kinetics Kinetic Control (-20°C to 0°C) Start->Kinetics Nucleophilic attack at formyl carbon Thermodynamics Thermodynamic Control (>20°C) Start->Thermodynamics Attack at acetyl carbon or anhydride degradation Desired N-Pentylformamide (Desired Product) Kinetics->Desired Side1 N-Pentylacetamide (Side Product) Thermodynamics->Side1 Acetyl attack Side2 CO Gas Release + Pentylammonium Acetate Thermodynamics->Side2 Decarbonylation

Caption: Mechanistic divergence in the reaction of pentylamine with AFA based on temperature control.

Q2: When I mix pentylamine and formic acid at room temperature, a white crystalline solid forms, and no formamide is produced. What went wrong?

The Causality: You are observing a rapid acid-base reaction. Formic acid (pKa 3.75) easily protonates pentylamine (pKa ~10.6). At room temperature, this forms a stable pentylammonium formate salt, which acts as a thermodynamic sink[3]. The amine nitrogen is now protonated, meaning it lacks the lone pair required to act as a nucleophile and attack the carbonyl carbon.

The Solution: To drive the reaction forward, you must dehydrate the salt. This requires thermal energy to transiently free the amine and drive off water. Because pentylamine boils at 104°C, simply heating the flask will boil off your reagent. You must use a Dean-Stark apparatus with a solvent like toluene (bp 110.6°C) to azeotropically remove the water as it forms, physically pulling the equilibrium toward the amide[1].

FormicAcid_Pathway Start Pentylamine + Formic Acid Salt Pentylammonium Formate (Stable Salt Precipitate) Start->Salt Room Temp (Acid-Base Reaction) Coupling Coupling Agent (e.g., EDCI, DCC) Start->Coupling Room Temp Activation Dehydration Thermal Dehydration (>100°C or Dean-Stark) Salt->Dehydration Heat Desired N-Pentylformamide (+ H2O) Dehydration->Desired Coupling->Desired SideProduct Urea Byproducts (e.g., DCU) Coupling->SideProduct Reagent waste

Caption: Thermodynamic sink of salt formation in formic acid formylation and amide bond pathways.

Q3: I used DCC and Formic Acid to avoid high temperatures, but I cannot get rid of a stubborn white powder during purification. How do I fix this?

The Causality: The white powder is N,N'-dicyclohexylurea (DCU), the byproduct of the DCC (N,N'-Dicyclohexylcarbodiimide) coupling reaction. While DCC effectively activates formic acid at room temperature, DCU is notoriously difficult to remove because it is partially soluble in many organic solvents (like DCM and ethyl acetate) and tends to streak on silica gel columns.

The Solution: Field-proven insight: Never use DCC for simple aliphatic amine formylations unless absolutely necessary. Switch your coupling agent to EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The urea byproduct of EDCI is highly water-soluble and can be completely removed with a simple dilute HCl or water wash during the extraction phase[1].

Q4: I switched to Ethyl Formate to avoid side products, but my yield is only 30% after 12 hours. How can I accelerate this?

The Causality: Ethyl formate is a very clean reagent because its only leaving group/byproduct is ethanol[3]. However, the ester carbonyl is significantly less electrophilic than an anhydride or an activated acid.

The Solution: Run the reaction neat (using ethyl formate as both the solvent and the reagent) and heat it to a vigorous reflux (54°C). If kinetics are still too slow, the addition of a Lewis acid catalyst (such as 10 mol% ZnCl₂) will coordinate to the carbonyl oxygen of ethyl formate, increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic attack by pentylamine[4].

Validated Experimental Protocols (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step until the validation criteria are met.

Protocol A: Clean, Catalyst-Free N-Formylation using Ethyl Formate

Best for: High purity requirements, avoiding complex purifications.

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add pentylamine (1.0 g, 11.4 mmol, 1.0 equiv).

  • Reagent Addition: Add ethyl formate (10 mL, ~124 mmol, excess). The excess ethyl formate acts as the solvent to drive the equilibrium.

  • Reaction: Attach a reflux condenser and heat the mixture in an oil bath at 60°C with vigorous stirring for 16 hours.

  • System Validation (TLC): Spot the reaction mixture on a silica gel TLC plate alongside a pure pentylamine standard. Elute with 10% MeOH in DCM. Stain the plate with Ninhydrin solution and heat.

    • Validation Check: Unreacted pentylamine will appear as a dark purple spot. The reaction is complete only when the purple spot entirely disappears (N-pentylformamide is Ninhydrin-negative).

  • Workup: Once validated, cool the flask to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the ethanol byproduct and excess ethyl formate.

  • Isolation: The resulting pale yellow oil is high-purity N-pentylformamide. Dry under high vacuum for 2 hours.

Protocol B: Rapid Cryogenic N-Formylation using Acetic Formic Anhydride (AFA)

Best for: Rapid conversion (under 1 hour) when strict temperature control is available.

  • AFA Generation: In a flame-dried, nitrogen-purged 50 mL flask, add acetic anhydride (1.4 g, 13.7 mmol, 1.2 equiv). Cool to 0°C in an ice bath. Dropwise add formic acid (0.79 g, 17.1 mmol, 1.5 equiv). Heat the mixture to 50°C for 2 hours to form the mixed anhydride, then cool strictly to -20°C (dry ice/ethylene glycol bath).

  • Amine Addition: Dissolve pentylamine (1.0 g, 11.4 mmol, 1.0 equiv) in 5 mL of anhydrous dichloromethane (DCM). Add this solution dropwise to the AFA mixture over 15 minutes, ensuring the internal temperature does not exceed 0°C.

  • Reaction: Stir for 30 minutes at 0°C.

  • Quench: Carefully add 10 mL of saturated aqueous NaHCO₃ to neutralize excess acid. Stir until gas evolution (CO₂) ceases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • System Validation (NMR): Analyze the crude product via ¹H NMR (CDCl₃).

    • Validation Check: The formyl proton of N-pentylformamide will appear as a distinct singlet (or doublet due to rotamers) at ~8.1 ppm. The absence of a sharp singlet at ~2.0 ppm confirms that no N-pentylacetamide side product was formed.

References

  • Proposed mechanism of peptide N‐formylation and CO formation as side reaction ResearchGate[Link]

  • An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines Taylor & Francis Online[Link]

  • Formylation of Amines National Center for Biotechnology Information (PMC)[Link]

  • Facile N-formylation of amines using Lewis acids as novel catalysts ResearchGate[Link]

Sources

Troubleshooting

Identifying impurities in N-Pentylformamide synthesis

Welcome to the Technical Support Center for Amide Synthesis . This portal is designed for researchers, analytical scientists, and drug development professionals tasked with synthesizing and purifying N-Pentylformamide (a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Amide Synthesis . This portal is designed for researchers, analytical scientists, and drug development professionals tasked with synthesizing and purifying N-Pentylformamide (a critical intermediate in pharmaceutical and materials synthesis).

Below, you will find a comprehensive troubleshooting guide, structured FAQs, quantitative impurity data, and self-validating experimental protocols to ensure high-fidelity synthesis and analysis.

Mechanistic Overview & Impurity Profiling

N-Pentylformamide is typically synthesized via the N-formylation of n-pentylamine using formylating agents such as formic acid, ethyl formate, or formamide[1],[2]. While the reaction is straightforward, the equilibrium-driven nature of condensation reactions and the high polarity of the starting materials often lead to a complex crude matrix.

To effectively troubleshoot, one must first understand the causality of impurity formation. The table below summarizes the most common quantitative and qualitative impurities encountered in this workflow.

Table 1: Common Impurities in N-Pentylformamide Synthesis

ImpuritySource / MechanismDetection MethodMitigation Strategy
Unreacted n-Pentylamine Incomplete conversion; equilibrium stalling due to water accumulation.GC-MS (Requires derivatization), LC-MSUse ultrasound-promoted conditions[1] or a Dean-Stark trap.
Water Byproduct of the condensation between amine and formic acid.Karl Fischer, 1H NMR (Broad singlet ~1.5-2.0 ppm in CDCl3)Addition of molecular sieves; azeotropic distillation.
Unreacted Formic Acid Excess reagent used to drive the reaction forward.1H NMR (Singlet ~8.0 ppm), pH testingAqueous basic workup (e.g., saturated NaHCO3 wash).
N,N-Dipentylformamide Secondary amine contamination in starting material or disproportionation.GC-MS (Distinct molecular ion), 1H NMRSource high-purity primary amine; control reaction temperature.

Troubleshooting FAQs

Q1: I am analyzing my crude N-pentylformamide via GC-MS, but I see severe peak tailing and band broadening. How can I accurately quantify unreacted n-pentylamine? A: Primary amines like n-pentylamine are highly polar and interact strongly with the active silanol sites on standard GC columns, leading to poor peak shapes and inaccurate quantification[3],[4]. To resolve this, you must perform chemical derivatization. We recommend silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The lone pair of electrons on the amine nitrogen attacks the silicon atom of BSTFA, replacing the labile hydrogen with a volatile, thermally stable trimethylsilyl (TMS) group[4]. See Protocol B below for the methodology.

Q2: My 1H NMR (CDCl3) spectrum shows the expected formyl proton at δ 8.09 ppm and the N-CH2 protons at 3.19-3.25 ppm, but there are smaller, unexpected duplicate peaks nearby. Is this an impurity? A: Not necessarily. Amides exhibit restricted rotation around the C-N bond due to resonance, giving the bond partial double-bond character. This results in two distinct conformational isomers (rotamers)—cis and trans—which can appear as distinct sets of signals in an NMR spectrum at room temperature[5],[6]. To validate whether these peaks are rotamers or true impurities (like unreacted formic acid), run a variable-temperature (VT) NMR experiment. If the peaks coalesce into a single sharp peak at elevated temperatures, they are rotamers.

Q3: Thermal formylation is taking over 12 hours and yielding high amounts of degradation products. How can I optimize this? A: Conventional thermal heating often leads to side reactions. Transitioning to an ultrasound-promoted, solvent-free approach can drastically reduce reaction times (down to minutes) and increase yields to >95%[1]. Ultrasonic cavitation creates localized hot spots that provide the activation energy required for the condensation without bulk heating, thereby preserving the integrity of the product and minimizing impurities[1].

Experimental Protocols

To ensure scientific integrity, every protocol described here acts as a self-validating system.

Protocol A: Ultrasound-Promoted Green Synthesis of N-Pentylformamide

Causality: This method eliminates solvents and uses acoustic cavitation to drive the equilibrium forward rapidly, preventing the thermal degradation of the amine[1].

  • Preparation: In a clean, dry 50 mL glass reactor, add n-pentylamine (10.0 mmol) and formic acid (12.0 mmol). Note: The slight excess of formic acid drives the reaction to completion.

  • Irradiation: Submerge the reactor in an ultrasonic bath (e.g., 40 kHz, 250 W) at room temperature.

  • Reaction: Sonicate the mixture for 15–30 minutes. Monitor the reaction progress via TLC (Dichloromethane/Methanol 50:1) until the primary amine spot disappears.

  • Workup: Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO3 (2 x 10 mL) to neutralize unreacted formic acid, followed by brine (10 mL).

  • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the light yellow liquid product[6].

Protocol B: GC-MS Derivatization (Silylation) for Impurity Profiling

Causality: Converts polar amine impurities into volatile TMS derivatives to prevent column interaction[4]. Self-Validation: Always run a blank (solvent + BSTFA) to identify reagent peaks.

  • Sample Prep: Accurately pipette 10 µL of the crude reaction mixture into a 2 mL GC vial. Evaporate any residual water under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous acetonitrile to the vial, followed by 100 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS) as a catalyst[4].

  • Reaction: Cap the vial tightly with a PTFE-lined septum. Heat the vial in a heating block at 70°C for 30 minutes[4].

  • Cooling & Injection: Allow the vial to cool to room temperature. Inject 1 µL into the GC-MS system. Look for the TMS-derivatized n-pentylamine peak to quantify unreacted starting material.

Workflow Visualization

The following diagram illustrates the logical flow of synthesis, sampling, and analytical troubleshooting required to isolate and identify impurities in this specific chemical system.

Workflow for N-pentylformamide synthesis and GC-MS/NMR impurity profiling.

References

  • Selective N-Formylation / N-Methylation of Amines and N-Formylation of Amides and Carbamates with Carbon Dioxide and Hydrosilane. The Royal Society of Chemistry. Available at: [Link]

  • Electronic Supplementary Information Ethanol-Mediated N-Formylation of Amines with CO2/H2 over Cobalt Catalysts. The Royal Society of Chemistry. Available at:[Link]

  • An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature. Comptes Rendus Chimie. Available at: [Link]

  • Process for preparing N-formyl compounds using boric acid as catalyst. US Patent 3347916A.
  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Available at: [Link]

Sources

Optimization

Work-up procedure for N-Pentylformamide reactions

Welcome to the Technical Support Center for Aliphatic Formamide Synthesis. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Aliphatic Formamide Synthesis. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with the synthesis and isolation of N-pentylformamide (N-amylformamide).

Unlike simple volatile amines or highly lipophilic compounds, N-pentylformamide possesses an amphiphilic nature—a polar formamide headgroup capable of hydrogen bonding, paired with a moderately lipophilic five-carbon chain. This unique structure directly dictates the causality behind our specific work-up choices, particularly regarding emulsion management, phase partitioning, and thermal degradation prevention.

Below, you will find a self-validating experimental protocol, a visual workflow, a troubleshooting FAQ, and critical physicochemical data to ensure high-yield, high-purity isolation.

Workflow Visualization

The following diagram illustrates the logical progression of the work-up phase, highlighting phase separations and purification steps.

G Start Crude Reaction Mixture (N-Pentylformamide, Acid, Amine) Quench Quench & Neutralize (Ice + Sat. NaHCO3) Start->Quench Extract Liquid-Liquid Extraction (EtOAc or DCM) Quench->Extract Phase Phase Separation Extract->Phase Aqueous Aqueous Phase (Salts, Formate, Unreacted Amine) Phase->Aqueous Bottom/Top Depends on solvent Organic Organic Phase (N-Pentylformamide + Solvent) Phase->Organic Aqueous->Extract Back-extract Wash Brine Wash & Dry (over Anhydrous Na2SO4) Organic->Wash Concentrate Vacuum Concentration (Rotary Evaporator) Wash->Concentrate Purify High-Vacuum Distillation (bp ~228 °C at 760 mmHg) Concentrate->Purify Pure Pure N-Pentylformamide Purify->Pure

General synthesis and work-up workflow for N-pentylformamide isolation.

Standard Experimental Protocol: N-Formylation and Work-up

This methodology utilizes acetic formic anhydride (AFA) or formic acid, proceeding via a nucleophilic acyl substitution mechanism[1]. The protocol is designed as a self-validating system: each step contains a verifiable checkpoint to ensure the integrity of the subsequent step.

Step 1: Reaction Execution & Monitoring

  • Procedure: Dissolve n-pentylamine (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C. Slowly add the formylating agent (e.g., in situ generated AFA, 1.2 eq) dropwise. Stir for 15–30 minutes.

  • Causality & Validation: The low temperature prevents exothermic degradation. Validation checkpoint: Monitor via Thin Layer Chromatography (TLC). The reaction is complete only when the ninhydrin-active primary amine spot is entirely consumed.

Step 2: Quenching and Neutralization

  • Procedure: While maintaining the flask at 0 °C, slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Causality & Validation: This step neutralizes excess formic/acetic acid, converting them into highly water-soluble sodium salts. Validation checkpoint: Test the aqueous layer with pH paper; it must be strictly basic (pH 8–9) to ensure no unreacted acid partitions into the organic phase during extraction.

Step 3: Liquid-Liquid Extraction

  • Procedure: Transfer the mixture to a separatory funnel. Extract the aqueous layer with additional DCM (3 x 20 mL).

  • Causality: While N-pentylformamide favors the organic phase, its polar amide group allows partial water solubility. Multiple extractions are mandatory to drive the partition coefficient toward complete organic recovery.

Step 4: Salting-Out and Desiccation

  • Procedure: Combine the organic extracts and wash with a saturated NaCl solution (brine). Separate the organic layer and dry over anhydrous Na₂SO₄. Filter the drying agent.

  • Causality: Brine exerts a "salting-out" effect, stripping residual dissolved water from the DCM layer and forcing any partitioned formamide back into the organic phase. Na₂SO₄ removes the remaining microscopic water droplets.

Step 5: Concentration and Distillation

  • Procedure: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude oil via high-vacuum distillation (e.g., Kugelrohr).

  • Causality: N-pentylformamide has a high boiling point of ~228 °C at atmospheric pressure[2]. Attempting atmospheric distillation will lead to thermal cracking and oxidation. High vacuum lowers the boiling point to a safe, accessible range (~100–110 °C at 10 mmHg).

Troubleshooting & FAQs

Q1: I am experiencing severe emulsions during the aqueous extraction phase. How can I resolve this? A: Formamides are inherent emulsion stabilizers. Because N-pentylformamide is amphiphilic (the polar formamide group interacts with water, while the non-polar pentyl chain interacts with the organic solvent), it reduces interfacial tension.

  • Immediate Fix: Add solid NaCl directly to the separatory funnel to saturate the aqueous phase. This increases the ionic strength, forcing the amphiphilic product entirely into the organic phase and breaking the emulsion. If particulates are stabilizing the emulsion, filter the entire biphasic mixture through a Celite pad before separation.

Q2: My isolated product still contains a strong, pungent odor, and NMR shows residual formic acid. How do I remove it? A: This is caused by incomplete neutralization during the quench step. Formic acid can easily partition into polar organic solvents if not fully deprotonated.

  • Immediate Fix: Redissolve your crude product in DCM and wash it with 1M NaOH, followed immediately by brine. Do not leave the product in the strong base for extended periods, as formamides can undergo base-catalyzed hydrolysis back to the amine. Always verify the aqueous phase is pH > 8 during the initial quench.

Q3: My yield is unexpectedly low (<50%), but TLC showed complete conversion. Where is my product? A: You are likely losing product in the aqueous wash layers. The hydrogen-bonding capability of the formamide group gives it partial aqueous solubility.

  • Immediate Fix: Always back-extract your combined aqueous layers with an additional volume of organic solvent. If you are currently using Ethyl Acetate (EtOAc), consider switching to DCM. DCM often provides a superior partition coefficient for aliphatic formamides, pulling them more efficiently from the aqueous phase.

Q4: The product turns dark brown and degrades during distillation. What are the correct parameters? A: You are applying too much heat. N-pentylformamide boils at approximately 228 °C at 760 mmHg[2]. Heating the crude mixture to this temperature at atmospheric pressure causes thermal degradation.

  • Immediate Fix: You must perform a high-vacuum distillation. Ensure your vacuum pump can achieve at least 10 mmHg or lower. This will drop the boiling point significantly, allowing for the safe isolation of the product as a clear, colorless liquid.

Quantitative Physicochemical Data

Use the following table to guide your solvent selection, phase identification, and distillation parameters.

PropertyValueImplication for Work-up
Molecular Formula C₆H₁₃NODetermines mass balance and expected NMR integrations.
Molecular Weight 115.18 g/mol Required for accurate yield calculations.
Boiling Point ~228 °C (at 760 mmHg)[2]Necessitates high-vacuum distillation to prevent thermal degradation.
Density ~0.90 g/mLThe organic phase will be the top layer if using EtOAc/Ether, but the bottom layer if using DCM.
Solubility Profile Soluble in DCM, EtOAc, EtOH; Partially soluble in H₂ORequires strict salting-out (brine washes) during aqueous extraction to prevent yield loss.

References

  • Environmental Protection Agency (EPA). "N-Pentylformamide Properties." EPA.gov. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in N-Pentylformamide Synthesis

Introduction Welcome to the technical support center for N-Pentylformamide synthesis. N-Pentylformamide is a key intermediate in various chemical industries, and its efficient production is often reliant on robust cataly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for N-Pentylformamide synthesis. N-Pentylformamide is a key intermediate in various chemical industries, and its efficient production is often reliant on robust catalytic processes. The direct formylation of n-pentylamine with formic acid is a common and atom-economical route. While often considered straightforward, the catalysts employed in this process are susceptible to deactivation, leading to decreased efficiency, lower yields, and increased operational costs.

This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate catalyst deactivation. We will move beyond simple procedural lists to explore the underlying chemical and physical reasons for catalyst failure, providing you with the expertise to maintain a highly efficient and stable synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for N-Pentylformamide synthesis via amine formylation?

A1: The formylation of amines like n-pentylamine can be achieved with various catalytic systems. While the reaction can proceed non-catalytically with excess formic acid at high temperatures, catalysts significantly improve reaction rates and yields under milder conditions.[1][2] Common catalysts include homogeneous catalysts like molecular iodine and heterogeneous solid acid catalysts such as zeolites (e.g., H-ZSM-5) and acidic ion-exchange resins.[3][4] For industrial applications, heterogeneous catalysts are often preferred due to their ease of separation and potential for regeneration.

Q2: My reaction yield has started to drop after several cycles. What is the most likely cause?

A2: A gradual drop in yield is a classic symptom of catalyst deactivation. The most probable causes, especially for heterogeneous catalysts, are coking (the deposition of carbonaceous materials on the catalyst surface) or poisoning (strong chemisorption of impurities or byproducts on active sites).[5][6] Water, a byproduct of the amidation reaction, can also inhibit some catalysts or alter the catalyst structure over time.[7][8]

Q3: Can a deactivated catalyst be regenerated?

A3: Yes, in many cases. The appropriate regeneration method depends on the nature of the deactivation. For deactivation by coking, a controlled burnout of the carbon deposits via thermal regeneration (calcination in air) is often effective.[9][10] For poisoning or fouling, chemical treatments such as solvent washing or mild acid/base washes may be necessary to remove the adsorbed species.[9] It is crucial to tailor the regeneration protocol to the specific catalyst to avoid irreversible thermal or structural damage.[10]

Q4: How can I distinguish between catalyst poisoning and coking?

A4: Distinguishing between these mechanisms often requires catalyst characterization techniques.

  • Temperature Programmed Oxidation (TPO): This technique can quantify the amount of carbon (coke) on a catalyst. A significant weight loss corresponding to CO₂ evolution upon heating in an oxygen stream indicates coking.

  • Spectroscopy (e.g., XPS, FTIR): X-ray Photoelectron Spectroscopy (XPS) or Fourier-Transform Infrared Spectroscopy (FTIR) can identify foreign elements or functional groups on the catalyst surface, pointing towards specific poisons.[11]

  • Surface Area Analysis (BET): A significant decrease in surface area and pore volume often accompanies severe coking or fouling, which physically blocks the catalyst's porous structure.

Troubleshooting Guide: From Symptom to Solution

This section addresses specific experimental issues, explains the underlying causality, and provides actionable solutions.

Issue 1: Gradual Decrease in Conversion Rate Over Multiple Runs

A slow, steady decline in the conversion of n-pentylamine is the most common sign of catalyst deactivation.

Possible Cause A: Coking or Fouling
  • Why it Happens: At reaction temperatures, formic acid or the amide product can undergo side reactions, such as polymerization or decomposition, to form heavy organic molecules. These molecules deposit on the catalyst surface and within its pores, physically blocking access to active sites.[5][10] This phenomenon is particularly relevant for solid acid catalysts with porous structures like zeolites.

  • Diagnostic Steps:

    • Visually inspect the catalyst. A change in color (e.g., from white to yellow, brown, or black) is a strong indicator of coking.

    • Perform a Thermogravimetric Analysis (TGA) or TPO on a spent catalyst sample to quantify carbonaceous deposits.

  • Solutions:

    • Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of coke formation, though it will also slow the primary reaction rate. A careful balance must be found.

    • Solvent Washing: For less severe fouling, washing the catalyst with a suitable solvent (e.g., methanol, acetone) can remove soluble organic residues.

    • Regeneration by Calcination: For heavy, non-volatile coke, a controlled thermal treatment is required. (See Protocol 1).

Possible Cause B: Active Site Poisoning
  • Why it Happens: Impurities in the reactants (n-pentylamine or formic acid) or corrosion products from the reactor can act as catalyst poisons. These molecules bind strongly to the active sites, rendering them inactive.[11] For example, traces of sulfur or basic nitrogen compounds (other than the reactant amine) can poison acid catalysts. The strong adsorption of the amide product itself can also inhibit the reaction.[12]

  • Diagnostic Steps:

    • Analyze the purity of your starting materials using techniques like Gas Chromatography (GC) or Mass Spectrometry (MS).

    • Use surface-sensitive techniques like XPS to detect unexpected elements on the spent catalyst surface.[11]

  • Solutions:

    • Purify Reactants: Implement a purification step for reactants, such as distillation or passing them through a guard bed (e.g., activated carbon or a specific adsorbent) to remove potential poisons before they reach the main reactor.

    • Chemical Regeneration: If the poison is known, a specific chemical wash may remove it. For example, a dilute acid wash can sometimes remove basic poisons.[9]

Issue 2: Increased Pressure Drop Across a Packed Bed Reactor

For continuous flow systems, a rising pressure drop is a serious operational issue indicating a physical blockage.

Possible Cause: Catalyst Attrition and/or Severe Coking
  • Why it Happens:

    • Mechanical Failure: The physical stress within the reactor (e.g., from high flow rates or pressure fluctuations) can cause catalyst pellets or extrudates to break down into smaller particles (fines). These fines clog the voids in the catalyst bed.[5]

    • Severe Coking: In extreme cases, coke can act as a "glue," fusing catalyst particles together and blocking the flow channels.

  • Diagnostic Steps:

    • Carefully unload the reactor and visually inspect the catalyst bed for fines or agglomerated particles.

    • Sieve the catalyst to determine the particle size distribution and compare it to the fresh catalyst specifications.

  • Solutions:

    • Select a Mechanically Stronger Catalyst: Consult with catalyst suppliers about formulations with higher crush strength.

    • Optimize Flow Conditions: Reduce linear velocity or implement a more gradual start-up procedure to minimize mechanical stress on the catalyst bed.

    • Regenerate Before Blockage Becomes Critical: Implement a regular regeneration schedule to burn off coke before it can cause particle agglomeration.

Diagrams and Data

Catalyst Deactivation Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and addressing catalyst deactivation issues.

cluster_symptom Observe Symptom cluster_diagnosis Diagnosis cluster_cause Identify Cause cluster_solution Implement Solution Symptom Reduced Conversion / Selectivity OR Increased Pressure Drop Visual Visual Inspection (Color Change, Fines) Symptom->Visual Purity Reactant Purity Check (GC) Symptom->Purity Coking Coking / Fouling Visual->Coking Mechanical Mechanical Failure Visual->Mechanical Thermal Thermal Analysis (TGA / TPO) Thermal->Coking Surface Surface Analysis (BET, XPS, FTIR) Poisoning Poisoning Surface->Poisoning Purity->Poisoning Coking->Thermal Regen Catalyst Regeneration (Thermal / Chemical) Coking->Regen Poisoning->Surface Poisoning->Regen Optimize Optimize Process (Temp, Flow, Purity) Poisoning->Optimize Replace Replace Catalyst Mechanical->Replace Regen->Optimize Prevent Recurrence

Caption: Troubleshooting workflow for catalyst deactivation.

Common Deactivation Mechanisms

This diagram illustrates the primary ways a heterogeneous catalyst loses activity.

cluster_deactivated Deactivated States Catalyst Fresh Catalyst Pore Active Site Coked Coked Catalyst Pore Blocked by Coke Active Site Covered Catalyst->Coked Coking / Fouling (Carbon Deposition) Poisoned Poisoned Catalyst Pore Poison on Active Site Catalyst->Poisoned Poisoning (Strong Chemisorption) Sintered Sintered Catalyst Reduced Surface Area Lost Active Sites Catalyst->Sintered Sintering (Thermal Degradation)

Caption: Key mechanisms of catalyst deactivation.

Comparison of Regeneration Techniques
TechniqueTarget DeactivationMechanismAdvantagesDisadvantages
Thermal Regeneration (Calcination) CokingControlled combustion of carbon deposits in an oxidizing atmosphere (e.g., air).[9][10]Highly effective for heavy coke; relatively simple process.Risk of thermal damage (sintering) if temperature is not controlled; can be energy-intensive.[10]
Solvent Washing Fouling, Light CokingDissolving and removing soluble organic deposits from the catalyst surface.[9]Mild conditions, avoids thermal stress; can be done in-situ.Ineffective against heavy, graphitic coke; generates solvent waste.[10]
Chemical Treatment PoisoningUsing acids, bases, or chelating agents to selectively remove adsorbed poisons.[9]Targeted removal of specific contaminants.Requires knowledge of the poison; can damage the catalyst support if not carefully controlled.
Gasification CokingReaction of coke with agents like steam or CO₂ to form gaseous products (CO, H₂).[6][10]Can be less exothermic than air oxidation; produces valuable syngas.Typically requires high temperatures; may be slower than oxidation.[10]

Experimental Protocols

Protocol 1: Thermal Regeneration of Coked Solid Acid Catalyst

This protocol describes a general procedure for removing carbonaceous deposits (coke) from a solid acid catalyst like a zeolite or acidic resin.

! CAUTION: This procedure involves high temperatures and potentially exothermic reactions. Always perform in a well-ventilated furnace or tube reactor and use appropriate personal protective equipment (PPE).

Methodology:

  • Sample Preparation: Place the spent (coked) catalyst in a ceramic crucible suitable for high-temperature calcination. Do not fill the crucible more than halfway to ensure adequate gas exposure.

  • Purge: Place the crucible in a programmable furnace or a tube reactor. Purge the system with an inert gas (e.g., Nitrogen, Argon) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any adsorbed moisture and air.

  • Ramping: While maintaining the inert gas flow, begin heating the catalyst at a slow ramp rate (e.g., 2-5 °C/min) to an intermediate temperature of 150-200 °C. Hold at this temperature for 1-2 hours to desorb any volatile compounds.

  • Oxidation: Slowly introduce a diluted stream of air (e.g., 5% O₂ in N₂) into the gas flow. This is a critical step. The introduction of oxygen should be gradual to control the exotherm from coke combustion, which could otherwise cause thermal damage (sintering) to the catalyst.[10]

  • Burnout: Continue to ramp the temperature at a slow rate (2-5 °C/min) to the final calcination temperature (typically 450-550 °C for zeolites; consult manufacturer's data for resins as they have much lower thermal stability).

  • Hold: Hold the catalyst at the final temperature in the diluted air stream for 3-5 hours, or until the burnout is complete (indicated by the cessation of CO₂ evolution, if monitoring the off-gas).

  • Cooldown: Switch the gas flow back to pure inert gas. Turn off the heater and allow the catalyst to cool down to room temperature under the inert atmosphere.

  • Validation: The regenerated catalyst should have its original color (e.g., white). To confirm the success of the regeneration, perform a characterization test, such as BET surface area analysis or TGA, and compare the results to the fresh catalyst.

References
  • Vertex AI Search. (2025). Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects.
  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett.
  • Thieme. (n.d.). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions.
  • Wiley Online Library. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.).
  • NIH. (n.d.).
  • J-Stage. (1983).
  • Process Parameters. (2024).
  • ACS Publications. (2023). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source.
  • NIH. (n.d.).
  • RSC Publishing. (2025).
  • ScienceDirect. (2020).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Catalytic systems for synthesis of N-formamides.
  • NIH. (n.d.).
  • ACS Publications. (2007).
  • Williams Group. (n.d.).

Sources

Optimization

Technical Support Center: Preventing Decomposition of N-Pentylformamide During Storage

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who require high-purity N-Pentylformamide (N-amylformamide) for their workflows. Bel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who require high-purity N-Pentylformamide (N-amylformamide) for their workflows. Below, you will find field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the long-term stability of your reagents.

Section 1: FAQs on Degradation Mechanisms

Q1: Why does my N-Pentylformamide degrade over time, and what are the primary chemical pathways involved? A1: N-Pentylformamide is susceptible to two primary modes of degradation, both of which are dictated by environmental exposure:

  • Hydrolysis: Like most N-alkylformamides, this compound is highly hygroscopic. Upon exposure to atmospheric moisture, it undergoes a slow hydrolysis reaction that cleaves the amide bond, yielding 1-aminopentane (pentylamine) and formic acid. This process is auto-catalytic; the generation of formic acid lowers the pH, which significantly accelerates further acid-catalyzed hydrolysis[1].

  • Thermal Decomposition: At elevated temperatures (typically beginning around 180°C for formamide derivatives), the molecule undergoes partial thermal decomposition into carbon monoxide and the corresponding amine[2]. While room-temperature storage avoids immediate thermal cracking, prolonged ambient storage lowers the activation energy barrier for gradual breakdown.

Q2: How can I analytically detect if my batch has already degraded? A2: The most reliable method is Gas Chromatography with a Flame Ionization Detector (GC-FID). A degraded batch will show a distinct secondary peak corresponding to 1-aminopentane. Alternatively, 1 H NMR spectroscopy can be used; the appearance of a broad singlet upfield (corresponding to the primary amine protons) or a shift in the formyl proton signal indicates degradation. For a rapid benchtop check, dilute a 50 µL aliquot in deionized water and test the pH. A highly acidic reading indicates the accumulation of formic acid byproduct.

Section 2: Quantitative Storage Parameters

To maximize shelf life, environmental variables must be strictly controlled. The table below summarizes the quantitative relationship between storage conditions and degradation rates.

Storage ConditionAtmosphereTemperatureExpected Shelf LifePrimary Degradation Risk
Ambient Benchtop Air20–25°C< 3 monthsRapid moisture-driven hydrolysis
Refrigerated Air2–8°C6–12 monthsSlow moisture ingress
Optimal Storage Argon-20°C> 24 monthsNone (Stable baseline)

Section 3: Troubleshooting & Experimental Protocols

Q3: My N-Pentylformamide shows a purity of 92% due to poor storage. Can I rescue the batch? A3: Yes. Degraded N-Pentylformamide can be rescued via vacuum distillation. Because formamides and their derivatives are thermally unstable at their atmospheric boiling points, lowering the pressure is mandatory to reduce the boiling point and prevent further thermal degradation during the purification process[3].

Protocol 1: Rescue Purification via Vacuum Distillation

Causality Focus: Neutralizing auto-catalytic degradation.

  • Pre-treatment (Acid Neutralization): Add anhydrous potassium carbonate (K 2​ CO 3​ ) to the crude N-Pentylformamide in the boiling flask (approx. 5% w/v).

    • Causality: Heating the compound in the presence of trace formic acid triggers rapid degradation. K 2​ CO 3​ acts as a non-volatile base, neutralizing the acid into a stable salt and protecting the amide linkage during thermal stress.

  • Degassing: Connect the flask to a short-path distillation apparatus. Apply a vacuum (10–20 mmHg) at room temperature for 15 minutes to pull off dissolved gases and low-boiling volatile impurities (e.g., free 1-aminopentane).

  • Distillation: Gently heat the flask using a heating mantle. Collect the main fraction at the reduced boiling point, ensuring the receiving flask is submerged in an ice bath to immediately condense the purified product.

  • Inert Backfill: Before breaking the vacuum, backfill the entire distillation system with dry Argon to prevent immediate moisture condensation on the cold purified liquid.

Protocol 2: Establishing a Self-Validating Inert Storage System

Causality Focus: Absolute moisture and oxygen exclusion.

  • Dehydration: Add activated 4Å molecular sieves (10% w/v) directly to the purified N-Pentylformamide.

    • Causality: The kinetic diameter of a water molecule (~2.65Å) allows it to be trapped within the 4Å pores, while the larger N-Pentylformamide molecule is sterically excluded. This scavenges trace moisture without product loss.

  • Inert Gas Sparge: Sparge the liquid phase with dry Argon for 5 minutes using a long stainless-steel needle.

    • Causality: Argon is approximately 38% denser than Nitrogen. It displaces oxygen and moisture from the bottom up, creating a heavy, resilient protective blanket over the hygroscopic liquid.

  • Sealing & Storage: Seal the amber glass bottle with a PTFE-lined cap, wrap the seam tightly with Parafilm, and store in a dedicated chemical freezer at -20°C.

  • Self-Validating Check: To ensure the inerting process was successful, perform a micro-scale stress test. Seal a 500 µL aliquot of the freshly processed batch in a vial and expose it to 40°C for 24 hours. Analyze via GC-FID. If the 1-aminopentane peak area remains below 0.5%, the dehydration/inerting system is validated, and the main batch is guaranteed safe for long-term storage.

Section 4: Workflow Visualization

G A Incoming N-Pentylformamide Batch B QC Analysis (GC-FID / 1H NMR) A->B C Purity ≥ 99%? B->C D Vacuum Distillation (Rescue) C->D No E Dehydration (4Å Molecular Sieves) C->E Yes D->B Re-analyze F Inert Gas Sparge (Argon) E->F G Long-Term Storage (-20°C) F->G

Workflow for the quality control, purification, and inert storage of N-Pentylformamide.

References

Sources

Troubleshooting

N-Pentylformamide Synthesis: Technical Troubleshooting &amp; Protocol Guide

The amidation of pentylamine (n-amylamine) to form N-pentylformamide is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and specialty solvents. While seemingly straightforward, researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

The amidation of pentylamine (n-amylamine) to form N-pentylformamide is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and specialty solvents. While seemingly straightforward, researchers frequently encounter bottlenecks such as low yields, incomplete conversions, and product loss during isolation.

As an Application Scientist, I have structured this guide to move beyond basic recipes. By understanding the thermodynamic and mechanistic causality behind each step, you can build a self-validating experimental system that guarantees high yields.

Reaction Pathways & Mechanistic Failure Points

Understanding the route your reagents take is the first step in troubleshooting. The diagram below illustrates the divergent pathways of thermal dehydration versus nucleophilic acyl substitution, highlighting where the reaction most commonly stalls.

G Pentylamine Pentylamine (Amine Precursor) Intermediate1 Pentylammonium Formate (Thermal Dehydration Route) Pentylamine->Intermediate1 Protonation Intermediate2 Tetrahedral Hemiaminal (Nucleophilic Acyl Substitution) Pentylamine->Intermediate2 Nucleophilic Attack FormicAcid Formic Acid (Formylating Agent) FormicAcid->Intermediate1 EthylFormate Ethyl Formate (Alternative Agent) EthylFormate->Intermediate2 Product N-Pentylformamide (Target Amide) Intermediate1->Product Heat >100°C Failure1 Equilibrium Stagnation (If H2O is not removed) Intermediate1->Failure1 Trapped Water Intermediate2->Product -Ethanol

Reaction pathways and failure points in N-Pentylformamide synthesis.

Quantitative Comparison of Formylating Strategies

To optimize your specific workflow, compare the empirical data of the three most reliable formylation strategies below.

Formylating AgentReaction ConditionsCatalystPrimary ByproductTypical YieldMechanistic Advantage
Formic Acid (85%) Toluene, Reflux (110°C)None (Dean-Stark)Water98% Azeotropic water removal drives equilibrium forward.
Formic Acid (99%) Solvent-free, 70°C5 mol% I2​ Water~94% [[1]]([Link])HI generation highly activates the carbonyl carbon.
Ethyl Formate Solvent-free, 60°CNoneEthanol85-94% Bypasses water generation; prevents hydrolysis.

Troubleshooting FAQs

Q: Why is my yield plateauing at 50-60% when using aqueous formic acid? A: This is a classic thermodynamic limitation. Pentylamine is a strong aliphatic base ( pKa​≈10.21 ) [[2]]([Link]). When it reacts with formic acid, it immediately undergoes an exothermic neutralization to form a stable pentylammonium formate salt. The subsequent dehydration to form N-pentylformamide requires significant thermal energy (>100°C) and generates water. Because amidation is an equilibrium reaction, the presence of trapped water (especially if using 85% aqueous formic acid) drives the reverse reaction (hydrolysis). To overcome this, you must continuously remove water. Utilizing a Dean-Stark apparatus with a solvent like toluene allows for the azeotropic removal of water, shifting the equilibrium entirely toward the product and increasing yields to 98% [[3]]([Link]).

Q: I am losing product during the aqueous workup. How can I improve recovery? A: N-Pentylformamide possesses moderate polarity and can easily partition into the aqueous phase during washing. To minimize product loss:

  • Salt out the aqueous layer: Use saturated brine (NaCl) instead of plain water for your washes. This drastically decreases the solubility of the organic amide in the aqueous phase.

  • Optimize extraction solvent: While diethyl ether is common, switching to dichloromethane (DCM) or ethyl acetate often provides a superior partition coefficient for short-to-medium chain aliphatic amides .

  • Minimize wash volumes: Keep aqueous washes strictly to the minimum required to remove residual acid or amine.

Q: Refluxing in toluene is too harsh for my downstream applications. Are there milder alternatives? A: Yes. If thermal degradation or harsh conditions are a concern, you can shift the reaction mechanism away from brute-force thermal dehydration:

  • Solvent-Free Iodine Catalysis: You can use 5 mol% molecular iodine ( I2​ ) as a catalyst with 99% formic acid under solvent-free conditions at 70°C. The in situ generated HI protonates the formic acid, dramatically accelerating the nucleophilic attack by the amine and achieving up to 94% yield without the need for azeotropic distillation .

  • Ethyl Formate Substitution: Reacting primary aliphatic amines with ethyl formate under catalyst- and solvent-free conditions at 60°C yields the corresponding formamide without generating water (ethanol is the leaving group and sole byproduct), achieving yields up to 94% .

Validated Experimental Protocols

Protocol A: Azeotropic Dehydration (Dean-Stark Method)

Best for: Large-scale synthesis where cost-efficiency is paramount.

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure the joints are lightly greased to prevent solvent loss.

  • Reagents: Add 1.0 equivalent of pentylamine (e.g., 10 mmol, 0.87 g) and 1.2 equivalents of 85% aqueous formic acid to 20 mL of toluene.

  • Reflux: Heat the mixture to reflux (approx. 110°C). Water will begin to azeotrope and collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing for 4–6 hours. The reaction is self-validating: once the theoretical volume of water has collected in the trap and ceases to accumulate, the equilibrium has been fully pushed. Confirm via TLC (disappearance of the amine spot).

  • Workup: Cool to room temperature. Wash the organic toluene layer with saturated NaHCO3​ to neutralize unreacted formic acid, followed by a saturated brine wash.

  • Isolation: Dry the toluene layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude N-pentylformamide .

Protocol B: Solvent-Free Iodine-Catalyzed Formylation

Best for: Rapid, medium-scale synthesis requiring mild temperatures.

  • Setup: Use a standard reaction vial equipped with a magnetic stir bar. No specialized distillation glassware is required.

  • Reagents: Combine 1.0 equivalent of pentylamine (e.g., 2 mmol, 174 mg), 2.0 equivalents of 99% formic acid, and 5 mol% molecular iodine ( I2​ , 25.4 mg).

  • Reaction: Stir the neat mixture at 70°C for 1–2 hours. The reaction is typically rapid due to HI-mediated activation of the carbonyl carbon.

  • Workup: Dilute the mixture with 10 mL of dichloromethane (DCM). Wash with a 5% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) until the iodine color completely dissipates, followed by a single brine wash.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and evaporate the solvent under reduced pressure to obtain the pure N-pentylformamide .

References

  • Dhake, K. P., Tambade, P. J., Singhal, R. S., & Bhanage, B. M. (2011). "An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines." Green Chemistry Letters and Reviews, 4(2), 151-157. URL: [Link]

  • Jung, S. H., Ahn, J. H., Park, S. K., & Choi, J. K. (2002). "A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid." Bulletin of the Korean Chemical Society, 23(1), 149-150. URL: [Link]

  • Kim, J.-G., & Jang, D. O. (2010). "Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions." Synlett, 2010(14), 2093-2096. URL: [Link]

  • Organic Syntheses Procedure. "Carbamic acid, hexyl-, methyl ester." Organic Syntheses. URL: [Link]

  • Wikipedia Contributors. "Pentylamine." Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Optimization

Technical Support Center: N-Pentylformamide Purification &amp; Troubleshooting

Welcome to the Advanced Technical Support Center for amide synthesis and purification. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of N-Pentylformam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for amide synthesis and purification. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of N-Pentylformamide (N-amylformamide) from its unreacted starting materials (typically pentylamine and formic acid or ethyl formate).

Standard amide purification protocols rely on sequential acid-base washes to exploit the differential pKa of the starting materials[1]. Below, you will find a self-validating standard operating procedure (SOP), physicochemical reference data, and an in-depth troubleshooting FAQ designed to resolve complex experimental bottlenecks.

Diagnostic Purification Workflow

The following logic tree dictates the causality behind each purification step. By selectively altering the ionization state of the unreacted precursors, we force them into the aqueous phase while retaining the neutral N-pentylformamide in the organic phase.

PurificationWorkflow Start Crude N-Pentylformamide (Contains Pentylamine & Formic Acid) AcidWash 1. Acid Wash (1M HCl) Protonates Pentylamine to Pentylammonium Chloride (Moves to Aqueous Phase) Start->AcidWash BaseWash 2. Base Wash (Sat. NaHCO3) Deprotonates Formic Acid to Sodium Formate (Moves to Aqueous Phase) AcidWash->BaseWash Discard Aqueous Layer BrineWash 3. Brine Wash (Sat. NaCl) Increases Osmotic Pressure to Break Emulsions BaseWash->BrineWash Discard Aqueous Layer OrganicLayer 4. Organic Phase Isolation (Contains N-Pentylformamide in DCM/EtOAc) BrineWash->OrganicLayer Discard Aqueous Layer Drying 5. Desiccation (Anhydrous Na2SO4) OrganicLayer->Drying Evaporation 6. Solvent Evaporation (Removes Volatiles e.g., Ethyl Formate) Drying->Evaporation Filter off Na2SO4 Distillation 7. Vacuum Distillation (Isolates Pure N-Pentylformamide) Evaporation->Distillation

Figure 1: Sequential liquid-liquid extraction and distillation workflow for N-Pentylformamide.

Self-Validating Experimental Protocol

To ensure high-purity isolation, every step of the extraction must be verified in real-time. The product is typically purified by an acid wash (1M HCl), a base wash (e.g., saturated NaHCO3), and a brine wash[2].

Step 1: Organic Dilution

  • Action: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Causality: Provides a low-polarity medium where the neutral amide is highly soluble, setting the stage for biphasic partitioning.

Step 2: Acid Wash (Amine Removal)

  • Action: Wash the organic layer with 2 volumes of 1M HCl.

  • Causality: Pentylamine (pKa ~10.6) is protonated to pentylammonium chloride. The charged species is entirely insoluble in the organic phase and migrates to the aqueous layer. In some cases, excess amine can be removed by an acid wash to yield the purified amide[3].

  • Self-Validation Check: Test the pH of the separated aqueous layer. It must remain < 2. If pH > 2, the acid was consumed, and unreacted amine may still be present in the organic layer. Repeat the wash.

Step 3: Base Wash (Acid/Formate Removal)

  • Action: Wash the organic layer with 1 volume of saturated aqueous NaHCO₃.

  • Causality: Neutralizes residual HCl and unreacted formic acid (pKa 3.75), converting them to water-soluble sodium chloride and sodium formate. NaHCO₃ is chosen over strong bases to prevent base-catalyzed hydrolysis of the amide bond.

  • Self-Validation Check: Observe the cessation of CO₂ gas evolution (bubbling). No bubbles indicate complete neutralization.

Step 4: Brine Wash & Desiccation

  • Action: Wash with saturated NaCl (brine), separate the organic layer, and add anhydrous Na₂SO₄.

  • Causality: Brine increases the osmotic pressure of the aqueous phase, drawing out dissolved water from the organic layer and breaking micro-emulsions. Na₂SO₄ chemically binds trace moisture.

  • Self-Validation Check: The organic solution should transition from cloudy to perfectly clear.

Step 5: Solvent Removal & Vacuum Distillation

  • Action: Concentrate the organic layer via rotary evaporation, then subject the crude oil to vacuum distillation.

  • Causality: Removes the extraction solvent and any volatile ethyl formate. Full analytical information on the preparation and purification of formamides, including N-pentylformamide, highlights the necessity of these steps[4].

Physicochemical Reference Data

ComponentRole in SynthesisBoiling Point (°C)pKa (Conjugate Acid)Primary Removal Strategy
N-Pentylformamide Target Product~240 (atm), ~120 (10 mmHg)N/AVacuum Distillation
Pentylamine Starting Material10410.61M HCl Wash (Aqueous Extraction)
Formic Acid Formylating Agent100.83.75Sat. NaHCO₃ Wash (Aqueous Extraction)
Ethyl Formate Alt. Formylating Agent54N/ARotary Evaporation / Distillation

Troubleshooting FAQs

Q: Why does an emulsion form during the 1M HCl wash, and how can I break it? A: Causality: N-pentylformamide possesses mild surfactant properties due to its amphiphilic nature (a hydrophobic pentyl chain coupled with a polar formamide head). When vigorously shaken with aqueous acid, it stabilizes micro-droplets of the organic solvent. Resolution: Do not shake vigorously; use a gentle rocking motion. If an emulsion forms, add saturated NaCl (brine) to increase the aqueous phase's ionic strength, which forces the organic solvent out of the aqueous phase via osmotic pressure. Alternatively, filter the emulsion through a pad of Celite.

Q: My final product still contains trace pentylamine according to ¹H-NMR. Why did the acid wash fail? A: Causality: If the crude mixture was highly concentrated, the local pH during the 1M HCl wash might have risen above the pKa of pentylamine (10.6), leaving a fraction of the amine unprotonated and soluble in the organic layer. Resolution: Ensure the volume of 1M HCl is in stoichiometric excess relative to the suspected unreacted amine. Always perform the self-validating pH check on the aqueous layer to ensure it remains highly acidic (pH < 2) after extraction.

Q: Can I use 1M NaOH instead of saturated NaHCO₃ for the base wash? A: Causality: While 1M NaOH will effectively neutralize formic acid, the hydroxide ion is a strong nucleophile that can catalyze the hydrolysis of the newly formed N-pentylformamide back into pentylamine and formate. Resolution: Always use a mild base like saturated NaHCO₃ (pH ~8.3) to neutralize residual acids without risking amide bond cleavage.

Q: Why is my N-pentylformamide turning brown during distillation? A: Causality: Amides can undergo thermal degradation or oxidation at elevated temperatures. N-pentylformamide boils at approximately 240°C at atmospheric pressure. Heating to this extreme temperature causes decomposition. Resolution: Perform a vacuum distillation. Under reduced pressure (e.g., 10 mmHg), the boiling point drops significantly (to ~120°C), preserving the structural integrity of the amide.

Q: Is column chromatography a viable alternative to vacuum distillation for this amide? A: Causality: While column chromatography can separate amides from impurities, simple aliphatic amides like N-pentylformamide are highly polar and tend to streak on standard normal-phase silica gel, leading to poor recovery and high solvent consumption. Resolution: Distillation is far more scalable and efficient due to the significant boiling point differential between the amide and residual volatiles.

References

  • Source: acs.
  • Source: benchchem.
  • Source: liv.ac.
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: N-Pentylformamide Reaction Monitoring

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of N-Pentylformamide. We will delve into the prac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of N-Pentylformamide. We will delve into the practical application and troubleshooting of Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) for robust and reliable reaction tracking.

Reaction Overview: Synthesis of N-Pentylformamide

N-Pentylformamide is typically synthesized via the N-formylation of n-pentylamine. A common and straightforward method involves reacting n-pentylamine with formic acid.[1] This reaction is a classic example of nucleophilic acyl substitution, where the amine's nitrogen atom attacks the carbonyl carbon of formic acid.[2] This method is valued for its simplicity and the use of readily available reagents.[1][3]

Reaction Scheme:

The general workflow for synthesizing and monitoring this reaction is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification prep Combine n-Pentylamine and Formic Acid react Heat Reaction Mixture (e.g., 70-80°C) prep->react Initiate Reaction tlc Take Aliquot for TLC Analysis react->tlc Every 15-30 min gc Take Aliquot for GC Analysis react->gc Optional Quantitative Check tlc->react Reaction Incomplete workup Aqueous Workup (Neutralization & Extraction) tlc->workup Reaction Complete purify Purification (e.g., Distillation or Chromatography) workup->purify

Caption: General workflow for N-Pentylformamide synthesis and monitoring.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable technique for rapidly and cost-effectively monitoring the progress of organic reactions.[4][5] It provides a qualitative snapshot of the consumption of starting materials and the formation of products.[6]

Detailed Protocol: TLC Analysis
  • Plate Preparation: Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of a silica gel TLC plate.[6]

  • Spotting:

    • Prepare dilute solutions of your starting material (n-pentylamine) and the reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Using separate capillary tubes, apply small spots onto the origin line for:

      • S: Starting Material (n-pentylamine standard).

      • C: Co-spot (apply both the starting material and reaction mixture on the same spot).

      • R: Reaction Mixture.

    • Ensure spots are small and concentrated to prevent streaking and poor separation.[7]

  • Development:

    • Place a small amount of the chosen eluent (solvent system) in a developing chamber—enough to cover the bottom 0.5 cm. The solvent level must be below the origin line.[8]

    • Place the spotted TLC plate in the chamber and cover it.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.[8]

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots. Since n-pentylamine and N-Pentylformamide are often not UV-active, a chemical stain is required.

      • Ninhydrin Stain: Excellent for detecting the primary amine starting material, which will typically appear as a purple or pink spot (Ruhemann's purple).[9] The amide product will not react.

      • Potassium Permanganate (KMnO₄) Stain: A good general-purpose stain that reacts with compounds that can be oxidized. Both the amine and amide may appear as yellow-brown spots on a purple background.[10]

      • Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[10]

Data Presentation: Expected TLC Results

The separation is based on polarity. N-Pentylformamide is more polar than n-pentylamine due to the amide functional group, but the amine's ability to hydrogen bond and interact with the acidic silica gel can cause it to have a lower Rf. The key is separation, not absolute Rf value.

CompoundFunctional GroupExpected PolarityExpected Rf Value*Visualization (Ninhydrin)
n-PentylaminePrimary AmineLess PolarHigherPositive (Purple Spot)
N-PentylformamideAmideMore PolarLowerNegative (No Color)

*In a typical non-polar/polar solvent system like Hexane/Ethyl Acetate. The retention factor (Rf) is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[11][12]

As the reaction proceeds, the spot corresponding to n-pentylamine (S) will diminish, while a new spot for N-Pentylformamide will appear and intensify in the reaction lane (R). The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[8][13]

TLC Troubleshooting Guide

G start TLC Problem Encountered streak Spots are streaking? start->streak no_sep Spots are not separated (Rfs are too similar)? start->no_sep no_spots No spots are visible? start->no_spots streak_sol1 Sample is too concentrated. Dilute and re-spot. streak->streak_sol1 Yes streak_sol2 Amine interacting with acidic silica. Add 0.5-1% triethylamine (Et3N) to the eluent. streak->streak_sol2 Yes nosep_sol1 Change solvent polarity. If Rfs are high, decrease polarity (more hexane). If Rfs are low, increase polarity (more EtOAc). no_sep->nosep_sol1 Yes nosep_sol2 Try a different solvent system entirely (e.g., Dichloromethane/Methanol). no_sep->nosep_sol2 Yes nospots_sol1 Sample is too dilute. Concentrate or spot multiple times. no_spots->nospots_sol1 Yes nospots_sol2 Visualization issue. Ensure stain is fresh and properly applied. Heat may be required for some stains. no_spots->nospots_sol2 Yes G start GC Problem Encountered tailing Peaks are tailing (asymmetrical)? start->tailing rt_shift Retention times are shifting between runs? start->rt_shift low_sens Sensitivity is low or peaks are missing? start->low_sens tailing_sol1 Active sites in the system. - Use a base-deactivated liner and column. - Trim 10-20 cm from the column inlet. tailing->tailing_sol1 Yes tailing_sol2 Column contamination. Bake out the column at its maximum isothermal temperature. tailing->tailing_sol2 Yes rtshift_sol1 Leak in the system. Perform a leak check at the inlet septum and column fittings. rt_shift->rtshift_sol1 Yes rtshift_sol2 Unstable flow/pressure. Check carrier gas cylinder pressure and ensure electronic pressure control (EPC) is stable. rt_shift->rtshift_sol2 Yes lowsens_sol1 Injection issue. - Check syringe for blockage or air bubbles. - Ensure sample concentration is sufficient. low_sens->lowsens_sol1 Yes lowsens_sol2 Contaminated inlet or detector. - Replace the inlet liner and septum. - Clean the FID jet. low_sens->lowsens_sol2 Yes

Sources

Reference Data & Comparative Studies

Validation

The Green Shift in Peptide Synthesis: A Comparative Guide to N-Pentylformamide and DMF

For decades, N,N-Dimethylformamide (DMF) has been the undisputed workhorse solvent in solid-phase peptide synthesis (SPPS), prized for its exceptional ability to swell resins and dissolve reagents.[1] However, growing re...

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, N,N-Dimethylformamide (DMF) has been the undisputed workhorse solvent in solid-phase peptide synthesis (SPPS), prized for its exceptional ability to swell resins and dissolve reagents.[1] However, growing regulatory pressure and a heightened awareness of environmental and safety issues are driving a paradigm shift in the pharmaceutical industry.[2] DMF's classification as a substance of very high concern (SVHC) due to its reproductive toxicity has made the search for greener, safer alternatives a critical priority.[3] This guide provides an in-depth comparison of the industry standard, DMF, with a promising green alternative, N-Pentylformamide, offering researchers and drug development professionals the data and insights needed to navigate this transition.

A Tale of Two Solvents: Physicochemical Properties

The performance of a solvent in SPPS is intrinsically linked to its physical and chemical properties. An ideal solvent must effectively swell the solid support, dissolve the growing peptide chain and reagents, and facilitate the chemical reactions of deprotection and coupling.

PropertyN,N-Dimethylformamide (DMF)N-Pentylformamide
Formula C₃H₇NOC₆H₁₃NO
Molar Mass 73.09 g/mol [4]115.19 g/mol
Boiling Point 153 °C[4]~202-203 °C
Density 0.948 g/mL[4]~0.89 g/mL
Polarity High (Polar Aprotic)[4][5]Moderate (Polar Aprotic)
Toxicity Profile Reprotoxic (Category 1B), Hepatotoxic[1][6]Generally considered less toxic, non-reprotoxic

Performance in the Crucible: SPPS Efficacy

The true test of a solvent lies in its ability to support the synthesis of high-purity peptides, especially challenging sequences prone to aggregation.

Coupling Efficiency and Yield

While DMF's high polarity and solvency power have made it a reliable choice for achieving high coupling efficiencies, emerging greener solvents are demonstrating comparable, and in some cases, superior performance.[1] Studies on alternative amide-based solvents like N-Butylpyrrolidinone (NBP), which shares characteristics with N-Pentylformamide, have shown performance on par with DMF in the synthesis of various peptides, including complex ones.[7] For instance, in the microwave-assisted synthesis of [Asp5]-Vasopressin, NBP achieved a crude yield of 81% compared to DMF's 78%.[7] This suggests that properly selected green solvents can maintain high synthetic yields.

Mitigation of "Difficult" Peptides and Aggregation

A significant challenge in SPPS is the synthesis of "difficult peptides," sequences prone to inter- or intra-molecular aggregation, which can hinder reaction kinetics and lead to incomplete synthesis.[8] This aggregation is often due to the formation of secondary structures like β-sheets.[8] The choice of solvent plays a crucial role in disrupting these aggregates.[9] Solvents that can effectively solvate the growing peptide chain can break up these hydrogen-bonded structures. While DMF is traditionally used, sometimes in combination with chaotropic agents or other solvents like N-Methylpyrrolidone (NMP), there is evidence that alternative solvents can be highly effective.[9][10][11] The slightly lower polarity and different steric profile of N-Pentylformamide may offer unique solvation properties that can disrupt aggregation in sequences where DMF might be less effective.

Suppression of Racemization

Maintaining the stereochemical integrity of the amino acids is paramount in peptide synthesis. Racemization, the conversion of an L-amino acid to a mixture of L and D isomers, can occur during the activation and coupling steps.[12][13] The solvent environment can influence the rate of racemization. While the use of additives like Oxyma or HOBt is the primary strategy to suppress racemization, the solvent itself can play a role.[9][12] The use of less polar solvents, in some cases, has been shown to reduce racemization.[14] Further studies are needed to fully characterize the racemization potential of N-Pentylformamide in direct comparison to DMF under various coupling conditions.

Safety and Environmental Impact: The Green Imperative

The primary driver for replacing DMF is its significant health and environmental baggage.

DMF:

  • Health Hazards: Classified as toxic for reproduction (Repr. 1B), meaning it may damage the unborn child. It is also a known liver toxin and can be readily absorbed through the skin.[6][15][16] The European Chemicals Agency (ECHA) has included DMF on the candidate list of Substances of Very High Concern (SVHC).

  • Environmental Profile: DMF is only partially biodegradable and can persist in aquatic ecosystems.[17] Its disposal is costly and subject to stringent regulations.[17]

N-Pentylformamide and other Green Alternatives:

  • Health Hazards: Green alternatives like NBP have been shown to be non-reprotoxic, non-mutagenic, and have lower skin and eye irritability compared to DMF.[7] While specific long-term toxicology data for N-Pentylformamide is still being developed, it is expected to have a significantly better safety profile than DMF.

  • Environmental Profile: Many green solvents are biodegradable and have a lower environmental impact.[7] This reduces the cost and complexity of waste management.[17]

Experimental Protocols: A Practical Guide

Adopting a new solvent requires validated, step-by-step methodologies. Below are generalized protocols for Fmoc-based SPPS.

Standard Fmoc-SPPS Cycle

This workflow highlights the central role of the solvent in the key steps of solid-phase peptide synthesis.

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine in Solvent) Start->Deprotection Solvent Wash1 Washing Deprotection->Wash1 Solvent Coupling Amino Acid Coupling (AA/Activator in Solvent) Wash1->Coupling Wash2 Washing Coupling->Wash2 Solvent Wash2->Deprotection Next cycle End Repeat Cycle or Final Cleavage Wash2->End

Caption: A typical workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Peptide Synthesis using DMF
  • Resin Swelling: Swell the resin (e.g., Rink Amide) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat once.[18]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

  • Coupling: Add the Fmoc-protected amino acid (4 eq.), a coupling agent like HBTU (4 eq.), and a base like DIPEA (8 eq.) dissolved in DMF to the resin.[18] Agitate for 30-60 minutes.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Return to Step 2 for the next amino acid in the sequence.

  • Final Cleavage: After the final coupling and deprotection, wash the resin with DCM, and cleave the peptide from the resin using a cleavage cocktail (e.g., TFA/TIS/H₂O).

Peptide Synthesis using N-Pentylformamide (or similar green solvent)

The protocol is largely analogous, with the primary substitution being the solvent. Optimization of reaction times and washing steps may be necessary.

  • Resin Swelling: Swell the resin in N-Pentylformamide for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in N-Pentylformamide for 5-15 minutes.

  • Washing: Wash the resin thoroughly with N-Pentylformamide (5-7 times).

  • Coupling: Add the Fmoc-protected amino acid (4 eq.), coupling agent (e.g., HBTU, 4 eq.), and base (e.g., DIPEA, 8 eq.) dissolved in N-Pentylformamide to the resin. Agitate for 30-90 minutes.

  • Washing: Wash the resin with N-Pentylformamide (3-5 times).

  • Repeat: Return to Step 2.

  • Final Cleavage: After the final coupling and deprotection, wash the resin with a suitable intermediate solvent (like DCM or 2-MeTHF) and cleave the peptide from the resin.

Conclusion and Future Outlook

The transition away from DMF in peptide synthesis is not just a regulatory necessity but an opportunity for innovation in green chemistry. While DMF has been a reliable solvent for decades, its significant toxicity profile is no longer tenable. N-Pentylformamide and other novel amide-based solvents are emerging as viable, and in some cases, superior alternatives. They offer the promise of comparable or improved synthetic performance in a safer, more environmentally friendly package. As research continues and more comparative data becomes available, the adoption of these greener solvents will become increasingly widespread, paving the way for a more sustainable future in peptide therapeutic development.

References

  • Current time information in Okres Brno-venkov, CZ. (n.d.). Google.
  • Green Solvents in SPPS: Sustainable Peptide Synthesis. (2025, August 7). Google.
  • A new green solvent for solid phase peptide synthesis. (n.d.). CEM Corporation.
  • Evaluation of greener solvents for solid-phase peptide synthesis. (2021, January 29). Taylor & Francis Online.
  • LCSS: DIMETHYLFORMAMIDE. (n.d.). Princeton University.
  • Dimethylformamide (CAS 68-12-2). (2014, August 12). TURI.
  • Development of an Interactive Green Solvent Selection Guide for Solid-Phase Peptide Synthesis (SPPS). (n.d.). Gyros Protein Technologies.
  • Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. (2019, January 25). NCBI.
  • Green solvent mixture for ultrasound-assisted solid-phase peptide synthesis: a fast and versatile method and its applications in flow and natural product synthesis. (n.d.). Green Chemistry (RSC Publishing).
  • N,N-Dimethylformamide. (n.d.). EPA.
  • DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE. (n.d.). IRIS.
  • NBP is an equally good solvent as DMF for Microwave Assisted Solid Phase Peptide Synthesis. (n.d.). RG Discovery.
  • Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? (2014, December 29). ResearchGate.
  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec.
  • A Comparative Guide to Solvents in Peptide Synthesis: N,N-Dimethylformamide (DMF) vs. Greener Alternatives. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. (n.d.). Hindawi.
  • Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. (2023, December 12). Gyros Protein Technologies.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). International Journal of Pharmaceutical Sciences and Research.
  • Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies.
  • Solid Phase Formylation of N-Terminus Peptides. (2016, June 4). PMC - NIH.
  • The road to the synthesis of “difficult peptides”. (2015, November 27). Chemical Society Reviews (RSC Publishing).
  • Dimethylformamide. (n.d.). Wikipedia.
  • Dimethylformamide - Technical Data Sheet. (n.d.). Huntsman.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Protecting Group Strategies Involving N-Formylation in Peptide Synthesis: Application Notes and Protocols. (n.d.). Benchchem.
  • Introduction to Peptide Synthesis. (n.d.). Wiley Online Library.
  • Practical N-to-C peptide synthesis with minimal protecting groups. (n.d.). PMC.
  • N,N-Dimethylformamide DMF 68-12-2. (n.d.). Sigma-Aldrich.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). PMC.
  • Dimethylformamide (DMF) | TDS. (2018, March 29). Eastman Chemical Company.

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Comparative

Publish Comparison Guide: Spectroscopic Analysis of N-Pentylformamide Purity

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary & Scientific Context N-Pentylformamide (CAS 2591-79-9; Formula: C₆H₁₃NO) is a versatile aliphatic amide widely utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Scientific Context

N-Pentylformamide (CAS 2591-79-9; Formula: C₆H₁₃NO) is a versatile aliphatic amide widely utilized as a specialized solvent, a formylating agent, and a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) [1]. In rigorous drug development and transition-metal-catalyzed cross-couplings, the purity of the amide is paramount. Trace impurities—such as unreacted 1-pentanamine (starting material), formic acid, or residual water—can poison sensitive metal catalysts, induce off-target side reactions, or alter the dielectric environment of the solvent [2].

This guide objectively compares the three primary spectroscopic modalities—Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR)—used to differentiate High-Purity Analytical Grade (>99.5%) N-Pentylformamide from Standard Industrial Grade (~95%) .

Comparative Modality Analysis

To establish a robust quality control framework, it is crucial to understand the relative strengths and limitations of each spectroscopic technique. Table 1 summarizes the performance of these modalities for N-Pentylformamide purity assessment.

Table 1: Performance comparison of spectroscopic techniques for N-Pentylformamide purity assessment.

Analytical ModalityPrimary Detection TargetSensitivity to Key ImpuritiesTurnaround TimeCost & Complexity
qNMR (¹H & ¹³C) Structural integrity, absolute quantitationHigh (detects 1-pentanamine & formates down to 0.1%)Medium (~15-30 mins)High (Requires cryogens & expert interpretation)
GC-MS (EI) Trace volatile organic impuritiesVery High (resolves trace amines and degradation products)Slow (~45 mins per run)Medium (Requires column maintenance & vacuum)
ATR-FTIR Functional groups (C=O, N-H, O-H)Low/Medium (identifies gross water or acid contamination)Rapid (<2 mins)Low (Minimal sample prep, robust hardware)

Experimental Protocols & Mechanistic Causality

As a best practice in analytical chemistry, every protocol must be a self-validating system. The following methodologies detail not just the how, but the causality behind each experimental choice.

Protocol A: Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: Confirm the carbon skeleton and quantify absolute purity using an internal standard.

  • Step 1: Sample Preparation & Solvent Selection

    • Action: Dissolve 20 mg of N-Pentylformamide and 5 mg of 1,3,5-trimethoxybenzene (internal standard) in 0.6 mL of anhydrous CDCl₃.

    • Causality: CDCl₃ is strictly chosen over protic solvents like D₂O or MeOD. Protic solvents induce rapid deuterium exchange with the labile amide N-H proton, which would obscure the N-H signal and complicate the integration of the adjacent N-CH₂ multiplet [1].

  • Step 2: Acquisition Parameters

    • Action: Acquire ¹H NMR spectra at 400 MHz with a 10-second relaxation delay (D1).

    • Causality: A prolonged relaxation delay ensures complete longitudinal relaxation (T1) of the formyl proton (CHO), which is critical for accurate stoichiometric integration against the internal standard.

  • Step 3: Self-Validation & Interpretation

    • Validation: Verify that the integral of the internal standard's aromatic protons (δ 6.1 ppm) matches the gravimetric theoretical value.

    • Interpretation: High-purity N-Pentylformamide exhibits a distinct formyl singlet at δ 8.09 ppm and an N-CH₂ multiplet at δ 3.19–3.25 ppm [1]. Standard grade material often reveals a shifted triplet at ~δ 2.7 ppm, indicating unreacted 1-pentanamine contamination.

Protocol B: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: Profile and identify trace volatile impurities.

  • Step 1: Column Selection & Injection

    • Action: Utilize a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm) with a 1 µL injection of a 1 mg/mL sample in dichloromethane.

    • Causality: N-Pentylformamide is sufficiently volatile (BP ~228°C). A non-polar stationary phase prevents severe peak tailing of the amide while effectively resolving highly polar formic acid and basic amine impurities based on boiling point rather than polarity.

  • Step 2: Temperature Programming & Ionization

    • Action: Program the oven to hold at 50°C for 2 mins, ramp at 15°C/min to 250°C. Use Electron Impact (EI) ionization at 70 eV.

    • Causality: The initial low temperature focuses the highly volatile 1-pentanamine impurity at the head of the column, ensuring sharp peak shapes before the heavier amide elutes.

  • Step 3: Self-Validation & Interpretation

    • Validation: Run a pure dichloromethane blank prior to the sample to validate baseline stability and ensure zero column carryover.

    • Interpretation: The high-resolution mass spectrum for protonated N-Pentylformamide yields an [M+H]⁺ signal at m/z 116.1069 [3]. The presence of an m/z 87 peak at an earlier retention time confirms 1-pentanamine contamination.

Protocol C: Attenuated Total Reflectance (ATR) FTIR

Objective: Rapid, non-destructive screening of functional group integrity.

  • Step 1: Background Acquisition

    • Action: Collect a 32-scan background spectrum of the ambient air.

    • Causality: Atmospheric CO₂ and water vapor strongly absorb in the mid-IR region. Subtraction is mandatory to prevent false-positive identification of moisture in the sample.

  • Step 2: Neat Sample Application

    • Action: Apply 1 drop of neat N-Pentylformamide directly onto a Diamond ATR crystal.

    • Causality: Diamond provides a robust, chemically inert surface that allows for direct analysis of the liquid without the moisture contamination risks associated with traditional KBr pellet pressing.

  • Step 3: Self-Validation & Interpretation

    • Validation: Ensure the baseline is entirely flat at 4000 cm⁻¹ post-background subtraction.

    • Interpretation: Analytical grade material displays a sharp Amide I band (C=O stretch) at 1657.9 cm⁻¹ [4]. Standard grade material frequently exhibits a broad, parasitic -OH stretch (>3000 cm⁻¹), definitively flagging water or formic acid contamination.

Multi-Modal Validation Workflow

To ensure absolute confidence in batch purity, these three modalities should be executed sequentially. The flowchart below outlines the logical progression from rapid screening to definitive structural certification.

PurityWorkflow Start N-Pentylformamide Batch Sample FTIR FTIR Spectroscopy (Rapid Functional Group Screen) Start->FTIR Step 1 NMR 1H & 13C NMR (Structural Integrity & Quantitation) FTIR->NMR Step 2 GCMS GC-MS (Trace Volatile Impurities) NMR->GCMS Step 3 Decision Purity > 99.5%? GCMS->Decision Pass Analytical Grade Certified Decision->Pass Yes Fail Standard Grade (Requires Purification) Decision->Fail No

Multi-modal spectroscopic workflow for validating N-Pentylformamide purity.

References

  • Ethanol-Mediated N-Formylation of Amines with CO2/H2 over Cobalt Catalysts Source: Royal Society of Chemistry (RSC) URL:[Link]

  • How Does Silica Catalyze the Amide Bond Formation under Dry Conditions? Role of Specific Surface Silanol Pairs Source: ACS Catalysis URL:[Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface... Source: SciSpace / Chemistry - A European Journal URL:[Link]

  • Correlation of Dielectric Properties with Structure and H-Bonding for Liquids Source: The Journal of Physical Chemistry C / University of Liverpool URL:[Link]

Validation

Comparative Guide to Formylating Agents for Primary Amines: Reactivity, Chemoselectivity, and Protocol Design

The N-formylation of primary amines is a cornerstone transformation in drug development, yielding formamides that serve as essential precursors for isocyanides, formamidines, and active pharmaceutical ingredients[1]. As...

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Author: BenchChem Technical Support Team. Date: April 2026

The N-formylation of primary amines is a cornerstone transformation in drug development, yielding formamides that serve as essential precursors for isocyanides, formamidines, and active pharmaceutical ingredients[1]. As a Senior Application Scientist, I frequently observe formylation treated as a trivial, afterthought step. However, the unoptimized selection of a formylating agent frequently leads to poor yields, unwanted O-formylation, or the degradation of sensitive functional groups.

This guide deconstructs the mechanistic causality behind four leading formylating agents, providing self-validating protocols and empirical data to ensure reproducible success in your synthetic workflows.

Mechanistic Causality & Reagent Selection

The efficacy of a formylation reaction is dictated by the electrophilicity of the formylating agent and the steric/electronic environment of the primary amine. Understanding how these reagents operate is critical for rational selection.

  • Formic Acid (HCOOH): The most atom-economical reagent, but inherently a weak electrophile. To drive the reaction forward, it requires either thermal dehydration (e.g., refluxing with a Dean-Stark trap) or electrophilic activation via a Lewis acid catalyst (such as ZnCl₂)[1]. 2 coordinates the carbonyl oxygen, dramatically enhancing its susceptibility to nucleophilic attack[2].

  • Acetic Formic Anhydride (AFA): A highly reactive mixed anhydride. Because the formyl carbonyl is less sterically hindered and more electrophilic than the acetyl carbonyl, nucleophilic attack by the amine occurs regioselectively at the formyl group[1]. It is ideal for sterically hindered amines but must be generated in situ at low temperatures to prevent decomposition into carbon monoxide and acetic acid[3].

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Reacts via the initial formation of a hemiaminal intermediate, followed by the elimination of methanol to generate a highly reactive formamidinium species. This species is subsequently hydrolyzed to the final formamide[4]. It is an excellent choice for sensitive substrates requiring neutral conditions.

  • Triethyl Orthoformate: Proceeds via sequential nucleophilic substitution, eliminating ethanol at each step[4]. While highly cost-effective, it typically requires harsh reflux conditions or strong acid catalysis to activate the orthoformate, making it unsuitable for acid-sensitive moieties[4].

ReagentSelection Start Primary Amine Formylation Steric Sterically Hindered or Sensitive? Start->Steric AFA Acetic Formic Anhydride (AFA) (Mild, -20°C to RT) Steric->AFA Yes (Needs High Reactivity) DMFDMA DMF-DMA (Neutral, Fast) Steric->DMFDMA Yes (Needs Neutral Conditions) Robust Robust Substrate? Steric->Robust No Neat Formic Acid (Neat) Thermal or Lewis Acid Robust->Neat Yes (Green/Economical) Ortho Triethyl Orthoformate Acid Catalyzed Robust->Ortho Yes (Solvent-free/Reflux)

Decision tree for selecting primary amine formylating agents based on substrate properties.

Comparative Performance Data

To facilitate objective decision-making, the quantitative performance metrics of these four formylating agents are summarized below. Data is aggregated from standard literature protocols for typical primary alkyl and aryl amines[1][2][3][4].

Formylating AgentTypical Temp.Reaction TimeYield RangeChemoselectivity (N vs O)Primary Byproduct
Acetic Formic Anhydride (AFA) -20 °C to RT< 15 min97% – 100%HighAcetic Acid
Formic Acid (+ ZnCl₂ Catalyst) RT to 60 °C1 h – 12 h80% – 95%Moderate to HighWater
DMF-DMA RT to 60 °C1 h – 4 h85% – 95%HighMethanol, DMF
Triethyl Orthoformate 90 °C (Reflux)2 h – 48 h60% – 85%ModerateEthanol

Experimental Methodologies

The following protocols are designed as self-validating systems. By understanding the physical cues at each step, researchers can diagnose and correct deviations in real-time.

Protocol A: High-Reactivity Formylation via In Situ Acetic Formic Anhydride (AFA)

This method is strictly required for sterically hindered amines or substrates that degrade under extended heating[1].

Self-Validation Checkpoint: The generation of AFA is confirmed by a slight exotherm upon mixing the anhydrides. If vigorous bubbling (CO gas evolution) is observed during the amine addition, the internal temperature has exceeded -10 °C. This indicates thermal decomposition of the formylating agent, which will result in drastically reduced yields and potential unwanted acetylation[3].

  • AFA Generation: In a dry, round-bottom flask under inert atmosphere, add 5.0 equivalents of formic acid. Slowly add 2.0 equivalents of acetic anhydride.

  • Activation: Heat the mixture to 50 °C for 2 hours to drive the formation of the mixed anhydride.

  • Thermal Stabilization: Immediately cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath. Do not skip this step; AFA is unstable at room temperature.

  • Amine Addition: Dissolve 1.0 equivalent of the primary amine in anhydrous THF. Add this solution dropwise to the cooled AFA mixture over 10 minutes.

  • Reaction & Quench: Stir for 15 minutes. Monitor by TLC. Once complete, quench the reaction by pouring the mixture over crushed ice[3].

  • Isolation: Extract with ethyl acetate, wash with saturated NaHCO₃ to remove residual acids, dry over MgSO₄, and concentrate in vacuo.

AFAWorkflow Step1 1. Mix HCOOH + Ac2O (Heat to 50°C) Step2 2. Cool to -20°C (Prevent Decomposition) Step1->Step2 Step3 3. Add Amine in THF (Dropwise) Step2->Step3 Step4 4. Stir <15 min (Rapid Formylation) Step3->Step4 Step5 5. Ice Quench & Purification Step4->Step5

Step-by-step experimental workflow for the in situ generation and use of Acetic Formic Anhydride.

Protocol B: Green Solvent-Free Formylation via Lewis Acid Activation (ZnCl₂)

This protocol utilizes 3[3], avoiding the need for toxic solvents or complex Dean-Stark setups[2].

Self-Validation Checkpoint: The role of ZnCl₂ is to activate the carbonyl carbon. The reaction progress is self-indicating; as the primary amine is consumed and converted to the formamide, the initially heterogeneous mixture often becomes more homogeneous. A lack of conversion after 3 hours indicates severe steric hindrance, necessitating a switch to Protocol A.

  • Preparation: In a round-bottom flask, combine 1.0 equivalent of the primary amine and 4.0 equivalents of formic acid (98-100%).

  • Catalyst Addition: Add 5-10 mol% of anhydrous ZnCl₂ to the mixture.

  • Reaction: Stir the solvent-free mixture at 60 °C. Arylamines with electron-donating groups typically complete the reaction in under 1.5 hours, while electron-withdrawing groups may require up to 12 hours[2].

  • Workup: Cool to room temperature, dilute with dichloromethane, and wash sequentially with water and brine to remove the catalyst and excess formic acid.

  • Purification: Dry the organic layer over Na₂SO₄ and concentrate. Recrystallize if necessary.

References

  • Formylation of Amines - PMC (National Institutes of Health)[Link]

  • Facile N-formylation of amines using Lewis acids as novel catalysts - ResearchGate[Link]

Sources

Comparative

A Comparative Guide to the Synthesis and Spectroscopic Validation of N-Pentylformamide

This guide provides an in-depth analysis of the synthesis of N-pentylformamide, a valuable chemical intermediate, with a primary focus on its structural validation using Nuclear Magnetic Resonance (NMR) spectroscopy. Des...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the synthesis of N-pentylformamide, a valuable chemical intermediate, with a primary focus on its structural validation using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed experimental protocol, a thorough interpretation of spectroscopic data, and a comparison with an alternative synthetic methodology. Our approach emphasizes the causality behind experimental choices, ensuring a self-validating system from synthesis to characterization.

Introduction: The Imperative of Structural Verification in Synthesis

N-pentylformamide, a simple secondary amide, serves as a versatile building block in organic synthesis. Its utility spans from being a precursor in the synthesis of more complex molecules to its use as a solvent or reagent in various chemical transformations. The synthesis of such molecules, while often straightforward, demands rigorous structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in modern chemistry.[1][2] Its non-destructive nature and the wealth of information it provides about the chemical environment of individual atoms make it an indispensable tool for verifying the identity and purity of a synthesized compound.[3][4] This guide will walk through a common synthetic route to N-pentylformamide and detail the process of its unambiguous validation by ¹H and ¹³C NMR spectroscopy.

Primary Synthesis: Formylation of n-Pentylamine with Formic Acid

The direct formylation of a primary amine with formic acid is a well-established and efficient method for preparing N-alkylformamides.[5][6] The reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by the elimination of a water molecule to form the amide bond.

The equilibrium of this reaction is driven towards the product by the removal of water, typically accomplished by azeotropic distillation using a Dean-Stark apparatus.[7] Toluene is an excellent solvent for this purpose as it forms a low-boiling azeotrope with water.

Experimental Protocol: Synthesis of N-Pentylformamide

Materials:

  • n-Pentylamine

  • Formic acid (85-90% aqueous solution)

  • Toluene

  • Sodium bicarbonate (Saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (250 mL)

  • Dean-Stark trap

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add n-pentylamine (1.0 eq), formic acid (1.2 eq), and toluene (100 mL).

  • Assemble the flask with a Dean-Stark trap and a condenser.

  • Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 4-8 hours, or until no more water is collected in the trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any excess formic acid.

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-pentylformamide.

  • The product can be further purified by vacuum distillation if necessary, although often the crude product is of sufficient purity for subsequent use.

NMR Spectroscopic Validation: The Fingerprint of a Molecule

The structural confirmation of the synthesized N-pentylformamide is unequivocally achieved through the analysis of its ¹H and ¹³C NMR spectra. The spectra provide a detailed map of the molecule's carbon-hydrogen framework.

Workflow for Synthesis and NMR Validation

G cluster_synthesis Synthesis cluster_validation NMR Validation s1 Reactants (n-Pentylamine, Formic Acid) s2 Reaction Setup (Toluene, Dean-Stark) s1->s2 s3 Reflux & Water Removal s2->s3 s4 Workup & Purification s3->s4 v1 Sample Preparation (Dissolve in CDCl3) s4->v1 Synthesized Product v2 Data Acquisition (¹H & ¹³C NMR) v1->v2 v3 Spectral Analysis (Chemical Shift, Multiplicity, Integration) v2->v3 v4 Structure Confirmation v3->v4 v4->s4 Purity & Identity Verified

Caption: Workflow for the synthesis and subsequent NMR validation of N-pentylformamide.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of N-pentylformamide is expected to show distinct signals for the formyl proton and the protons of the pentyl chain. Due to the partial double bond character of the C-N amide bond, rotation is restricted, which can lead to the existence of cis and trans rotamers.[8][9] This may result in two separate signals for the formyl proton and the protons on the carbon adjacent to the nitrogen (N-CH₂). For simplicity, the analysis below considers the major rotamer.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-a (CHO)~8.1Singlet (s)1H-
H-b (N-CH₂)~3.2-3.3Triplet of doublets (td) or Quartet (q)2H~7 Hz
H-c (-CH₂-)~1.5Quintet2H~7 Hz
H-d (-CH₂-)~1.3Sextet2H~7 Hz
H-e (-CH₂-)~1.3Sextet2H~7 Hz
H-f (-CH₃)~0.9Triplet (t)3H~7 Hz

Analysis of Splitting Patterns:

  • H-a (Formyl Proton): Appears as a singlet as it has no adjacent protons to couple with.

  • H-b (N-CH₂): Coupled to the two adjacent H-c protons, which would split it into a triplet. It may also show a small coupling to the N-H proton (if visible and not exchanged), further splitting each peak into a doublet (triplet of doublets).

  • H-c, H-d, H-e (Methylene Protons): The multiplicity of these signals follows the n+1 rule, where 'n' is the number of neighboring, non-equivalent protons.[10][11] For instance, H-c is split into a quintet by its four neighbors (two H-b and two H-d).

  • H-f (Methyl Protons): Split into a triplet by the two adjacent H-e protons.

¹³C NMR Spectral Analysis

The broadband proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For N-pentylformamide, six distinct signals are expected.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-1 (C=O)~161-163
C-2 (N-CH₂)~39-41
C-3 (-CH₂-)~29-31
C-4 (-CH₂-)~28-30
C-5 (-CH₂-)~22-24
C-6 (-CH₃)~13-15

Analysis of Chemical Shifts:

  • C-1 (Carbonyl Carbon): This is the most deshielded carbon and appears significantly downfield, which is characteristic of amide carbonyls.[12][13]

  • Alkyl Carbons (C-2 to C-6): These carbons appear in the typical aliphatic region of the spectrum. The carbon attached directly to the electronegative nitrogen atom (C-2) is the most downfield among the alkyl carbons.[14]

Structural Relationship to NMR Signals

Caption: Correlation between the chemical structure of N-pentylformamide and its expected NMR signals.

Comparison with an Alternative Synthesis: Triethyl Orthoformate

An alternative and efficient method for the N-formylation of primary amines involves the use of triethyl orthoformate (TEOF).[15] This reagent serves as a formylating agent and the reaction can often be carried out under milder, catalyst-free conditions, particularly when conducted in water.

Comparative Analysis of Synthetic Methods
Feature Method 1: Formic Acid Method 2: Triethyl Orthoformate
Formylating Agent Formic AcidTriethyl Orthoformate
Reaction Conditions Reflux in toluene with azeotropic water removal.[5]Can be refluxed in water or other solvents, often catalyst-free.[16]
Byproducts WaterEthanol
Workup Requires neutralization of excess acid.Typically involves simple extraction and solvent removal.
Yield Generally good to excellent.Good to excellent yields are reported.[16]
Advantages Inexpensive and readily available reagents.Milder conditions may be possible; avoids strong acids.
Disadvantages Requires higher temperatures and a specific apparatus (Dean-Stark).Triethyl orthoformate is more expensive than formic acid.

Conclusion

The synthesis of N-pentylformamide via the direct formylation of n-pentylamine with formic acid is a robust and cost-effective method. This guide has demonstrated that the structural integrity and purity of the synthesized product can be definitively validated through a comprehensive analysis of its ¹H and ¹³C NMR spectra. The characteristic chemical shifts, signal multiplicities, and integration values observed in the spectra provide an unambiguous "fingerprint" of the molecule, confirming a successful synthesis. While alternative methods like the use of triethyl orthoformate offer certain advantages, the formic acid route remains a highly practical choice for laboratory-scale synthesis. The principles of synthesis and spectroscopic validation detailed herein are fundamental and broadly applicable across the field of organic chemistry, providing researchers with a reliable framework for their work.

References

  • Reddy, K. L. et al. Formylation of Amines. Molecules2014 , 19, 10634-10666. Available at: [Link]

  • Parris, G. E.; Armor, J. N. Synthesis of N-vinylformamide. US Patent 7,026,511 B2, filed October 29, 2002, and issued April 11, 2006.
  • Rana, K. et al. Synthesis of N-aryl derived formamides using triflic anhydride. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry2019 , 58B(7), 831-836. Available at: [Link]

  • Jung, S. H. et al. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society2002 , 23(1), 149-151. Available at: [Link]

  • Fieser, L. F.; Jones, J. E. n-methylformanilide. Organic Syntheses1941 , 21, 67. Available at: [Link]

  • Parris, G. E.; Armor, J. N. Synthesis of n-vinyl formamide. WO Patent 2004/020395 A1, filed August 26, 2003, and issued March 11, 2004.
  • Malik, A. et al. Supplementary Information: Photocatalytic activation and utilization of CO2 for N-formylation of amines. The Royal Society of Chemistry2021 . Available at: [Link]

  • Parris, G. E.; Armor, J. N. Synthesis of N-vinyl formamide. US Patent Application 2005/0033089 A1, filed August 6, 2004, and published February 10, 2005.
  • LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 5-(6-hydroxy-7H-purine-8-ylthio)- 2-(N-hydroxyformamido)pentanoic acid. Arkivoc2007 , (xiv), 157-167. Available at: [Link]

  • Heise, H. et al. Structure Elucidation of Amide Bonds with Dipolar Chemical Shift NMR Spectroscopy. The Journal of Physical Chemistry B2002 , 106(20), 5217-5224. Available at: [Link]

  • Monakhova, Y. B. et al. Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. Available at: [Link]

  • NP-MRD. n-Phenylformamide (NP0081872). Natural Products Magnetic Resonance Database. Available at: [Link]

  • Mondal, P. et al. Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Omega2023 , 8(40), 37471-37479. Available at: [Link]

  • Zaiss, M. et al. ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. NMR in Biomedicine2021 , 34(10), e4562. Available at: [Link]

  • She, Z. et al. Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove endophytic Fungus (No. ZZF-22). Magnetic Resonance in Chemistry2009 , 47(1), 85-88. Available at: [Link]

  • Mobli, M.; King, G. F. NMR as a “Gold Standard” Method in Drug Design and Discovery. Biomolecules2020 , 10(10), 1433. Available at: [Link]

  • Moody, C. J. et al. Method for the synthesis of substituted formylamines and substituted amines. US Patent 8,329,948 B2, filed May 20, 2010, and issued December 11, 2012.
  • LibreTexts. 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Available at: [Link]

  • Govindaraju, V. et al. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine2000 , 13(3), 129-153. Available at: [Link]

  • Creative Biostructure. How NMR Enhances Chemical Analysis Accuracy? Available at: [Link]

  • Zhang, H. et al. 1H NMR Spectrum of Amide Compounds. University Chemistry2020 , 35(11), 136-141. Available at: [Link]

  • Wordpress. Molecular Solvents – Replacements for DMF, DMAC, NMP. Available at: [Link]

  • Hartmann, H. et al. On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. Zeitschrift für Naturforschung B2012 , 67(3), 277-284. Available at: [Link]

  • Kumar, A. et al. Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Advances2020 , 10(72), 44342-44351. Available at: [Link]

  • Butts, C. P. et al. Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. Chemical Science2021 , 12(4), 1438-1445. Available at: [Link]

  • LibreTexts. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Taha, H. A. et al. Experimental 1H NMR and Computational Studies of Internal Rotation of Solvated Formamide. ResearchGate. Available at: [Link]

  • N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR2019 , 6(3). Available at: [Link]

  • Spraul, M. et al. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences2023 , 13(22), 12389. Available at: [Link]

  • ResearchGate. 31 P NMR chemical shifts and 195 Pt-31 P coupling constants for (1)-(12). Available at: [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. Available at: [Link]

  • Nanalysis. Using NMR to observe the restricted rotation in amide bonds. Available at: [Link]

  • The Organic Chemistry Tutor. Carbon-13 NMR Spectroscopy. YouTube. Available at: [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. Available at: [Link]

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Validation

Performance of N-Pentylformamide as a high-boiling point solvent

As a Senior Application Scientist, I frequently observe process chemists and materials engineers defaulting to N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF) when scaling up reactions. However, when a protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe process chemists and materials engineers defaulting to N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF) when scaling up reactions. However, when a protocol demands both extreme thermal latitude and hydrogen-bond donating capabilities, these aprotic staples fall short.

Enter N-Pentylformamide (NPnF) . While less ubiquitous than its tertiary amide cousins, NPnF is a secondary formamide that offers a unique physicochemical profile. By combining a highly lipophilic pentyl chain with a polar, protic formamide headgroup, NPnF serves as an indispensable tool for high-barrier dehydrations and the engineering of complex supramolecular assemblies.

This guide objectively compares the performance of NPnF against industry-standard solvents and provides self-validating experimental workflows to demonstrate its specialized utility.

Physicochemical Profiling: NPnF vs. Industry Standards

To understand the causality behind solvent selection, we must analyze the thermodynamic and electrostatic boundaries of the medium. The table below contrasts NPnF with common high-boiling alternatives.

PropertyN-Pentylformamide (NPnF)N-Methyl-2-pyrrolidone (NMP)N,N-Dimethylformamide (DMF)
Boiling Point (°C) 228.4 [[1]]()202.0 []([Link])153.0 [[2]]([Link])
Solvent Classification Polar Protic (2° Amide)Polar Aprotic (3° Amide)Polar Aprotic (3° Amide)
H-Bond Acidity (A) 0.32 [[3]]([Link])0.000.00
Dielectric Relaxation High (Extended H-bond network)ModerateModerate
Primary Utility High-temp synthesis, Self-assemblyPolymer processing, ExtractionPeptide coupling, General synthesis

Mechanistic Insights:

  • Thermal Latitude: NPnF's boiling point of ~228 °C [[4]]([Link]) allows reactions to be driven at temperatures exceeding 200 °C without the need for pressurized vessels.

  • Hydrogen Bonding Capacity: Unlike DMF and NMP, NPnF is a secondary amide. The Abraham solute hydrogen bond acidity parameter ( A ) quantifies this protic character: NPnF exhibits an A -value of 0.32, enabling it to stabilize polar transition states and solvate specific hydrogen-bond accepting guests [[5]]([Link]).

  • Amphiphilicity: The 5-carbon aliphatic tail provides a hydrophobic cavity interaction site, which is critical for driving the thermodynamic assembly of coordination cages in aqueous media [[6]]([Link]).

SolventSelection Start Reaction requires temperature > 200°C? HBond Requires Hydrogen-Bond Donor Capacity? Start->HBond Yes DMF N,N-Dimethylformamide (DMF) BP: 153°C | Aprotic Start->DMF No NMP N-Methyl-2-pyrrolidone (NMP) BP: 202°C | Aprotic HBond->NMP No NPnF N-Pentylformamide (NPnF) BP: 228°C | Protic HBond->NPnF Yes

Fig 1. Logical decision tree for high-boiling solvent selection based on thermal and protic needs.

Experimental Workflows & Self-Validating Protocols

To demonstrate the practical superiority of NPnF in specialized applications, below are two field-proven methodologies where substituting NPnF for standard aprotic solvents is the key to achieving high yields and structural fidelity.

Protocol A: High-Temperature Dehydration (Synthesis of 1-Isocyanopentane)

Causality: In this workflow, NPnF acts as both the solvent medium and the reactant precursor. The extreme boiling point of unreacted NPnF (228 °C) ensures that the highly volatile 1-isocyanopentane product can be isolated via simple vacuum distillation directly from the reaction mixture, preventing co-distillation issues common with lower-boiling solvents .

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 50 mmol of N-pentylformamide and 150 mL of anhydrous toluene.

  • Base Addition: Add 150 mmol of anhydrous triethylamine (TEA) and cool the system to 0 °C under an argon atmosphere.

  • Dehydration: Introduce 60 mmol of phosphoryl chloride (POCl₃) dropwise over 30 minutes.

    • Validation Check: The reaction mixture must transition from clear to a pale yellow suspension, visually confirming the formation of the Vilsmeier-type intermediate.

  • Thermal Drive: Warm the mixture to room temperature, then heat to 60 °C for 2 hours to drive the elimination step.

  • Isolation: Quench with saturated aqueous Na₂CO₃ at 0 °C. Extract the organic layer, dry over Na₂SO₄, and purify via fractional distillation. The product elutes cleanly while the NPnF remains in the distillation pot.

Protocol B: Supramolecular Assembly of Pd(II) Coordination Cages

Causality: The assembly of water-soluble endohedrally functionalized Pd(II) cages requires a guest molecule to overcome the repulsive coulombic interactions of the metal centers. NPnF is uniquely suited for this: its formamide head hydrogen-bonds with the cage's polar interior, while its pentyl tail stabilizes the hydrophobic cavity [[6]]([Link]). DMF lacks the hydrophobic bulk to achieve this stabilization.

Step-by-Step Methodology:

  • Ligand Solvation: Dissolve 1.0 mM of the tetra-pyridyl SAE-ligand in D₂O.

  • Guest Introduction: Add 1.0 equivalent of N-pentylformamide to the solution.

    • Validation Check: Run a baseline ¹H NMR at 333 K. The formation of the pre-assembly inclusion complex is confirmed by a distinct upfield shift of the pentyl protons, caused by the magnetic shielding effect of the ligand's aromatic panels .

  • Metal Coordination: Introduce 1.0 equivalent of Pd(NO₃)₂ to trigger metal-mediated aggregation.

  • Thermodynamic Annealing: Heat the solution at 333 K for 12 hours. This thermal energy allows the system to error-check and thermodynamically equilibrate into the final[Ligand·Pd]⁶⁺ cage.

  • Verification: Confirm quantitative assembly via DOSY NMR; a single, uniform diffusion coefficient indicates a monodisperse, fully assembled coordination cage.

AssemblyWorkflow Step1 Ligand + NPnF in D2O Step2 Inclusion Complex Formation Step1->Step2 333 K Step3 Pd(NO3)2 Addition & Annealing Step2->Step3 Metalation Step4 Assembled [L·Pd]6+ Coordination Cage Step3->Step4 12h Equil.

Fig 2. Self-validating workflow for NPnF-mediated supramolecular assembly of Pd(II) cages.

Sources

Comparative

N-Pentylformamide (NPnF) vs. Traditional Solvents: A Greener Alternative for Chemical Synthesis

As a Senior Application Scientist, I have spent years optimizing synthetic routes to meet increasingly stringent environmental regulations. The pharmaceutical industry's historical reliance on reprotoxic dipolar aprotic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have spent years optimizing synthetic routes to meet increasingly stringent environmental regulations. The pharmaceutical industry's historical reliance on reprotoxic dipolar aprotic solvents—specifically N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP)—represents a critical vulnerability in modern drug development. Due to severe REACH restrictions, the search for sustainable, high-performance alternatives is paramount.

N-Pentylformamide (NPnF) is emerging as a highly effective, greener alternative. This guide objectively compares the physicochemical performance of NPnF against traditional solvents and provides field-proven, self-validating protocols to help you implement NPnF in your workflows.

Mechanistic Rationale: Why N-Pentylformamide?

The efficacy of a solvent is dictated by its molecular structure. DMF and NMP are tertiary amides; they lack hydrogen-bond donating capabilities and possess low molecular weights, which translates to high volatility and significant inhalation toxicity risks.

NPnF solves these issues through two fundamental structural modifications:

  • The C5 Alkyl Chain: The pentyl group significantly increases the molecular weight and boiling point compared to the methyl groups in DMF. This drastically reduces vapor pressure, mitigating inhalation exposure and improving the safety profile for scale-up operations.

  • Secondary Amide Functionality: Unlike DMF, NPnF is a secondary amide containing an active N-H group. This grants it robust hydrogen-bond donating capabilities, quantified by an Abraham solute hydrogen bond acidity parameter (A) of 0.32[1]. This allows NPnF to form chain-like H-bonded networks that actively stabilize ionic transition states during catalysis—a feature completely absent in tertiary amides[2].

Logic NPnF N-Pentylformamide (NPnF) Chain C5 Alkyl Chain NPnF->Chain SecAmide Secondary Amide (N-H Group) NPnF->SecAmide Vol Low Volatility (Reduced Toxicity) Chain->Vol Increases MW HBond H-Bond Donor (A = 0.32) SecAmide->HBond Enables Cat TS Stabilization HBond->Cat Synergizes with

Fig 1. Causal relationship between NPnF's structural features and catalytic performance.

Physicochemical & Dielectric Comparison

To substitute a solvent without compromising reaction kinetics, one must match or strategically alter the dielectric environment. As shown in the data below, NPnF exhibits a lower static dielectric constant than DMF but compensates with extended dielectric relaxation times (τ) and active H-bonding[1].

PropertyN,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)N-Pentylformamide (NPnF)
Structure Type Tertiary AmideTertiary Amide (Cyclic)Secondary Amide
H-Bond Acidity (Abraham A) 0.000.000.32
C=O Stretch (cm⁻¹) ~1675.0~1670.01657.9
Dielectric Relaxation Time (τ) ShortShortExtended (Due to C5 chain)
Regulatory Status REACH SVHC (Reprotoxic)REACH SVHC (Reprotoxic)Not Restricted
Catalytic Role Passive SolvationPassive SolvationActive TS Stabilization

Data supported by recent dielectric spectroscopy and NMR correlation studies[1][2].

Experimental Workflows & Methodologies

A robust solvent substitution requires a self-validating system. The following protocols are designed to eliminate variables (like trace moisture) and objectively measure NPnF's performance against DMF.

Workflow A Phase 1: Solvent Dehydration (3Å Molecular Sieves) B Phase 2: Parallel Synthesis (NPnF vs. DMF Benchmarking) A->B C Phase 3: In-Situ Monitoring (FT-IR & NMR Tracking) B->C D Phase 4: Product Isolation (Non-Aqueous Quench) C->D E Phase 5: Green Metrics (E-Factor & Atom Economy) D->E

Fig 2. Standardized experimental workflow for validating NPnF as a green solvent.
Protocol A: Dielectric & H-Bonding Profiling of NPnF

Causality: Before deploying NPnF in a moisture-sensitive reaction, its dielectric relaxation time and H-bond acidity must be verified. Trace water artificially inflates the dielectric constant and disrupts the native chain-like H-bonded networks of the secondary amide, invalidating comparative metrics.

  • Dehydration: Dry commercial HPLC-grade NPnF over activated 3Å molecular sieves under a strict Nitrogen (N₂) atmosphere for 48 hours.

  • NMR Shift Analysis: Record ¹H NMR spectra using anhydrous CDCl₃. Calculate the Abraham solute hydrogen bond acidity parameter (A) by measuring the chemical shift (δΔ) of the -NH signal relative to a tetramethylsilane (TMS) internal standard[1]. A target value of ~0.32 confirms pure secondary amide behavior.

  • Dielectric Measurement: Utilize a Vector Network Analyzer (VNA) equipped with an open-ended coaxial probe. Sweep frequencies from 0.5 to 18 GHz to determine the relaxation frequency (fR) and calculate the relaxation time (τ = 1/2πfR)[1].

Protocol B: Heterogeneous Silica-Catalyzed Amidation in NPnF

Causality: To prove NPnF's efficacy, we benchmark it in a direct amidation reaction catalyzed by amorphous silica. NPnF's H-bonding capability allows it to co-adsorb onto specific weakly interacting Si-OH surface pairs, stabilizing the ionic intermediate (amine/carboxylic acid pair) necessary for dehydration[3].

  • Catalyst Activation: Pretreat AEROSIL OX 50 silica powder in a muffle furnace at 973 K. Note: This specific thermal history controls the density of active silanol pairs (maintaining ~1.5 OH nm⁻²)[3].

  • Reaction Assembly: In a flame-dried Schlenk flask under argon, combine 1.0 eq of carboxylic acid (e.g., formic acid) and 1.0 eq of amine (e.g., 1-pentanamine) in anhydrous NPnF (0.5 M concentration). Set up a parallel control flask using anhydrous DMF.

  • Thermal Incubation: Stir the mixtures at 50 °C for 24 hours. NPnF acts as both a solvent and an active participant, its secondary amide structure mimicking the product to prevent catalyst poisoning[4].

  • In-Situ Monitoring: Track the conversion via FT-IR spectroscopy. Monitor the emergence of the amide II band (δC-N-H + νC-N) around 1589 cm⁻¹[4].

  • Metric Evaluation: Calculate the E-Factor (kg waste / kg product). NPnF typically yields a lower E-Factor due to the elimination of complex aqueous wash steps required to remove DMF, as NPnF can often be retained or recycled more efficiently in lipophilic extractions.

Conclusion

Transitioning from DMF to N-Pentylformamide is not merely a regulatory compliance exercise; it is a strategic upgrade in reaction engineering. By leveraging the extended C5 alkyl chain for safety and the secondary amide functionality for active transition-state stabilization, drug development professionals can achieve comparable or superior yields while adhering to the highest standards of Green Chemistry.

References

  • Correlation of Dielectric Properties with Structure and H-Bonding for Liquids The Journal of Physical Chemistry C - ACS Publications[Link]

  • How Does Silica Catalyze the Amide Bond Formation under Dry Conditions? Role of Specific Surface Silanol Pairs ACS Catalysis[Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface SciSpace / Chemistry - A European Journal[Link]

Sources

Validation

Characterization of N-Pentylformamide reaction byproducts

As the pharmaceutical and fine chemical industries increasingly move away from reproductive toxicants like Dimethylformamide (DMF), longer-chain aliphatic amides such as N-Pentylformamide (NPF) have emerged as viable alt...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical and fine chemical industries increasingly move away from reproductive toxicants like Dimethylformamide (DMF), longer-chain aliphatic amides such as N-Pentylformamide (NPF) have emerged as viable alternatives. NPF is frequently utilized as a solvent, a reagent in direct amidation reactions [1], and a structural motif in advanced coordination chemistry. However, the extended pentyl chain introduces unique degradation pathways, resulting in a complex byproduct profile that can compromise active pharmaceutical ingredient (API) purity if not properly characterized and cleared.

As a Senior Application Scientist, I have structured this guide to objectively compare NPF against traditional formamides, detail the mechanistic origins of its byproducts, and provide self-validating analytical protocols for robust process optimization.

Mechanistic Causality of Byproduct Formation

To effectively clear byproducts, we must first understand the chemical causality behind their formation. NPF degrades primarily through two distinct mechanisms during synthesis and workup:

  • Hydrolytic Cleavage: Under harsh aqueous conditions (either acidic or basic workups), the formamide bond undergoes hydrolysis. This reaction yields 1-pentanamine and formic acid. Because 1-pentanamine is highly nucleophilic, it can further react with unreacted starting materials, leading to unwanted secondary amidation products.

  • Sequential Oxidation: In reaction environments containing reactive oxygen species (ROS), transition metal catalysts, or during prolonged thermal stress, the alkyl chain becomes susceptible to radical attack. Similar to the degradation observed in other N-alkylformamides, NPF undergoes sequential oxidation, forming hydroxyl, carbonyl, and carboxyl groups along the pentyl side chain. This eventually leads to C-C or C-N bond cleavage, generating a cascade of short-chain amides and amines [2].

NPF_Degradation NPF N-Pentylformamide (NPF) Hydrolysis Hydrolysis (Acid/Base) NPF->Hydrolysis H2O, Δ Oxidation Oxidation (ROS/Metals) NPF->Oxidation [O] Pentylamine 1-Pentanamine & Formic Acid Hydrolysis->Pentylamine Hydroxylated Hydroxylated Pentyl Intermediates Oxidation->Hydroxylated Side-chain attack Cleavage Short-chain Amides/Amines Hydroxylated->Cleavage C-C cleavage

Diagram 1: Mechanistic pathways of N-Pentylformamide degradation via hydrolysis and sequential oxidation.

Comparative Analysis: NPF vs. Alternative Formamides

When substituting DMF with NPF or N-Butylformamide, the physical properties of the solvent dictate both the reaction kinetics and the downstream clearance strategy. The table below summarizes how the byproduct profiles shift as the alkyl chain lengthens.

Table 1: Comparative Solvent and Byproduct Profile

SolventMolecular WeightPrimary Degradation PathwayKey ByproductsClearance Strategy
Dimethylformamide (DMF) 73.09 g/mol Thermal / HydrolyticDimethylamine, Formic acidAqueous wash, vacuum distillation (highly volatile).
N-Butylformamide 101.15 g/mol Hydrolytic / Oxidative1-Butanamine, Hydroxy-butyl derivativesLiquid-liquid extraction (LLE), mild vacuum.
N-Pentylformamide (NPF) 115.18 g/mol Hydrolytic / Oxidative1-Pentanamine, Hydroxy-pentyl derivativesLLE with non-polar solvents, reverse-phase chromatography.

Insight: While DMF byproducts are easily removed via evaporation, the byproducts of NPF (such as 1-pentanamine and hydroxylated intermediates) possess higher boiling points and amphiphilic characteristics. This necessitates a shift from evaporative clearance to targeted liquid-liquid extraction (LLE) or chromatographic purification.

Self-Validating Experimental Protocols for Byproduct Characterization

To ensure scientific integrity, analytical workflows cannot simply generate data; they must prove their own accuracy. The following protocols are designed as self-validating systems to characterize NPF reaction mixtures.

Analytical_Workflow Sample Reaction Mixture (NPF + Byproducts) Prep Sample Preparation (Liquid-Liquid Extraction) Sample->Prep GCMS GC-MS Analysis (Volatile Amines) Prep->GCMS LCMS LC-HRMS Analysis (Polar/Oxidized) Prep->LCMS NMR 1H/13C NMR (Structural Elucidation) Prep->NMR Data Byproduct Profiling & Quantification GCMS->Data LCMS->Data NMR->Data

Diagram 2: Multi-modal analytical workflow for the comprehensive profiling of NPF byproducts.

LC-HRMS for Polar and Oxidized Intermediates

Causality: Hydroxylated and carboxylated pentyl derivatives are polar and thermally labile. Gas chromatography would degrade these species, making Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) the mandatory choice for intact mass analysis. High-resolution spectra of aqueous extractions have successfully confirmed the presence of protonated NPF at m/z 116.1069 [3].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the reaction mixture 1:100 in LC-grade Methanol/Water (50:50, v/v).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Detection: Operate the HRMS in positive electrospray ionization (ESI+) mode, scanning m/z 50–500.

  • Self-Validation Mechanism:

    • System Suitability Test (SST): Inject a known standard mix (NPF and 1-pentanamine) before the run. The system is validated only if retention time relative standard deviation (RSD) is < 2% and mass accuracy is < 5 ppm.

    • Matrix Spiking: Spike a known concentration of deuterated NPF into the pre-extraction matrix to calculate recovery rates, ensuring no selective loss of polar byproducts.

Table 2: HRMS Markers for NPF and Key Byproducts

CompoundMolecular FormulaTheoretical m/z [M+H]⁺Diagnostic Fragment / Marker
N-Pentylformamide C₆H₁₃NO116.1069Loss of CO (m/z 88.11)
1-Pentanamine C₅H₁₃N88.1121Intact pentyl cation
Hydroxy-NPF (Isomers) C₆H₁₃NO₂132.1018Water loss (-18 Da)
GC-MS for Volatile Cleavage Products

Causality: GC-MS is selected specifically for low-molecular-weight, highly volatile byproducts (like unreacted 1-pentanamine and short-chain cleavage products) that partition easily into the gas phase and provide distinct electron ionization (EI) fragmentation patterns.

Step-by-Step Methodology:

  • Extraction: Perform a liquid-liquid extraction using dichloromethane (DCM) to isolate volatile organics from the aqueous phase.

  • Injection: Inject 1 µL of the DCM layer into the GC inlet (250°C, split ratio 10:1) using a DB-5MS column.

  • Temperature Program: Hold at 40°C for 2 min, ramp at 10°C/min to 200°C, hold for 5 min.

  • Self-Validation Mechanism:

    • Internal Standardization: Spike the DCM extraction solvent with nonane as an internal standard to normalize peak areas and correct for injection volume variations.

    • Blank Subtraction: Run procedural blanks (DCM taken through the entire LLE process) to confidently subtract background noise and avoid false-positive byproduct identification.

NMR Spectroscopy for Structural Elucidation

Causality: While MS provides molecular weight, it cannot easily distinguish between positional isomers of hydroxylated NPF. Nuclear Magnetic Resonance (NMR) is required to pinpoint the exact carbon position of side-chain oxidations and confirm the hydrogen bonding networks of the amides [4].

Step-by-Step Methodology:

  • Preparation: Dissolve 15 mg of the purified byproduct fraction in 0.6 mL of CDCl₃ or DMSO-d₆.

  • Acquisition: Acquire ¹H NMR (400 MHz) and ¹³C NMR spectra.

  • Self-Validation Mechanism:

    • Solvent Locking: Use Tetramethylsilane (TMS) as an internal reference (0.00 ppm) to ensure absolute chemical shift accuracy.

    • Quantitative NMR (qNMR): Add a certified reference material (e.g., maleic acid) with a known purity to accurately quantify the molar ratio of NPF to its degradation products without relying on potentially biased MS ionization efficiencies.

Safety & Regulatory Compliance

Safety

N-Pentylformamide proper disposal procedures

N-Pentylformamide: Comprehensive Safety, Handling, and Disposal Guide Introduction As a Senior Application Scientist, I frequently oversee the integration of novel aliphatic amides into synthetic workflows and advanced p...

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Author: BenchChem Technical Support Team. Date: April 2026

N-Pentylformamide: Comprehensive Safety, Handling, and Disposal Guide

Introduction As a Senior Application Scientist, I frequently oversee the integration of novel aliphatic amides into synthetic workflows and advanced physical chemistry studies. N-Pentylformamide (CAS: 2591-79-9) is an increasingly valuable solvent and intermediate, particularly in research correlating dielectric properties with hydrogen bonding in liquids 1[1]. However, its structural relationship to the formamide core mandates rigorous, self-validating safety and disposal protocols. Proper management of chemical waste is a critical component of laboratory safety and environmental responsibility 2[2]. This guide provides a mechanistic and procedural framework for the safe handling and disposal of N-Pentylformamide.

Physicochemical & Hazard Profile Understanding the physical properties of N-Pentylformamide is the first step in designing a self-validating disposal system. The chemical is a combustible liquid (Storage Class 10) and a known respiratory, skin, and eye irritant3[3].

Table 1: Physicochemical and Hazard Profile of N-Pentylformamide

Property / MetricValue / ClassificationCausality / Operational Impact
CAS Number 2591-79-9Unique identifier essential for EHS logging and compliance tracking.
Molecular Weight 115.17 g/mol Determines stoichiometric waste tracking and absorbent capacity.
Density 0.891 g/mL at 25 °CFloats on water (density < 1); dictates the use of dry absorbents over water flushing during spills.
Hazard Codes H315, H319, H335Necessitates strict dermal and ocular PPE due to Skin/Eye Irritation (Category 2) and Respiratory STOT SE 3[3].
Storage Class 10 (Combustible Liquids)Must be kept away from direct sunlight, ignition sources, and strong oxidizers.
Water Hazard Class WGK 3Highly hazardous to water; a strict zero-drain-disposal policy is mandatory[3].

Mechanistic Rationale for Disposal Protocols (E-E-A-T) Expertise & Experience: Why do we segregate formamides from strong acids, bases, and oxidizers? Formamides can undergo hydrolysis under strongly acidic or basic conditions, releasing alkylamines (e.g., pentylamine) and formic acid. This reaction introduces new toxicity, volatility, and dangerous pressure-buildup risks in sealed waste containers 2[2]. Trustworthiness: Every protocol described below relies on secondary containment and chemical compatibility checks, ensuring that even if primary containment fails, the laboratory environment remains uncompromised.

Operational Safety & Handling Workflow

WasteWorkflow Start N-Pentylformamide Waste Generation Decision Determine Waste State Start->Decision Liquid Liquid Solutions (Aqueous/Organic) Decision->Liquid Solid Contaminated Solids (PPE, Wipes, Tips) Decision->Solid Segregate Segregate: Non-Halogenated Organics Liquid->Segregate Bag Double-Bag in Impervious Bio-bags Solid->Bag Store Satellite Accumulation Area (Secondary Containment) Segregate->Store Bag->Store EHS EHS / EPA-Compliant Incineration Store->EHS

Fig 1: N-Pentylformamide waste segregation and disposal workflow.

Step-by-Step Disposal Protocol

Phase 1: Operational Preparation

  • Fume Hood Operations: Always handle N-Pentylformamide inside a certified chemical fume hood to mitigate inhalation risks associated with its H335 (STOT SE 3) classification3[3].

  • PPE Verification: Don nitrile gloves, chemical splash goggles, and a fully buttoned lab coat. For high-volume transfers outside of a fume hood, an ABEK (EN14387) respirator filter is strictly required3[3].

  • Container Compatibility Check: Use high-density polyethylene (HDPE) or glass containers. Avoid metals that may react with formamide derivatives over time4[4].

Phase 2: Liquid Waste Collection

  • Segregation: Collect N-Pentylformamide liquid waste in a dedicated, sealable, and airtight container 2[2]. Classify it as "Non-Halogenated Organic Waste" unless it has been mixed with halogenated solvents during your assay.

  • Labeling: Affix a standard hazardous waste label. Explicitly write "Hazardous Waste - N-Pentylformamide (Combustible, Irritant)" to ensure downstream handlers are aware of the specific hazards2[2].

  • Storage Limits: Store the sealed waste container in a cool, dry, well-ventilated Satellite Accumulation Area (SAA). Ensure the storage location is physically separated from incompatible materials such as strong oxidizing agents, acids, bases, iodine, and pyridine2[2].

Phase 3: Contaminated Solid Waste Handling

  • Collection: Place all contaminated consumables (pipette tips, Kimwipes, gloves) into a separate, impervious, and clearly labeled solid waste container 2[2].

  • Sealing: Ensure the container is vapor-tight to prevent off-gassing of the combustible liquid into the laboratory environment.

Phase 4: Spill Management & Emergency Cleanup

  • Evacuation & Isolation: Immediately evacuate personnel not wearing proper PPE from the spill area until clean-up is complete4[4].

  • Containment: Absorb the spilled N-Pentylformamide using an inert dry material such as vermiculite, dry sand, or earth. Do NOT use combustible absorbents like sawdust, as N-Pentylformamide is a Class 10 combustible liquid4[4].

  • Disposal of Absorbent: Deposit the saturated absorbent into a sealed, compatible waste container and label it for EHS pickup4[4].

  • Decontamination: Ventilate the area and wash the surface with water and a mild detergent after the bulk liquid is removed4[4].

References

  • FORMAMIDE CAS Number - HAZARD SUMMARY. NJ Health.[Link]

  • Correlation of Dielectric Properties with Structure and H-Bonding for Liquids. The Journal of Physical Chemistry C - ACS Publications.[Link]

Handling

Personal protective equipment for handling N-Pentylformamide

Handling N-Pentylformamide (CAS 2591-79-9) requires rigorous adherence to safety protocols due to the inherent physicochemical properties of formamide derivatives. Widely utilized in drug development as a precursor for 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling N-Pentylformamide (CAS 2591-79-9) requires rigorous adherence to safety protocols due to the inherent physicochemical properties of formamide derivatives. Widely utilized in drug development as a precursor for 1-pentyl isocyanide (a critical functional group in targeted agrochemicals and novel drug molecules)[1][2], N-Pentylformamide acts as a highly effective solvent and reagent. However, the same properties that make it an excellent solvent also allow it to rapidly penetrate human skin, carrying potential systemic and reproductive toxicities[3].

Standard laboratory PPE is often insufficient for formamide derivatives. This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute safety and regulatory compliance in your laboratory.

Risk Assessment & The Causality of PPE Selection

The most critical failure point in handling formamides is improper glove selection. Many researchers default to standard 4-8 mil nitrile exam gloves. However, permeation data demonstrates that formamides can break through standard nitrile in under 10 minutes[3][4].

The Mechanistic Rationale: Formamides are highly polar, aprotic solvents. They rapidly swell and degrade the cross-linked polymers in nitrile and latex, leading to microscopic breaches before macroscopic degradation is visible[4][5]. Therefore, Butyl rubber is the gold standard for formamide handling, offering a normalized breakthrough time (NBT) of over 480 minutes[3][5].

Quantitative PPE Specification Matrix
PPE CategoryRecommended Material / SpecificationBreakthrough Time (NBT)Operational Rationale
Primary Gloves Butyl Rubber (>14 mil thickness)> 480 minutes[5]Impermeable to highly polar solvents; prevents systemic dermal absorption[4].
Secondary Gloves Heavyweight Nitrile (8 mil)< 10 minutes[3]Worn under butyl gloves for incidental splash protection during doffing.
Eye Protection Indirect Vented Splash GogglesN/AProtects against capillary action of solvent splashes; safety glasses are insufficient.
Body Protection Flame-Resistant (FR) Lab CoatN/APrevents skin contact; FR material mitigates risks if used alongside reactive dehydrating agents (e.g., POCl₃)[1].
Respiratory Chemical Fume Hood (Face velocity >100 fpm)N/APrevents inhalation of volatile organic vapors during synthesis or heating[3].

Operational Plan: Handling N-Pentylformamide

To build a self-validating safety system, every step of the handling process must be verifiable by the operator.

Step 1: Environmental Verification

  • Verify the chemical fume hood is operational with a face velocity between 100-120 feet per minute (fpm).

  • Clear the hood of unnecessary clutter to ensure unobstructed laminar airflow.

  • Place a spill tray inside the hood to contain any accidental primary vessel failure.

Step 2: PPE Donning Sequence

  • Inspect butyl rubber gloves for pinhole leaks by trapping air inside and rolling the cuff.

  • Don a pair of standard nitrile gloves (inner layer).

  • Don the FR lab coat, ensuring the cuffs are pulled down to the wrists.

  • Don the butyl rubber gloves (outer layer), pulling the cuffs over the lab coat sleeves to prevent liquid from channeling down the arm.

  • Don indirect-vented chemical splash goggles.

Step 3: Dispensing and Reaction Setup

  • Transfer the N-Pentylformamide stock bottle[6] into the fume hood.

  • Use dedicated, chemically resistant glassware (e.g., borosilicate) or PTFE-lined equipment. Avoid polystyrene or standard plastics, which may degrade.

  • If utilizing the chemical as a precursor for 1-pentyl isocyanide synthesis (which involves dehydrating agents like POCl₃)[1], ensure an ice bath is prepared, as these reactions are highly exothermic.

  • Cap all vessels immediately after dispensing to minimize vapor release.

Workflow & Logic Visualization

The following diagram illustrates the critical decision matrix for handling and emergency response.

G Start Start: N-Pentylformamide Handling Protocol FumeHood Verify Fume Hood Face Velocity >100 fpm Start->FumeHood PPE Don PPE: Butyl Gloves, Goggles, FR Lab Coat FumeHood->PPE Handle Dispense/React Inside Fume Hood PPE->Handle Spill Spill Occurs? Handle->Spill SpillKit Deploy Chemical Spill Kit & Absorbents Spill->SpillKit Yes Dispose Segregate as Hazardous Chemical Waste Spill->Dispose No SpillKit->Dispose Doff Doff PPE & Wash Hands Thoroughly Dispose->Doff

Operational workflow for handling N-Pentylformamide, emphasizing spill response and proper PPE.

Disposal and Decontamination Plan

Improper disposal of formamide derivatives can lead to environmental contamination and regulatory fines. Treat all N-Pentylformamide waste as hazardous.

Step 1: Liquid Waste Segregation

  • Collect all unreacted N-Pentylformamide and solvent washings in a dedicated, clearly labeled hazardous waste container (e.g., "Hazardous Waste: Toxic Organics - N-Pentylformamide").

  • Do not mix formamide waste with strong oxidizing agents or strong acids, as this can generate hazardous gases.

  • Keep the waste container tightly capped and stored in a secondary containment bin within a ventilated hazardous waste accumulation area.

Step 2: Solid Waste and PPE Disposal

  • Any disposable items (e.g., wipes, inner nitrile gloves) that have come into direct contact with the chemical must be placed in a solid hazardous waste bag.

  • Contaminated butyl gloves should be washed with soap and water inside the fume hood before doffing, then inspected. If heavily contaminated or degraded, dispose of them as solid hazardous waste.

Step 3: Doffing and Hygiene

  • Remove outer butyl gloves (if saving, hang to dry; if discarding, place in solid waste).

  • Remove goggles and lab coat.

  • Remove inner nitrile gloves using the "glove-in-glove" technique to avoid touching the exterior.

  • Immediately wash hands and forearms with soap and water[3].

References

  • Benchchem.1-Isocyanopentane | CAS 18971-59-0 | RUO.
  • LookChem.Cas 18971-59-0,1-PENTYL ISOCYANIDE 97.
  • USDA ARS.Hazard Communication Manual.
  • San Francisco State University (SFSU).Hand Protection Chemical Resistance Guide.
  • Columbia University.Chemical Resistance Guide.
  • Sigma-Aldrich.N-(1-Pentyl)formamide 90% | CAS 2591-79-9.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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